Anhydrotetracycline
Description
Properties
IUPAC Name |
(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTKGQINVKPHLY-DOCRCCHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016171 | |
| Record name | Anhydrotetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1665-56-1 | |
| Record name | Anhydrotetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrotetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anhydrotetracycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANHYDROTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7284RM98Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anhydrotetracycline's Mechanism of Action in Tetracycline-Inducible Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline (B611298) (Tc)-inducible systems are powerful tools for the temporal and quantitative control of gene expression in a wide range of prokaryotic and eukaryotic cells. These systems rely on the interaction between the tetracycline repressor protein (TetR) and its specific DNA binding site, the tetracycline operator (tetO). Anhydrotetracycline (aTc), a derivative of tetracycline, serves as a highly effective effector molecule in these systems, offering precise control over the induction of gene expression. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the two most common configurations of the Tet system: the Tet-Off and Tet-On systems. We will delve into the molecular interactions, quantitative parameters, and detailed experimental protocols for characterizing these systems.
Core Mechanism of Action
The fundamental principle of Tet-inducible systems lies in the ability of tetracycline and its analogs to allosterically regulate the DNA-binding activity of the TetR protein.[1][2] In its native state, TetR binds with high affinity to the tetO sequence, effectively repressing the transcription of downstream genes.[1][3] The introduction of an effector molecule like this compound induces a conformational change in TetR, modulating its affinity for tetO and thereby controlling gene expression.[2][3]
The Tet-Off System
In the Tet-Off system, the tetracycline-controlled transactivator (tTA) is a fusion protein composed of the TetR and the VP16 activation domain from Herpes Simplex Virus.[4]
-
In the absence of aTc (or doxycycline): The tTA protein binds to the tetO sequences within a tetracycline-responsive promoter (TRE), which is placed upstream of a gene of interest. The VP16 domain then recruits the transcriptional machinery, leading to robust gene expression.[4][5]
-
In the presence of aTc: aTc binds to the TetR portion of the tTA fusion protein. This binding event induces a conformational change in tTA, which significantly reduces its affinity for the tetO sequences.[2][3] As a result, tTA dissociates from the TRE, and transcription of the target gene is turned off.[4][5]
The Tet-On System
The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). This protein is a mutant version of tTA, typically containing four amino acid substitutions in the TetR moiety, which reverses its response to the effector molecule.[4][5]
-
In the absence of aTc (or doxycycline): The rtTA protein is unable to bind to the tetO sequences in the TRE. Consequently, the target gene remains transcriptionally silent.[5][6]
-
In the presence of aTc: aTc binds to the rtTA protein, inducing a conformational change that enables it to bind to the tetO sequences with high affinity.[5][6] This binding event recruits the transcriptional machinery via the VP16 domain, leading to the activation of gene expression.[4][6]
A more recent and widely used version is the Tet-On 3G system, which is an evolved form of the rtTA that exhibits a much higher sensitivity to doxycycline (B596269) and this compound.[7][8]
The Role of this compound as a Potent Effector
This compound is a preferred effector molecule in many experimental setups due to its high affinity for TetR and its derivatives.[9][10] It has been shown to be significantly more effective than tetracycline at inactivating the tTA transactivator, abolishing luciferase activity at concentrations as low as 3 ng/ml.[9] Furthermore, the concentrations at which aTc affects cell growth are substantially higher than its effective concentration for induction, providing a wide experimental window.[9]
Quantitative Data Summary
The precise control afforded by Tet systems is underpinned by the specific binding affinities and dose-dependent responses of its components. The following tables summarize key quantitative data for the interaction of this compound with the TetR protein.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (KA) of TetR for this compound-Mg2+ | 9.8 x 1011 M-1 | Unspecified | [10] |
| Binding Affinity (KA) of TetR for this compound (without Mg2+) | 6.5 x 107 M-1 | Unspecified | [10] |
| Binding Affinity (KA) of revTetR for this compound-Mg2+ | ~108 M-1 | E. coli | [11] |
| IC50 of this compound for TetR | ~0.4 µM | Unspecified | [9] |
| Effective Concentration of aTc for complete inactivation of tTA | 3 ng/mL | HeLa cells | [9] |
| Cytotoxic Concentration of aTc | > 3 µg/mL | HeLa cells | [9] |
| Effective aTc concentration range for titratable mCherry expression | ~10-200 ng/mL | Not specified | [12][13] |
Table 1: Quantitative parameters of this compound interaction with Tet systems.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Tet-Off System Signaling Pathway
References
- 1. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 5. Introduction to Tet expression systems [jax.org]
- 6. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. takarabio.com [takarabio.com]
- 8. takarabio.com [takarabio.com]
- 9. apexbt.com [apexbt.com]
- 10. Affinity of tetR for this compound-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]
- 11. Two mutations in the tetracycline repressor change the inducer this compound to a corepressor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Anhydrotetracycline: A Comprehensive Technical Guide for Researchers
Anhydrotetracycline (ATC) is a pivotal molecule in the field of genetic engineering and synthetic biology. A derivative of tetracycline (B611298), ATC is renowned for its role as a potent effector in tetracycline-inducible gene expression systems, commonly known as the Tet-On and Tet-Off systems. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is characterized by a four-ring carbocyclic structure, which is the hallmark of the tetracycline class of compounds. The dehydration of tetracycline leads to the formation of a double bond between carbons 5a and 6, resulting in the characteristic structure of this compound. This structural modification significantly reduces its antibiotic activity while enhancing its affinity for the tetracycline repressor protein (TetR).
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₂₂N₂O₇ · HCl | [1] |
| Molecular Weight | 462.9 g/mol | [1] |
| CAS Number | 13803-65-1 | [1] |
| IUPAC Name | (4S,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide hydrochloride | [1] |
| Appearance | Crystalline solid | [1] |
| UV Absorption (λmax) | 224, 272, 428 nm | [1] |
| Storage | Store at -20°C, protected from light and moisture. | [1] |
| Stability | Stable for at least two years when stored as a solid at -20°C. Stock solutions in DMSO or ethanol (B145695) should be stored at -20°C. Aqueous solutions are not recommended for storage for more than one day. | [1][2] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [1] |
| N,N-Dimethylformamide (DMF) | ~12 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Water | Soluble up to ~170 mg/mL with sonication | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | [1] |
Mechanism of Action: The Tet Inducible System
This compound's primary utility lies in its ability to control gene expression through the tetracycline repressor protein (TetR). In the absence of ATC, TetR binds to the tetracycline operator (tetO) sequence in a promoter, effectively blocking the transcription of the downstream gene.
Upon introduction, this compound binds to the TetR protein. This binding induces a significant conformational change in TetR, which reduces its affinity for the tetO sequence.[4] The repressor then dissociates from the DNA, allowing transcription to proceed. This mechanism is the foundation of the Tet-Off system , where the gene of interest is expressed in the absence of the inducer and turned off by the addition of ATC.
Conversely, in the Tet-On system , a reverse TetR (revTetR) mutant is used. This mutant protein binds to the tetO sequence only in the presence of this compound. Therefore, the addition of ATC activates gene expression.
The affinity of this compound for TetR is remarkably high, particularly in the presence of magnesium ions. This high affinity allows for precise control of gene expression at very low concentrations of ATC, which are typically non-toxic to cells.
Table 3: Binding Affinities of this compound for TetR
| Condition | Association Constant (Ka) | Dissociation Constant (Kd) | Reference(s) | |---|---|---| | With Mg²⁺ | 9.8 x 10¹¹ M⁻¹ | ~1.02 pM |[5] | | Without Mg²⁺ | 6.5 x 10⁷ M⁻¹ | ~15.4 nM |[5] |
Experimental Protocols
Preparation of this compound Stock Solution
A sterile and accurate stock solution is crucial for reproducible experimental results.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO) or 70% ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound hydrochloride powder to come to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound hydrochloride in a sterile environment.
-
Dissolve the powder in the appropriate volume of DMSO or 70% ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C. These stock solutions are stable for several months.
Induction of Gene Expression in E. coli
Materials:
-
E. coli strain containing the Tet-inducible expression vector
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
This compound stock solution (e.g., 1 mg/mL in 70% ethanol)
-
Incubator shaker
Procedure:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.
-
Grow the culture at 37°C with shaking until it reaches the mid-log phase of growth (OD₆₀₀ of ~0.4-0.6).
-
Induce protein expression by adding this compound to a final concentration of 50-200 ng/mL.[6]
-
Continue to incubate the culture for the desired period (typically 3-6 hours) at the optimal temperature for protein expression.
-
Harvest the cells by centrifugation for downstream analysis.
Induction of Gene Expression in Mammalian Cells (e.g., HeLa)
Materials:
-
Mammalian cell line stably transfected with a Tet-On or Tet-Off system
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
6-well tissue culture plates
Procedure:
-
Seed the cells in 6-well plates at a density that will allow them to be sub-confluent at the time of analysis.
-
Allow the cells to adhere and grow overnight.
-
For a Tet-On system , add this compound to the culture medium to the desired final concentration (typically 100-1000 ng/mL).
-
For a Tet-Off system , replace the existing medium with fresh medium lacking this compound.
-
Incubate the cells for 24-48 hours to allow for the expression or repression of the target gene.
-
Harvest the cells for analysis (e.g., luciferase assay, Western blot).
Luciferase Reporter Assay
This protocol is a common method to quantify the activity of a Tet-inducible promoter linked to a luciferase reporter gene.
Materials:
-
Induced/uninduced mammalian cells in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Luciferase lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
After the induction period, aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the appropriate volume of luciferase lysis buffer to each well (e.g., 200 µL for a 12-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed for 5 minutes to pellet cellular debris.
-
Add 20-50 µL of the supernatant (cell lysate) to a luminometer tube or a well of a white-walled 96-well plate.
-
Add 100 µL of luciferase assay substrate to the lysate.
-
Immediately measure the luminescence using a luminometer.
Western Blot Analysis
This protocol allows for the detection of the protein product of the induced gene.
Materials:
-
Induced/uninduced cell pellets
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanisms of the Tet-On and Tet-Off systems and a typical experimental workflow for using this compound to induce gene expression.
Caption: Mechanism of the Tet-Off gene expression system.
Caption: Mechanism of the Tet-On gene expression system.
Caption: General experimental workflow for this compound-induced gene expression.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tet repressor residues indirectly recognizing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of tetR for this compound-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
Anhydrotetracycline vs. Tetracycline for Gene Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the comparative use of anhydrotetracycline (ATc) and tetracycline (B611298) (Tc) for the inducible control of gene expression. We delve into the molecular mechanisms, quantitative performance differences, and experimental considerations for employing these two key effector molecules in the widely used Tet-inducible systems.
Introduction to Tetracycline-Inducible Gene Expression
The tetracycline-inducible gene expression system is a cornerstone of modern molecular biology, allowing for precise temporal and quantitative control over the expression of a gene of interest. This system is based on the elements of the tetracycline resistance operon from Escherichia coli, namely the tetracycline repressor protein (TetR) and the tetracycline operator sequence (tetO). The activity of this system is controlled by the administration of tetracycline or its derivatives, which act as effector molecules.
Two primary configurations of this system are ubiquitously used: the Tet-Off and Tet-On systems.
-
Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion protein of TetR and the VP16 activation domain, binds to the tetO sequences in a target promoter and activates transcription. The addition of Tc or its analogs binds to tTA, causing a conformational change that prevents it from binding to the promoter, thus turning gene expression off.
-
Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which has been mutated to bind to the tetO sequence only in the presence of an effector molecule. Therefore, the addition of Tc or its derivatives induces gene expression. More recent iterations, such as Tet-On Advanced and Tet-On 3G, offer improved sensitivity and lower basal expression.[1][2]
While tetracycline was the original effector molecule, its derivative, this compound, has emerged as a popular and often superior alternative for these systems.[3] This guide will provide a detailed comparison of these two molecules to inform the selection and experimental design for researchers.
Comparative Analysis: this compound vs. Tetracycline
This compound is a derivative of tetracycline that has proven to be a more potent and specific effector for Tet-inducible systems.[3][4][5][6] The key differences lie in their binding affinity to the Tet repressor, the effective concentrations required for induction, and their respective toxicities at these concentrations.
Binding Affinity and Induction Potency
This compound exhibits a significantly higher binding affinity for the Tet repressor (TetR) compared to tetracycline.[3][7] This translates to a much greater potency in inducing or repressing gene expression in Tet-On and Tet-Off systems, respectively.
| Parameter | This compound (ATc) | Tetracycline (Tc) | Reference |
| Binding Affinity to TetR (KA) | ~9.8 x 1011 M-1 (with Mg2+) | ~3 x 109 M-1 | [8] |
| Relative Induction Potency | 50- to 100-fold more effective than Tc | Baseline | [9] |
| Effective Concentration in HeLa Cells | 3 ng/mL | ~100-fold higher concentration needed | [7] |
| Induction in M. smegmatis | 150-fold induction at 50 ng/mL | - | [4] |
Dose-Response and System Dynamics
The high affinity of ATc allows for gene induction at much lower concentrations, which can be advantageous in minimizing off-target effects.[7] The dose-response to ATc is often steeper, allowing for a more switch-like control over gene expression. Both molecules, however, can be used to titrate gene expression to intermediate levels by carefully adjusting their concentration.[7]
Toxicity and Off-Target Effects
A significant advantage of this compound is its lower toxicity at the concentrations required for effective gene induction.[4][7] While tetracycline is an active antibiotic that can interfere with mitochondrial protein synthesis and alter gut microbiota, ATc is a much weaker antibiotic.[3][10] This is particularly crucial for long-term experiments or in sensitive cell types. However, it is important to note that this compound is also a toxic decomposition product of tetracycline, and its own toxicity profile at higher concentrations has been studied.[11][12][13] For gene induction purposes, the concentrations of ATc used are typically well below those at which significant toxicity is observed.[7]
| Feature | This compound (ATc) | Tetracycline (Tc) | Reference |
| Toxicity in HeLa Cells | Affects growth rate at > 3 µg/mL | Cytotoxicity at lower concentrations than ATc's toxic threshold | [7] |
| Antibiotic Activity | Lower than tetracycline | Broad-spectrum antibiotic | [3] |
| Minimal Inhibitory Concentration (MIC) in M. smegmatis | Higher than tetracycline | 0.5 µg/mL | [4][6] |
| Off-Target Effects | Minimal at effective concentrations | Can inhibit mitochondrial protein translation, alter gut microbiota | [10] |
Signaling Pathways and Experimental Workflow
The control of gene expression by this compound and tetracycline is mediated through their interaction with the tetracycline repressor (TetR) or its reverse mutant (revTetR) in the context of the Tet-On and Tet-Off systems.
Tet-Off Signaling Pathway
Caption: Tet-Off System: tTA activates gene expression, which is turned off by ATc/Tc.
Tet-On Signaling Pathway
Caption: Tet-On System: rtTA requires ATc/Tc to bind to the TRE and induce gene expression.
General Experimental Workflow for Gene Induction
Caption: A typical workflow for inducing gene expression using a Tet-inducible system.
Experimental Protocols
The following are generalized protocols for the use of this compound and tetracycline in mammalian cell culture. Specific concentrations and incubation times should be optimized for the particular cell line and expression system.
Preparation of Stock Solutions
-
This compound (ATc):
-
Dissolve this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 mg/mL.
-
Aliquot and store at -20°C, protected from light.
-
-
Tetracycline (Tc):
-
Dissolve tetracycline hydrochloride in sterile, deionized water or 70% ethanol (B145695) to a stock concentration of 10 mg/mL.
-
Filter-sterilize the solution.
-
Aliquot and store at -20°C, protected from light.
-
Induction of Gene Expression in Adherent Mammalian Cells
-
Cell Plating: Plate the stable cell line containing the Tet-inducible construct at a density that will ensure they are in the logarithmic growth phase at the time of induction.
-
Induction:
-
For the Tet-On system , add the inducer to the culture medium to the desired final concentration.
-
ATc: Typical starting concentration range is 10-100 ng/mL.
-
Tc: Typical starting concentration range is 1-10 µg/mL.
-
-
For the Tet-Off system , gene expression is active in the absence of the inducer. To turn off expression, add the inducer to the culture medium.
-
-
Incubation: Incubate the cells for the desired period to allow for transcription and translation of the gene of interest. This can range from a few hours to several days, depending on the experimental goals.
-
Analysis: Harvest the cells for downstream analysis, such as:
-
RNA analysis (qPCR): To measure the level of transcription of the induced gene.
-
Protein analysis (Western Blot, ELISA, or immunofluorescence): To detect the expressed protein.
-
Reporter gene assays (luciferase, β-galactosidase, or fluorescent proteins): For quantitative measurement of promoter activity.
-
Dose-Response Experiment
To determine the optimal inducer concentration, a dose-response experiment is recommended:
-
Plate cells in a multi-well plate.
-
Add the inducer (ATc or Tc) in a serial dilution to different wells.
-
Include a negative control (no inducer) and, if applicable, a positive control.
-
After the desired incubation period, harvest the cells and measure the level of gene expression for each concentration.
-
Plot the gene expression level against the inducer concentration to determine the optimal working concentration and the dynamic range of the system.
Conclusion
For the majority of applications involving Tet-inducible gene expression, this compound is the superior effector molecule compared to tetracycline. Its higher affinity for the Tet repressor allows for induction at significantly lower concentrations, leading to reduced toxicity and fewer off-target effects.[3][4][7] This makes ATc particularly well-suited for long-term studies, use in sensitive cell types, and experiments where precise and robust control of gene expression is paramount. While tetracycline can still be used effectively, researchers should be mindful of its antibiotic activity and potential for cellular toxicity. The choice between these two molecules should be guided by the specific requirements of the experimental system and the desired level of control.
References
- 1. addgene.org [addgene.org]
- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel effector for tetracycline controlled gene expression systems in eukaryotic cells. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. apexbt.com [apexbt.com]
- 8. Affinity of tetR for this compound-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]
- 9. Multicopy Tn10 tet plasmids confer sensitivity to induction of tet gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New regulators of the tetracycline‐inducible gene expression system identified by chemical and genetic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational analysis of the this compound molecule: a toxic decomposition product of tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Embryotoxicity and the immunodepressive action of tetracycline and its epi- and anhydro- derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of the highly toxic tetracycline derivative, this compound, to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrotetracycline: A Technical Guide to its Application in Molecular Biology
Anhydrotetracycline (aTc) has emerged as a cornerstone of inducible gene expression systems, offering precise control over transcription in a wide array of prokaryotic and eukaryotic organisms. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, history, and practical application of aTc in molecular biology.
Introduction: The Genesis of a Powerful Molecular Tool
The story of this compound in molecular biology is intrinsically linked to the development of the tetracycline-inducible (Tet) gene expression systems.[1] These systems, pioneered by Gossen and Bujard in the early 1990s, were engineered from the tetracycline (B611298) resistance operon of Escherichia coli.[2] In this native bacterial system, the Tet Repressor protein (TetR) binds to the tetracycline operator (tetO) sequences in the absence of tetracycline, repressing the transcription of resistance genes.[3][4] When tetracycline is present, it binds to TetR, inducing a conformational change that causes TetR to dissociate from tetO, thereby allowing gene expression.[3][4]
Early iterations of the Tet system utilized tetracycline (Tc) and its more stable derivative, doxycycline (B596269) (Dox), as inducers. However, the search for a more potent and specific effector molecule led to the adoption of this compound. aTc, a derivative of tetracycline that lacks antibiotic activity, was found to bind to TetR with a significantly higher affinity than tetracycline itself.[5][6] This enhanced affinity allows for effective induction of gene expression at much lower concentrations, minimizing potential off-target effects and cytotoxicity.[5][7] Furthermore, its negligible antibiotic properties make it an ideal choice for studies where perturbation of the natural microbiome or selection of antibiotic-resistant bacteria is a concern.[8]
The Mechanism of Action: Tet-Off and Tet-On Systems
The versatility of the Tet-inducible system lies in its two distinct, yet related, configurations: the Tet-Off and Tet-On systems. This compound plays a pivotal role in modulating both.
2.1. The Tet-Off System: Gene Expression in the Absence of aTc
In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein is constitutively expressed. This fusion protein consists of the TetR protein and a transcriptional activation domain, typically from the Herpes Simplex Virus VP16 protein.[2] In the absence of aTc, tTA binds to the tetO sequences engineered into the promoter of a gene of interest, driving its transcription. When aTc is introduced into the system, it binds to the TetR portion of tTA, causing a conformational change that prevents tTA from binding to tetO, thus shutting off gene expression.[3]
2.2. The Tet-On System: Gene Expression in the Presence of aTc
The Tet-On system operates in the reverse manner. It utilizes a reverse tetracycline-controlled transactivator (rtTA) protein.[2] Through specific mutations in the TetR sequence, rtTA is engineered to bind to the tetO sequences only in the presence of an effector molecule like aTc.[9] Therefore, the addition of aTc induces a conformational change in rtTA that enables it to bind to the tetO-containing promoter and activate transcription of the target gene. The removal of aTc leads to the dissociation of rtTA from the promoter and the cessation of gene expression. The Tet-On system is often favored for its faster response times upon induction.[2] More recent iterations, such as the Tet-On 3G system, feature an rtTA with increased sensitivity to doxycycline and this compound.[2][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in various experimental systems.
Table 1: Effective Concentrations of this compound for Gene Induction
| Organism/Cell Line | System | Effective aTc Concentration | Fold Induction | Reference |
| Mycobacterium smegmatis | Tet-Off | 50 - 100 ng/mL | ~150-fold (GFP) | [11] |
| Mycobacterium tuberculosis | Tet-Off | 50 - 200 ng/mL | ~160-fold (β-galactosidase) | [5] |
| Escherichia coli | Tet-On | 200 ng/mL | Not specified | [12] |
| HeLa Cells | Tet-Off | 3 ng/mL | Complete abolition of activity | [5][13] |
| Bacillus subtilis | Tet-On | Not specified | 44-fold (eGFP) | [14] |
| Streptomyces coelicolor | Tet-On | 1 - 100 ng/mL | Up to 270-fold (luciferase) | [15] |
Table 2: Comparison of this compound and Doxycycline
| Parameter | This compound (aTc) | Doxycycline (Dox) | Reference |
| Binding Affinity to TetR | Higher | Lower | [5] |
| Effective Concentration | Generally lower | Generally higher | [3] |
| Antibiotic Activity | Negligible | Present | [8] |
| Cytotoxicity | Low | Higher at effective concentrations | [5][7] |
| Induction in Tet-On 3G | Effective | Highly effective and often preferred | [2][10] |
Table 3: Stability of this compound
| Condition | Solvent | Storage Temperature | Stability | Reference |
| Crystalline Solid | - | -20°C | ≥ 2 years | [16][17] |
| Stock Solution | DMSO or Ethanol | -20°C | At least 1 month to 6 months | [6][17] |
| Aqueous Solution | PBS (pH 7.2) | Room Temperature | Not recommended for > 1 day | [16][18] |
| In Cell Culture Media (37°C) | M9 Medium | 37°C | Half-life is temperature-dependent | [19] |
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions and for the induction of gene expression in mammalian and bacterial cells.
4.1. Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the crystalline this compound hydrochloride to come to room temperature before opening to prevent condensation.[20]
-
Prepare a 1 mg/mL stock solution by dissolving the appropriate amount of aTc in DMSO or ethanol. For example, to make 1 mL of stock solution, dissolve 1 mg of aTc in 1 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Store the aliquots at -20°C. Stored properly, the stock solution is stable for at least one to six months.[6][17]
-
4.2. Induction of Gene Expression in Mammalian Cells (e.g., HEK293 with Tet-On 3G System)
-
Materials:
-
HEK293 cells stably expressing the Tet-On 3G transactivator and the gene of interest under a TRE promoter
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
-
Procedure:
-
Seed the HEK293 cells in a multi-well plate at a density that will allow for logarithmic growth during the induction period. For a 6-well plate, seed approximately 1-1.5 x 10^6 cells per well.[10]
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a working solution of aTc by diluting the 1 mg/mL stock solution in complete cell culture medium to the desired final concentration (e.g., 100 ng/mL).
-
Remove the existing medium from the cells and replace it with the aTc-containing medium.
-
Incubate the cells for the desired induction period (typically 24-48 hours). For time-course experiments, harvest cells at various time points.
-
To terminate the induction, remove the aTc-containing medium, wash the cells with PBS, and add fresh medium without aTc.
-
4.3. Induction of Gene Expression in E. coli
-
Materials:
-
E. coli strain carrying the Tet-inducible expression system
-
LB broth
-
Appropriate antibiotics for plasmid maintenance
-
This compound stock solution (1 mg/mL)
-
-
Procedure:
-
Inoculate a single colony of the E. coli strain into LB broth containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.
-
Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6).
-
Add aTc to the culture to the desired final concentration (e.g., 200 ng/mL).[12]
-
Continue to incubate the culture at the optimal temperature for protein expression (this may vary depending on the protein being expressed) for the desired induction period (typically 3-6 hours).
-
Harvest the cells by centrifugation for subsequent analysis.
-
4.4. Measurement of Gene Expression
The method for measuring gene expression will depend on the reporter gene or the gene of interest. Common methods include:
-
Reporter Gene Assays: For reporter genes like luciferase, a luciferase assay system can be used to measure the luminescence of cell lysates.[21] For fluorescent proteins like GFP, fluorescence can be measured using a fluorometer or by flow cytometry.
-
Quantitative Western Blot: To measure the expression of a specific protein, Western blotting can be performed on cell lysates.[22][23][24][25][26] The intensity of the protein band can be quantified using densitometry and normalized to a loading control.
-
Quantitative PCR (qPCR): To measure the levels of mRNA transcribed from the gene of interest, qPCR can be performed on RNA extracted from the cells.
Visualizing the Molecular Mechanisms and Workflows
5.1. Signaling Pathways
Caption: The Tet-Off inducible gene expression system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 3. The tet-off system is more effective than the tet-on system for regulating transgene expression in a single adenovirus vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. takara.co.kr [takara.co.kr]
- 9. Introduction to Tet expression systems [jax.org]
- 10. takarabio.com [takarabio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. alab.com.pl [alab.com.pl]
- 13. apexbt.com [apexbt.com]
- 14. Development of an this compound-inducible expression system for expression of a neopullulanase in B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Half-life measurements of chemical inducers for recombinant gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. bio-rad.com [bio-rad.com]
- 26. bitesizebio.com [bitesizebio.com]
Anhydrotetracycline's Affinity for the Tet Repressor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of anhydrotetracycline (ATc) to the Tetracycline (B611298) Repressor protein (TetR). A cornerstone of inducible gene expression systems, the interaction between ATc and TetR is characterized by high affinity and specificity, making it an invaluable tool in molecular biology and biotechnology. This document delves into the quantitative binding data, detailed experimental protocols for its measurement, and the underlying molecular mechanisms.
Core Principles: The TetR-ATc Interaction
The tetracycline repressor (TetR) is a transcriptional regulator that, in its native state, binds to the tetracycline operator (tetO) DNA sequence, effectively blocking the transcription of downstream genes. This compound (ATc), a derivative of tetracycline, acts as a potent inducer. Upon binding to TetR, ATc triggers a conformational change in the protein, which significantly reduces its affinity for tetO.[1] This dissociation of the TetR-DNA complex allows for the initiation of transcription. This mechanism is the foundation of the widely used Tet-On and Tet-Off gene expression systems, where gene expression is precisely controlled by the presence or absence of ATc or similar tetracycline derivatives.[2]
The binding of ATc to TetR is a highly specific and strong interaction. Notably, the presence of divalent cations, particularly Mg²⁺, can significantly enhance this binding affinity.[3] this compound is often favored over tetracycline as an inducer due to its higher affinity for TetR and its reduced antibiotic activity, minimizing off-target effects in cellular systems.[4]
Quantitative Binding Affinity Data
The binding affinity of this compound to the Tet repressor has been quantified using various biophysical techniques. The following tables summarize the key binding parameters reported in the literature.
| Parameter | Value | Condition | Method | Reference |
| Association Constant (K_A) | 9.8 x 10¹¹ M⁻¹ | With Mg²⁺ | Fluorescence Titration | [3] |
| Association Constant (K_A) | 6.5 x 10⁷ M⁻¹ | Without Mg²⁺ | Fluorescence Titration | [3] |
| Association Constant (K_A) | ~10⁸ M⁻¹ | revTetR G96E L205S mutant with [ATc-Mg]⁺ | Fluorescence Titration | [5] |
| Dissociation Constant (K_D) | 98 picomolar | With Mg²⁺ | Fluorescence Titration | [3] |
| Dissociation Constant (K_D) | 6 x 10⁻⁹ M | Surface Plasmon Resonance | [6] |
| Kinetic Parameters | Value | Condition | Method | Reference |
| Association Rate (k_on) | ≈2 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance | [6] | |
| Dissociation Rate (k_off) | 1 x 10⁻³ s⁻¹ | Surface Plasmon Resonance | [6] |
Experimental Protocols
The determination of the binding affinity between ATc and TetR relies on precise and sensitive biophysical methods. Below are detailed protocols for commonly employed techniques.
Fluorescence Titration
This method leverages the change in fluorescence of either TetR or ATc upon binding. The intrinsic tryptophan fluorescence of TetR or the fluorescence of ATc can be monitored as the concentration of the binding partner is incrementally increased.
Materials:
-
Purified Tet Repressor protein
-
This compound hydrochloride
-
Binding Buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1 mM EDTA)
-
MgCl₂ solution (if investigating the effect of magnesium)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of purified TetR in the binding buffer. The concentration should be accurately determined (e.g., by UV-Vis spectroscopy).
-
Prepare a stock solution of ATc in the same binding buffer.
-
If applicable, prepare a stock solution of MgCl₂.
-
-
Instrument Setup:
-
Set the fluorometer to the appropriate excitation and emission wavelengths. For monitoring ATc fluorescence, an excitation wavelength of 455 nm and an emission wavelength of 545 nm can be used.[5] For monitoring tryptophan fluorescence, excitation is typically around 280-295 nm and emission is monitored around 330-350 nm.
-
-
Titration:
-
Place a known concentration of TetR (e.g., 2 µM) in the fluorometer cuvette.[5]
-
Make an initial fluorescence reading.
-
Add small, precise aliquots of the ATc stock solution to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
Continue the titration until no significant change in fluorescence is observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence as a function of the ATc concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_D) or association constant (K_A).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution. This method can provide both equilibrium (K_D) and kinetic (k_on, k_off) binding data.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified Tet Repressor protein (ligand)
-
This compound (analyte)
-
Running Buffer (e.g., HBS-P: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)[6]
-
Regeneration solution (e.g., a mixture of 1 M NaCl and 1 M MgCl₂)[6]
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified TetR protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Injection and Binding Measurement:
-
Equilibrate the system with running buffer.
-
Inject a series of concentrations of ATc (analyte) over the sensor surface at a constant flow rate (e.g., 60 µL/min).[6]
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.
-
Switch back to running buffer to monitor the dissociation of the ATc from the immobilized TetR.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.[6]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed.
-
The association rate (k_on) is determined from the association phase, and the dissociation rate (k_off) is determined from the dissociation phase.
-
The equilibrium dissociation constant (K_D) can be calculated as the ratio of k_off/k_on or determined from a steady-state affinity analysis by plotting the response at equilibrium against the analyte concentration.
-
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes.
References
- 1. The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 3. Affinity of tetR for this compound-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Two mutations in the tetracycline repressor change the inducer this compound to a corepressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the leakage of gene repression by an artificial TetR-regulated promoter in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
anhydrotetracycline as an effector for tetracycline controlled gene expression
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Tetracycline-controlled gene expression systems are indispensable tools in modern molecular biology, offering the ability to conditionally turn genes on or off with high specificity and temporal control. At the heart of these systems is the tetracycline (B611298) repressor protein (TetR) and its interaction with tetracycline or its analogs. Anhydrotetracycline (ATc) has emerged as a particularly potent and widely used effector molecule in these systems. This guide provides a comprehensive overview of ATc's mechanism of action, its application in both Tet-Off and Tet-On systems, quantitative data on its efficacy, and detailed experimental protocols for its use.
Mechanism of Action
The tetracycline-inducible system is based on the elements of the tetracycline resistance operon of Escherichia coli. The system relies on the specific binding of the TetR protein to the tetracycline operator (tetO) sequence. When TetR is bound to tetO, it prevents the transcription of a downstream gene of interest.
This compound, a derivative of tetracycline lacking antibiotic activity at typical inducing concentrations, acts as a powerful inducer by binding to TetR with a very high affinity.[1][2] This binding event causes a conformational change in the TetR protein, which in turn leads to its dissociation from the tetO sequence.[3][4] This dissociation relieves the transcriptional repression and allows for the expression of the target gene. The high affinity of ATc for TetR allows for induction at very low concentrations, often in the nanogram per milliliter range, and with faster and more robust kinetics compared to tetracycline itself.[5]
The Tet-Off System
In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein is constitutively expressed. This tTA is a fusion protein composed of TetR and the VP16 activation domain of the Herpes Simplex Virus. In the absence of an effector like ATc, tTA binds to the tetO sequences placed upstream of a minimal promoter driving the expression of the gene of interest. The VP16 domain then recruits the transcriptional machinery, leading to robust gene expression.
When ATc is introduced into the system, it binds to the TetR portion of the tTA protein. This binding prevents tTA from binding to the tetO sequences, thereby turning off the expression of the target gene.
The Tet-On System
The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). The rtTA protein is a mutant form of tTA that binds to the tetO sequence only in the presence of an effector molecule like ATc or doxycycline. In the absence of the inducer, rtTA cannot bind to the tetO, and the target gene remains silent. Upon addition of ATc, it binds to rtTA, enabling the fusion protein to bind to the tetO sequence and activate transcription of the gene of interest.
Quantitative Data
This compound is favored for its high affinity to TetR and its potent induction capabilities at low concentrations. The following tables summarize key quantitative parameters of ATc in tetracycline-controlled systems.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (KA) of ATc for TetR | 9.8 x 1011 M-1 (in the presence of Mg2+) | In vitro | [6] |
| 6.5 x 107 M-1 (without Mg2+) | In vitro | [6] | |
| IC50 for TetR Binding | ~0.4 µM | In vitro | [5] |
| Relative Affinity to TetR | ~35-fold greater than tetracycline | In vitro | [5] |
| Application | Effective ATc Concentration | Organism/Cell Type | Key Findings | Reference |
| Gene Induction | 1-100 ng/mL | Streptomyces | Dose-dependent induction of gene expression. | [7] |
| Gene Induction | 50 ng/mL | Mycobacterium smegmatis | Maximal induction observed after 15 hours. | [8] |
| Gene Induction | 50-200 ng/mL | Mycobacterium tuberculosis | Effective induction after 96 hours. | [8] |
| Gene Repression (Tet-Off) | 3 ng/mL | HeLa cells | Complete abolishment of tTA mediated luciferase activity. | [5] |
| Growth Inhibition (Toxicity) | > 3 µg/mL | HeLa cells | Concentration at which prolonged presence affects growth rate. | [5] |
| Growth Inhibition (MIC) | 500 ng/mL | Mycobacterium smegmatis | Significant reduction in growth. | [9] |
| Growth Inhibition (MIC) | > 5 µg/mL | Mycobacterium tuberculosis | No significant impact on growth. | [3] |
Experimental Protocols
The following are generalized protocols for the use of this compound to induce gene expression in bacterial and mammalian cell cultures. It is crucial to optimize concentrations and incubation times for specific experimental systems.
Protocol 1: Induction of Gene Expression in E. coli (Tet-On System)
Materials:
-
E. coli strain carrying the Tet-On system components and the gene of interest under the control of a tetO-containing promoter.
-
Luria-Bertani (LB) broth or agar.
-
This compound (ATc) stock solution (e.g., 1 mg/mL in 70% ethanol, stored at -20°C).
-
Appropriate antibiotics for plasmid maintenance.
Methodology:
-
Prepare ATc Working Solution: Dilute the ATc stock solution in sterile LB medium to the desired final concentrations (e.g., ranging from 1 to 200 ng/mL). It is advisable to perform a dose-response curve to determine the optimal concentration for your specific construct and desired level of expression.
-
Bacterial Culture: Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.
-
Induction: The next day, dilute the overnight culture into fresh, pre-warmed LB medium containing the appropriate antibiotics to an optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Addition of Inducer: When the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6), add the prepared ATc working solution to the desired final concentration. A control culture without ATc should be run in parallel.
-
Incubation: Continue to incubate the cultures at 37°C with shaking.
-
Analysis: Harvest the cells at various time points post-induction (e.g., 2, 4, 6, and 24 hours) to analyze the expression of the gene of interest by methods such as qRT-PCR, Western blotting, or functional assays.
Protocol 2: Induction of Gene Expression in Mammalian Cells (Tet-On System)
Materials:
-
Mammalian cell line stably or transiently transfected with the Tet-On system components and the gene of interest.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Note: Use tetracycline-free FBS to avoid basal induction.
-
This compound (ATc) stock solution (e.g., 1 mg/mL in 70% ethanol, stored at -20°C).
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Seeding: Seed the engineered mammalian cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to be in the logarithmic growth phase at the time of induction.
-
Prepare ATc-Containing Medium: On the day of induction, prepare fresh complete cell culture medium containing the desired final concentration of ATc. A typical starting range for ATc is 10 to 1000 ng/mL. A dose-response experiment is highly recommended.
-
Induction: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the freshly prepared ATc-containing medium to the cells. Include a negative control culture with medium lacking ATc.
-
Incubation: Return the cells to the incubator (e.g., 37°C, 5% CO2).
-
Analysis: Harvest the cells or cell lysates at appropriate time points after induction (e.g., 12, 24, 48, 72 hours) to assess gene expression via qRT-PCR, Western blotting, immunofluorescence, or a relevant functional assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanisms of the Tet-Off and Tet-On systems, as well as a typical experimental workflow for gene induction.
Caption: Mechanism of the Tet-Off gene expression system.
Caption: Mechanism of the Tet-On gene expression system.
Caption: General experimental workflow for ATc induction.
Conclusion
This compound is a highly effective and reliable effector for tetracycline-controlled gene expression systems. Its high affinity for TetR, low effective concentration, and minimal antibiotic activity at inducing concentrations make it a superior choice over tetracycline for many applications.[1][5] By understanding the principles outlined in this guide and by carefully optimizing experimental conditions, researchers can harness the power of this compound to achieve precise and robust control over gene expression in a wide variety of biological systems.
References
- 1. This compound [takarabio.com]
- 2. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Affinity of tetR for this compound-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Anhydrotetracycline: A Tetracycline Derivative with Attenuated Antibiotic Activity
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Anhydrotetracycline (aTc), a dehydrated derivative of tetracycline (B611298), has emerged as a pivotal tool in molecular biology and a subject of interest in antibiotic resistance research. Unlike its parent compound, aTc exhibits significantly reduced antibiotic activity, a characteristic attributed to its diminished affinity for the bacterial ribosome.[1][2] This unique property, coupled with its high affinity for the tetracycline repressor protein (TetR), has established aTc as the canonical inducer in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[3][4] Furthermore, recent studies have unveiled its potential as a competitive inhibitor of tetracycline destructases, enzymes that confer resistance to tetracycline antibiotics. This guide provides a comprehensive technical overview of this compound, focusing on its core characteristics, experimental applications, and underlying mechanisms of action.
Comparative Antibiotic Activity
This compound's utility in bacterial systems is largely due to its low antibiotic activity, allowing for the induction of gene expression without exerting significant selective pressure. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to tetracycline against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Tetracycline | Escherichia coli | ~1 |
| This compound | Escherichia coli | 32 |
| Tetracycline | Bacillus subtilis | ~1 |
| This compound | Bacillus subtilis | >128 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracycline and this compound. Data compiled from multiple sources.[5][6]
Mechanism of Action: A Tale of Two Affinities
The distinct functionalities of this compound stem from its differential binding affinities for the bacterial ribosome and the tetracycline repressor protein (TetR).
Low Affinity for the Bacterial Ribosome
Tetracycline antibiotics exert their bacteriostatic effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[7] this compound, due to its structural modification, exhibits poor binding to the 30S ribosomal subunit, rendering it a weak inhibitor of bacterial translation.[1][2] At higher concentrations, some studies suggest that this compound may exert a secondary effect by disrupting the bacterial cytoplasmic membrane.[8]
High Affinity for the Tetracycline Repressor (TetR)
In contrast to its weak interaction with the ribosome, this compound binds to the TetR protein with exceptionally high affinity. This binding induces a conformational change in TetR, preventing it from binding to its operator DNA sequence (tetO). This mechanism is the cornerstone of the widely used Tet-On and Tet-Off inducible gene expression systems.[3][7] The association constant (Ka) for the binding of this compound to TetR in the presence of Mg2+ is approximately 9.8 x 10¹¹ M⁻¹, which is significantly higher than that of tetracycline.[3][9]
This compound in Tetracycline-Inducible Gene Expression Systems
The high affinity of aTc for TetR and its low antibiotic activity make it an ideal inducer for Tet-regulated gene expression systems. These systems allow for the precise temporal and dose-dependent control of gene expression in a wide range of organisms.
The Tet-Off and Tet-On Systems
-
Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion protein of TetR and a viral transactivation domain, binds to a tetO sequence in a promoter and activates the transcription of a downstream gene. In the presence of aTc, tTA undergoes a conformational change and dissociates from the tetO sequence, thus turning gene expression off.
-
Tet-On System: This system utilizes a reverse TetR (rtTA) which binds to the tetO sequence only in the presence of an inducer like aTc. Therefore, the addition of aTc activates gene transcription.
Figure 1: Simplified diagrams of the Tet-Off and Tet-On gene expression systems.
This compound as an Inhibitor of Tetracycline Destructases
A growing area of research is the role of this compound as a competitive inhibitor of tetracycline destructases. These enzymes, such as Tet(X), are a significant mechanism of bacterial resistance to tetracycline antibiotics. By binding to the active site of these enzymes, aTc can prevent the degradation of tetracycline antibiotics, thereby restoring their efficacy.[5][6]
The inhibitory activity of this compound against various tetracycline destructases is summarized in the table below.
| Tetracycline Destructase | Substrate | IC50 of aTc (µM) |
| Tet(50) | Tetracycline | 210 |
| Tet(X) | Tetracycline | 41 |
| Tet(X)_3 | Tetracycline | 3 |
| Tet(50) | Chlortetracycline | 210 |
| Tet(X) | Chlortetracycline | 75 |
| Tet(X)_3 | Chlortetracycline | 26 |
| Tet(50) | Demeclocycline | 120 |
| Tet(X) | Demeclocycline | 41 |
| Tet(X)_3 | Demeclocycline | 7 |
Table 2: Inhibitory Activity (IC50) of this compound against Tetracycline Destructases. Data sourced from MedChemExpress.[10]
Figure 2: Mechanism of tetracycline destructase inhibition by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound and tetracycline using the broth microdilution method.
Materials:
-
Bacterial strain of interest (e.g., E. coli, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound and Tetracycline stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Antibiotics:
-
In a 96-well plate, perform a two-fold serial dilution of this compound and tetracycline in MHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
This compound-Inducible Gene Expression Assay
This protocol describes a method to quantify the induction of a reporter gene (e.g., Green Fluorescent Protein, GFP) in a Tet-On system using this compound.
Materials:
-
Bacterial strain harboring a Tet-On inducible system with a reporter gene (e.g., E. coli with pTet-GFP)
-
Luria-Bertani (LB) broth (or other suitable growth medium)
-
This compound stock solution
-
Fluorometer or flow cytometer
Procedure:
-
Bacterial Culture:
-
Grow the bacterial strain overnight in LB broth with appropriate antibiotics for plasmid maintenance.
-
Inoculate fresh LB broth with the overnight culture and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
-
Induction:
-
Divide the culture into several flasks.
-
Add varying concentrations of this compound to each flask (e.g., 0, 10, 50, 100, 200 ng/mL).
-
Continue to incubate the cultures for a defined period (e.g., 4-6 hours) to allow for reporter protein expression.
-
-
Measurement of Reporter Gene Expression:
-
Harvest the cells by centrifugation.
-
Resuspend the cells in phosphate-buffered saline (PBS).
-
Measure the fluorescence of the reporter protein using a fluorometer or analyze the percentage of fluorescent cells and mean fluorescence intensity using a flow cytometer.
-
Figure 3: Workflow for an this compound-inducible gene expression assay.
Tetracycline Destructase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a tetracycline destructase enzyme.
Materials:
-
Purified tetracycline destructase enzyme (e.g., Tet(X))
-
Tetracycline (substrate)
-
This compound (inhibitor)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Spectrophotometer or HPLC
Procedure:
-
Reaction Setup:
-
In a microplate or reaction tube, prepare reaction mixtures containing the reaction buffer, a fixed concentration of the tetracycline substrate, and varying concentrations of this compound.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a fixed concentration of the purified tetracycline destructase enzyme to each reaction mixture.
-
-
Incubation:
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Monitoring Substrate Degradation:
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Quantify the amount of remaining tetracycline substrate using a spectrophotometer (monitoring the absorbance at a specific wavelength) or by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Conclusion
This compound stands as a remarkable derivative of tetracycline, offering a unique set of properties that have been ingeniously exploited in molecular biology and are now being explored in the fight against antibiotic resistance. Its low antibiotic activity, combined with its potent induction of Tet-regulated systems and its ability to inhibit tetracycline-inactivating enzymes, underscores its versatility and importance in modern bioscience research. The detailed methodologies and comparative data presented in this guide aim to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their experimental endeavors.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Affinity of tetR for this compound-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]
- 4. apexbt.com [apexbt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Anhydrotetracycline: A Potent Inhibitor of Tetracycline Destructase Enzymes
A Technical Guide for Researchers and Drug Development Professionals
The rise of antibiotic resistance poses a significant threat to global health. One emerging mechanism of resistance against the widely used tetracycline (B611298) class of antibiotics is the enzymatic inactivation by tetracycline destructase enzymes. These enzymes, such as Tet(X) and its variants, modify the tetracycline scaffold, rendering the antibiotic ineffective. This guide explores the role of anhydrotetracycline (aTC), a biosynthetic precursor of tetracycline, as a potent inhibitor of these resistance-conferring enzymes. We will delve into the mechanism of inhibition, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying molecular interactions and workflows.
Introduction to Tetracycline Destructases
Tetracycline destructases are a family of flavin-dependent monooxygenase (FMO) enzymes that confer resistance to tetracycline antibiotics.[1][2] These enzymes catalyze the NADPH- and oxygen-dependent hydroxylation of the tetracycline scaffold, typically at the C11a position.[2][3] This modification destabilizes the antibiotic molecule, leading to its degradation and loss of antibacterial activity.[2][3] The enzymatic inactivation of tetracyclines is a significant clinical concern as it can render even newer generation tetracyclines like tigecycline (B611373) ineffective.[4][5]
There are different types of tetracycline destructases, broadly classified into Type 1 (Tet(X)-like) and Type 2 (soil-derived).[6] this compound has been identified as a pan-inhibitor, capable of inhibiting both types of these enzymes.[6]
This compound as a Broad-Spectrum Inhibitor
This compound, a naturally occurring precursor in the biosynthesis of tetracycline, has been identified as a potent, broad-spectrum inhibitor of tetracycline destructase enzymes.[1][7] It has been shown to rescue the activity of tetracycline antibiotics in the presence of bacteria expressing these resistance enzymes.[1][2] The inhibitory activity of aTC varies depending on the specific tetracycline destructase enzyme and the tetracycline substrate being acted upon.[1]
Mechanism of Inhibition
The mechanism by which this compound inhibits tetracycline destructases can differ between enzyme types.
For Type 2 tetracycline destructases , such as Tet(50), the crystal structure of aTC bound to the enzyme revealed a novel binding mode.[1] In this mode, aTC binding displaces the flavin adenine (B156593) dinucleotide (FAD) cofactor from the active site, which stabilizes an inactive conformation of the enzyme.[1]
For Type 1 tetracycline destructases , like Tet(X6), this compound acts as a competitive inhibitor, binding in a substrate-like orientation.[6] In this case, aTC can act as a "sacrificial substrate," being slowly oxidized by the enzyme, thereby competitively inhibiting the degradation of the actual tetracycline antibiotic.[6] Analysis of Lineweaver-Burk plots for the inhibition of some tetracycline destructases by aTC suggests a mixed competitive/non-competitive inhibition model.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against several tetracycline destructase enzymes using various tetracycline substrates. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Tetracycline Destructase Enzyme | Tetracycline Substrate | This compound IC50 (µM) | Reference |
| Tet(50) | Tetracycline | 210 | [7][8][9] |
| Tet(X) | Tetracycline | 41 | [7][8][9] |
| Tet(X)_3 | Tetracycline | 3 | [7][8][9] |
| Tet(50) | Chlortetracycline | 210 | [7][8] |
| Tet(X) | Chlortetracycline | 75 | [7][8] |
| Tet(X)_3 | Chlortetracycline | 26 | [7][8] |
| Tet(50) | Demeclocycline | 120 | [7][8] |
| Tet(X) | Demeclocycline | 41 | [7][8] |
| Tet(X)_3 | Demeclocycline | 7 | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the inhibition of tetracycline destructases by this compound.
Recombinant Expression and Purification of Tetracycline Destructase Enzymes
-
Gene Synthesis and Cloning : The genes encoding the tetracycline destructase enzymes [e.g., Tet(X), Tet(50)] are synthesized and cloned into an expression vector, such as a pET vector with an N-terminal His-tag.
-
Protein Expression : The expression plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). Cells are grown in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours.
-
Cell Lysis : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization.
-
Protein Purification : The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification : For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any aggregates and remaining contaminants.
-
Protein Concentration and Storage : The purified protein is concentrated using a centrifugal filter unit, and the concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm. The purified enzyme is stored at -80°C in a storage buffer containing glycerol.
In Vitro Tetracycline Destructase Inhibition Assay (Optical Absorbance)
This assay monitors the degradation of the tetracycline substrate by the enzyme in the presence and absence of the inhibitor.
-
Reaction Mixture : Prepare a reaction mixture in a 96-well microplate containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NADPH (e.g., 200 µM final concentration)
-
Tetracycline substrate (e.g., 50 µM final concentration)
-
Varying concentrations of this compound (inhibitor)
-
-
Enzyme Addition : Initiate the reaction by adding the purified tetracycline destructase enzyme to the reaction mixture.
-
Kinetic Measurement : Immediately monitor the decrease in absorbance of the tetracycline substrate at a specific wavelength (e.g., 380-400 nm) over time using a microplate reader.[10] Alternatively, the consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.[11]
-
Data Analysis : The initial reaction rates are calculated from the linear portion of the kinetic curves. The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
IC50 Determination : The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Tetracycline Activity Rescue Assay
This assay determines the ability of this compound to restore the antibacterial activity of tetracycline against a bacterial strain expressing a tetracycline destructase.
-
Bacterial Strain : Use a bacterial strain (e.g., E. coli) transformed with a plasmid carrying the gene for a tetracycline destructase enzyme under the control of an inducible promoter. An E. coli strain with an empty vector can be used as a control.
-
Checkerboard Assay : A checkerboard titration is performed in a 96-well microplate.
-
Prepare serial dilutions of tetracycline along the rows of the plate.
-
Prepare serial dilutions of this compound along the columns of the plate.
-
-
Inoculation : Inoculate each well with a standardized suspension of the tetracycline destructase-expressing bacteria in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Incubation : Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination : The minimum inhibitory concentration (MIC) of tetracycline is determined in the presence of different concentrations of this compound. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis : The rescue of tetracycline activity is observed as a decrease in the MIC of tetracycline in the presence of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Semisynthetic Analogues of this compound as Inhibitors of Tetracycline Destructase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tetracycline destructases: a novel family of tetracycline-inactivating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 6. Structure of this compound-bound Tet(X6) reveals the mechanism for inhibition of type 1 tetracycline destructases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride | 13803-65-1 | Antibacterial | MOLNOVA [molnova.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00964B [pubs.rsc.org]
Anhydrotetracycline Hydrochloride: A Technical Guide to Solubility and Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and preparation of anhydrotetracycline hydrochloride. This compound hydrochloride is a crucial tetracycline (B611298) derivative utilized in tetracycline-controlled gene expression systems. While exhibiting no antibiotic activity itself, it acts as a potent effector for these systems. This document offers detailed data, experimental protocols, and visualizations to support research and development activities.
Core Properties
This compound hydrochloride is a semi-synthetic, yellow solid. It is a degradation product of tetracycline, formed by the dehydration of the parent molecule under acidic conditions.
Solubility Data
The solubility of this compound hydrochloride is a critical parameter for its application in various experimental settings. The following table summarizes its solubility in a range of common laboratory solvents. It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol, with partial or moderate solubility in water.[1][2][3]
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 - 125 | Sonication is recommended to aid dissolution.[4][5] |
| Dimethylformamide (DMF) | ~10 - 12 | |
| Ethanol | ~2 | |
| Methanol | Soluble | Quantitative data not specified.[1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.25 | Aqueous solutions are not recommended for storage for more than one day.[4][6] |
| Water | ≥12.5 | Moderate water solubility.[3][7] |
| 10% DMSO in Saline | 3.3 | Sonication is recommended.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥2.08 | Results in a clear solution.[8] |
Note: The solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. For in vivo studies, specific formulations are often required to achieve the desired concentration and stability.[9]
Preparation of this compound Hydrochloride
This compound hydrochloride is typically prepared semi-synthetically through the acid-catalyzed dehydration of tetracycline hydrochloride. This process involves the removal of a hydroxyl group from the C6 position of the tetracycline molecule, leading to the formation of a double bond and aromatization of the B ring.[1][3][7]
Experimental Protocol: Acid-Catalyzed Dehydration of Tetracycline
This protocol outlines the general procedure for the synthesis of this compound hydrochloride from tetracycline.
Materials:
-
Tetracycline hydrochloride
-
Concentrated acid (e.g., hydrochloric acid or sulfuric acid)
-
Anhydrous organic solvent (e.g., methanol, ethanol)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., chromatography)
-
Drying apparatus
Methodology:
-
Dissolution: Dissolve tetracycline hydrochloride in an appropriate anhydrous organic solvent in a reaction vessel.
-
Acidification: Slowly add a catalytic amount of concentrated acid to the solution while stirring. The acid acts as a catalyst to promote the dehydration reaction.
-
Reaction: Allow the reaction to proceed at a controlled temperature. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization and Quenching: Once the reaction is complete, neutralize the excess acid with a suitable base.
-
Purification: The crude this compound hydrochloride is then purified to remove any unreacted tetracycline, byproducts, and other impurities. This is typically achieved through recrystallization or chromatographic techniques.
-
Drying: The purified this compound hydrochloride is dried under vacuum to remove any residual solvent.
A Chinese patent describes a method for preparing an amorphous form of this compound which involves dissolving this compound in a solvent at an elevated temperature, followed by cooling to form a suspension, and then filtering and drying the resulting solid.[10] Another patent details the synthesis of tetracycline hydrochloride itself, which can serve as the starting material for the dehydration reaction.[5]
Experimental Workflow: Preparation of this compound Hydrochloride
Caption: Workflow for the preparation of this compound hydrochloride.
Signaling Pathway and Experimental Logic
The primary application of this compound hydrochloride is in tetracycline-inducible gene expression systems. The "Tet-Off" and "Tet-On" systems are widely used genetic tools that allow for the controlled expression of a gene of interest. This compound (or its more stable analog, doxycycline) acts as a switch to turn gene expression on or off.
Tet-Off System Workflow
In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein, which is a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to a tetracycline response element (TRE) in the promoter of the target gene, thereby activating its transcription. When this compound is present, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thus turning off gene expression.
Caption: Logical workflow of the Tet-Off inducible gene expression system.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. This compound (hydrochloride) | CAS 13803-65-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthesis of 12a-deoxy-5a,6-anhydrotetracycline. The first total synthesis of the naturally occurring tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN106543019A - A kind of preparation method of this compound amorphous article - Google Patents [patents.google.com]
Anhydrotetracycline: A Foundational Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrotetracycline (aTC) is a tetracycline (B611298) derivative that has garnered significant attention in the scientific community for its distinct biological activities. Unlike its parent compound, aTC exhibits minimal antibiotic properties but serves as a potent modulator of specific biological systems.[1][2] This technical guide provides an in-depth exploration of the foundational research on aTC's biological activity, focusing on its role as a competitive inhibitor of tetracycline destructase enzymes and as a crucial effector in tetracycline-controlled gene expression systems. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying mechanisms to support further research and development.
I. Inhibition of Tetracycline Destructase Enzymes
A primary and clinically relevant biological activity of this compound is its ability to inhibit tetracycline destructase enzymes (TDases). These enzymes, produced by various bacteria, confer resistance to tetracycline antibiotics by enzymatic inactivation.[3] this compound acts as a broad-spectrum competitive inhibitor of both Type 1 (Tet(X)-like) and Type 2 (soil-derived) TDases, effectively rescuing the antibacterial activity of tetracyclines.[4]
Mechanism of Action
This compound competitively binds to the active site of TDases, preventing the binding and subsequent degradation of tetracycline antibiotics.[3] Structural studies have revealed that aTC binds in a substrate-like orientation within the active site of Type 1 TDases.[4] In the case of some Type 1 TDases, such as Tet(X6), aTC can act as a "sacrificial substrate," being slowly metabolized by the enzyme, which further contributes to the competitive inhibition.[4] This mode of action is distinct from its inhibition of Type 2 TDases, where it acts as a mechanistic and competitive inhibitor without being metabolized.[4]
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound and its analogs against various tetracycline destructases has been quantified through the determination of half-maximal inhibitory concentrations (IC50). The following table summarizes key IC50 values for aTC against different TDases in the presence of various tetracycline substrates.
| Tetracycline Destructase | Tetracycline Substrate | This compound IC50 (µM) | Reference |
| Tet(50) | Tetracycline | 210 | [5] |
| Tet(X) | Tetracycline | 41 | [5] |
| Tet(X)_3 | Tetracycline | 3 | [5] |
| Tet(50) | Chlortetracycline | 210 | [5] |
| Tet(X) | Chlortetracycline | 75 | [5] |
| Tet(X)_3 | Chlortetracycline | 26 | [5] |
| Tet(50) | Demeclocycline | 120 | [5] |
| Tet(X) | Demeclocycline | 41 | [5] |
| Tet(X)_3 | Demeclocycline | 7 | [5] |
| Tet(X) | Oxytetracycline | <10 | [6] |
| Tet(X)_3 | Tetracycline | 1-4 (for anhydrodemeclocycline) | [6] |
Experimental Protocol: In Vitro Tetracycline Destructase Inhibition Assay (Optical Absorbance)
This protocol describes a common method to determine the in vitro inhibitory activity of this compound against tetracycline destructases by monitoring the degradation of a tetracycline substrate spectrophotometrically.[6][7]
Materials:
-
Purified tetracycline destructase enzyme (e.g., Tet(X), Tet(50))
-
Tetracycline antibiotic substrate (e.g., tetracycline, chlortetracycline)
-
This compound (inhibitor)
-
NADPH
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at the λmax of the tetracycline substrate
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the tetracycline substrate in an appropriate solvent.
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare a stock solution of NADPH in the reaction buffer.
-
Prepare the purified enzyme at the desired concentration in the reaction buffer.
-
-
Set up the Reaction Mixture:
-
In each well of the 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of the tetracycline substrate to all wells.
-
Add a fixed concentration of NADPH to all wells.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the tetracycline destructase enzyme to each well.
-
-
Monitor Absorbance:
-
Immediately begin monitoring the decrease in absorbance at the λmax of the tetracycline substrate over time using the microplate reader. The degradation of the tetracycline leads to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocities against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.[7]
-
Signaling Pathway: Competitive Inhibition of Tetracycline Destructase
Caption: Competitive inhibition of tetracycline destructase by this compound.
II. Effector in Tetracycline-Controlled Gene Expression Systems
This compound is a cornerstone of tetracycline-inducible (Tet-On/Tet-Off) gene expression systems, which allow for the precise temporal and quantitative control of gene expression in prokaryotic and eukaryotic cells.[8][9] Its utility in these systems stems from its high affinity for the tetracycline repressor protein (TetR) and its low intrinsic antibiotic activity.[2][9]
Mechanism of Action
In the widely used Tet-Off system, the TetR protein is fused to a transcriptional activator domain (forming the tetracycline-controlled transactivator, tTA). This tTA fusion protein binds to a tetracycline response element (TRE) in the promoter of a target gene, thereby activating its transcription. When this compound is introduced, it binds to the TetR portion of tTA, inducing a conformational change that prevents tTA from binding to the TRE, thus shutting off gene expression.[10][11]
Conversely, in the Tet-On system, a reverse TetR (revTetR) mutant is used. This revTetR only binds to the TRE in the presence of an inducer like this compound, thereby activating gene expression.[8][10]
Quantitative Data: Binding Affinity and Induction
This compound exhibits a significantly higher binding affinity for the TetR protein compared to tetracycline, making it a more potent inducer in these systems.[8][9]
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (KA) of aTC to TetR | 9.8 x 1011 M-1 (in the presence of Mg2+) | E. coli | [12] |
| Binding Affinity (KA) of aTC to TetR | 6.5 x 107 M-1 (without Mg2+) | E. coli | [12] |
| Relative Affinity to TetR | ~35-fold greater than tetracycline | Eukaryotic cells | [8] |
| Effective Concentration for Induction | As low as 3 ng/mL to abolish tTA-mediated luciferase activity | HeLa cells | [8][9] |
| Cytotoxicity Threshold | > 3 µg/mL in HeLa cells | HeLa cells | [8] |
Experimental Protocol: Checkerboard Broth Microdilution Assay for Synergistic Effects
This protocol is used to assess the synergistic effect of this compound in combination with a tetracycline antibiotic against a bacterial strain expressing a tetracycline destructase.[13][14]
Materials:
-
Bacterial strain expressing a tetracycline destructase
-
Cation-adjusted Mueller-Hinton II broth (MH-II)
-
Tetracycline antibiotic
-
This compound
-
96-well microplates
-
Bacterial inoculum prepared to a 0.5 McFarland standard
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial two-fold dilutions of the tetracycline antibiotic horizontally across the 96-well plate in MH-II broth.
-
Prepare serial two-fold dilutions of this compound vertically down the 96-well plate in MH-II broth. This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculate the Plate:
-
Dilute the 0.5 McFarland bacterial suspension in MH-II broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine Minimum Inhibitory Concentration (MIC):
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug (alone or in combination) that inhibits visible bacterial growth.
-
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each drug is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
The FIC Index (FICI) is the sum of the FICs for both drugs: FICI = FICTetracycline + FICaTC.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent
-
FICI > 4.0: Antagonism
-
-
Signaling Pathway: this compound Control of Gene Expression (Tet-Off System)
Caption: this compound-mediated control of gene expression in a Tet-Off system.
Experimental Workflow: High-Throughput Screening for Tetracycline Destructase Inhibitors
Caption: A logical workflow for the high-throughput screening of tetracycline destructase inhibitors.
III. Other Biological Activities and Considerations
While the primary areas of foundational research on this compound focus on TDase inhibition and gene expression control, it is important to note other reported biological effects.
-
Atypical Tetracycline Activity: this compound is classified as an atypical tetracycline. Unlike typical tetracyclines that inhibit protein synthesis by binding to the ribosome, atypical tetracyclines are suggested to function by disrupting bacterial membranes.[15] However, its antibiotic activity is generally considered to be low.[2][9]
-
Cytotoxicity: this compound has been reported to exhibit cytotoxicity at higher concentrations.[16] For instance, concentrations above 3 µg/mL began to affect the growth rate of HeLa cells.[8] Some studies have also indicated potential embryotoxicity and immunodepressive effects at high doses.[1] This is a critical consideration for its application, particularly in therapeutic contexts.
Conclusion
This compound stands out as a versatile molecule with significant applications in both antimicrobial research and molecular biology. Its ability to competitively inhibit tetracycline destructase enzymes presents a promising strategy to combat antibiotic resistance. Simultaneously, its role as a potent and specific effector in tetracycline-controlled gene expression systems provides an invaluable tool for the precise regulation of gene function. This guide has synthesized the core foundational research on this compound's biological activity, offering a comprehensive resource for scientists and researchers. Further investigation into its mechanisms of action and the development of novel analogs will undoubtedly continue to expand its utility in addressing critical challenges in medicine and biotechnology.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. takarabio.com [takarabio.com]
- 3. Small molecule inhibitors to prevent tetracycline resistance | Washington University Office of Technology Management [tech.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Affinity of tetR for this compound-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Exploratory Studies of Anhydrotetracycline in Novel Expression Systems
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of anhydrotetracycline (aTc) as a potent effector molecule in tetracycline-inducible gene expression systems. We delve into the core principles of these systems, present collated quantitative data from various studies, offer detailed experimental protocols for key methodologies, and provide visual representations of the underlying mechanisms and workflows.
Introduction to this compound-Inducible Systems
Tetracycline-inducible systems are powerful tools for the precise temporal and quantitative control of gene expression in a wide range of organisms, from prokaryotes to mammals.[1] These systems are based on the regulatory elements of the E. coli Tn10 tetracycline (B611298) resistance operon, namely the tetracycline repressor protein (TetR) and the tetracycline operator sequence (tetO).[1] this compound (aTc), a derivative of tetracycline, has emerged as a superior effector molecule due to its higher affinity for TetR and lower toxicity at effective concentrations compared to tetracycline itself.[2][3]
The two primary configurations of these systems are the Tet-Off and Tet-On systems.[1]
-
Tet-Off System: A tetracycline-controlled transactivator (tTA) protein, a fusion of TetR and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of a target gene and activates transcription. In the presence of aTc, tTA undergoes a conformational change, dissociates from the TRE, and gene expression is turned off.[1]
-
Tet-On System: A reverse tetracycline-controlled transactivator (rtTA), a mutant form of tTA, binds to the TRE and activates transcription only in the presence of an inducer like aTc.[4] This is the more commonly used system as it involves actively turning on gene expression.
Quantitative Data Presentation
The following tables summarize key quantitative parameters of aTc-inducible systems across various platforms, providing a comparative reference for experimental design.
Table 1: Effective this compound (aTc) Concentrations for Gene Induction
| Organism/Cell Type | System Type | Effective aTc Concentration Range | Reference(s) |
| HeLa Cells | Tet-Off | 3 ng/mL (complete inactivation) | [2][5] |
| E. coli | TetR/tetO | ~1 - 100 nM | [6] |
| Mycobacterium smegmatis | TetR/tetO | 50 ng/mL | [3][7] |
| Mycobacterium tuberculosis | TetR/tetO | 50 - 200 ng/mL | [7] |
| Streptomyces species | TetR/tetO | 1 - 100 ng/mL | [8] |
| Helicobacter pylori | TetR/tetO | 200 ng/mL | [9] |
Table 2: Reported Induction Fold and System Performance
| Organism/Cell Type | System Type | Maximum Induction Fold | Notes | Reference(s) |
| HeLa Cells | Tet-Off | Up to 5 orders of magnitude | Regulation of luciferase gene. | [2] |
| Mycobacterium smegmatis | TetR/tetO | ~150-fold | GFP reporter. | [3] |
| Mycobacterium tuberculosis | TetR/tetO | ~160-fold | β-galactosidase reporter. | [7] |
| Bacillus subtilis | TetR/tetO | 44-fold | eGFP reporter. | [10] |
| Streptomyces species | TetR/tetO | Up to 270-fold | Luciferase reporter. | [8] |
| Helicobacter pylori | TetR/tetO | Up to 80-fold | GFP reporter. | [9] |
Table 3: this compound (aTc) Toxicity
| Organism/Cell Type | Observed Toxicity Threshold | Notes | Reference(s) |
| HeLa Cells | > 3 µg/mL | Affects growth rate with prolonged presence. | [2][5] |
| Y. pseudotuberculosis | No significant impact at 1 µg/mL | Compared to doxycycline (B596269) which reduced growth. | [11] |
| M. smegmatis | > 500 ng/mL | Reduced growth observed. | [7] |
| M. tuberculosis | > 1 µg/mL | No decrease in growth rate observed. | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding and implementing aTc-inducible systems.
Signaling Pathways
Caption: The Tet-Off Signaling Pathway.
Caption: The Tet-On Signaling Pathway.
Experimental Workflow
Caption: General workflow for creating and testing an inducible cell line.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in establishing and utilizing aTc-inducible expression systems, primarily focusing on mammalian cell cultures.
Protocol for Generation of Stable Tet-On Cell Lines
This protocol describes a two-step process to generate a stable cell line with inducible expression of a gene of interest (GOI).[12][13]
Materials:
-
Target human cell line
-
pcDNA6/TR plasmid (for TetR expression) or similar
-
pT-REx-DEST30 or similar Tet-responsive plasmid containing your GOI
-
Appropriate transfection reagent (e.g., Lipofectamine, FuGENE 6)
-
Complete growth medium with tetracycline-free FBS
-
Selection antibiotics: Blasticidin, G418 (or Zeocin, Puromycin depending on vectors)
-
This compound (aTc) or Doxycycline (Dox)
-
Cloning cylinders or discs
-
Tissue culture plates (10-cm, 6-well, 24-well)
Procedure:
Step 1: Generation of a Stable TetR-Expressing Cell Line
-
Seeding: On day 1, seed 1x10^6 target cells per 10-cm plate. Prepare one plate for transfection and one as a negative control for selection.[14]
-
Transfection: On day 2, transfect one plate with 2 µg of the TetR-expressing plasmid (e.g., pcDNA6/TR) using your optimized transfection protocol.[14]
-
Selection: On day 3, add growth medium containing the appropriate concentration of the first selection antibiotic (e.g., 5 µg/mL Blasticidin). The optimal concentration should be determined beforehand by a kill curve on the parental cell line.[12]
-
Expansion and Colony Picking: Maintain the cells in selection medium, changing it every 2-3 days. When discrete, antibiotic-resistant colonies appear (typically after 1-2 weeks), use cloning cylinders to pick at least 12-24 individual colonies.[14]
-
Clone Expansion: Expand each clone in a 24-well plate, then a 6-well plate, maintaining selection pressure.
-
Screening: Once confluent, harvest a portion of the cells from each clone to screen for TetR expression via Western blot. Select the clone with the highest TetR expression that maintains normal morphology and growth characteristics.[14]
Step 2: Generation of a Double-Stable Inducible Cell Line
-
Seeding: Seed the "best" TetR-expressing clone from Step 1 in a 10-cm plate.[12]
-
Transfection: Transfect the cells with the Tet-responsive plasmid carrying your GOI.
-
Double Selection: 48 hours post-transfection, begin selection with both the first antibiotic (to maintain TetR expression) and the second antibiotic corresponding to your GOI plasmid (e.g., G418 or Zeocin).[12]
-
Colony Picking and Expansion: As in Step 1, pick and expand at least 24 double-resistant clones.
-
Induction Test: For each clone, seed cells into two wells of a 6-well plate. Add aTc or Dox (e.g., 1 µg/mL) to one well, leaving the other as an uninduced control.[12]
-
Analysis: After 24-96 hours, harvest the cells and analyze for the expression of your GOI by Western blot, qPCR, or a functional assay. Select clones that show low basal expression (without aTc) and high, robust expression upon induction.[12]
Protocol for this compound Induction Assay
This protocol outlines the general steps for inducing gene expression in a stable Tet-On cell line and analyzing the results via Western blot.
Materials:
-
Validated stable Tet-On cell line
-
Complete growth medium with tetracycline-free FBS
-
This compound (aTc) stock solution (e.g., 1 mg/mL in ethanol (B145695) or water, store protected from light at -20°C)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Plating: Seed the stable Tet-On cells at an appropriate density in 6-well plates to ensure they are in a logarithmic growth phase at the time of harvest.
-
Induction: For a dose-response experiment, treat the cells with a range of aTc concentrations (e.g., 0, 1, 10, 50, 100, 500 ng/mL). For a time-course experiment, treat with a fixed, optimal concentration of aTc and harvest at different time points (e.g., 0, 4, 8, 16, 24, 48 hours).[7]
-
Cell Lysis: At the end of the induction period, wash the cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of lysis buffer.[15]
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Sample Preparation: Normalize the protein samples with lysis buffer and mix with Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate by electrophoresis.[16]
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.[15]
-
-
Detection: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to quantify the level of induced protein expression relative to uninduced controls and a loading control (e.g., GAPDH or β-actin).
Protocol for Luciferase Reporter Assay
This is a common method for quantifying the activity of the Tet-responsive promoter.
Materials:
-
Stable cell line co-expressing TetR and a Tet-responsive luciferase reporter construct
-
White, opaque 96-well plates
-
This compound (aTc)
-
Luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Plating: Seed the stable reporter cells in a 96-well white plate.
-
Induction: Treat the cells with a serial dilution of aTc to determine the dose-response curve of the promoter. Include uninduced wells as a negative control.[2]
-
Incubation: Incubate for the desired induction period (e.g., 24-48 hours).
-
Cell Lysis: Remove the medium, wash with PBS, and add the passive lysis buffer provided in the kit. Lyse the cells according to the manufacturer's instructions (typically 15 minutes at room temperature with gentle shaking).[17]
-
Luciferase Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the firefly luciferase activity (luminescence) in a luminometer.[17]
-
If using a dual-luciferase system, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase reaction. Measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the aTc concentration.[17]
Conclusion
This compound-inducible systems offer a robust and versatile platform for controlled gene expression. The high affinity of aTc for the Tet repressor and its favorable toxicity profile make it an excellent choice for achieving tight regulation with a wide dynamic range. By leveraging the detailed protocols and quantitative data presented in this guide, researchers can effectively design and execute experiments to explore gene function, validate drug targets, and develop novel therapeutic strategies with a high degree of precision and control.
References
- 1. addgene.org [addgene.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an this compound-inducible expression system for expression of a neopullulanase in B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. takarabio.com [takarabio.com]
- 14. Video: Generation of Stable Human Cell Lines with Tetracycline-inducible Tet-on shRNA or cDNA Expression [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. assaygenie.com [assaygenie.com]
Methodological & Application
Anhydrotetracycline Protocol for Inducible Gene Expression in Mammalian Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The tetracycline (B611298) (Tet)-inducible gene expression system is a powerful and widely used tool for tightly controlling gene expression in mammalian cells. This system allows for the temporal and dose-dependent induction of a gene of interest, providing precise experimental control. Anhydrotetracycline (ATc), a derivative of tetracycline, is a potent effector for the Tet-On system. These notes provide detailed protocols for using ATc to induce gene expression in both transiently transfected and stable mammalian cell lines.
Mechanism of Action: The Tet-On System
The most common configuration for inducible expression is the Tet-On system. This system relies on two key components: the reverse tetracycline-controlled transactivator (rtTA) and the tetracycline-responsive element (TRE).
-
Reverse Tetracycline-Controlled Transactivator (rtTA): This is a fusion protein consisting of the Tet repressor protein (TetR) from E. coli and the VP16 activation domain from the Herpes Simplex Virus. In the absence of an inducer like this compound, the rtTA protein is unable to bind to the TRE.
-
Tetracycline-Responsive Element (TRE): This is a specific DNA sequence placed upstream of a minimal promoter (e.g., a minimal CMV promoter) that drives the expression of the gene of interest (GOI). The TRE itself consists of multiple copies of the Tet operator (tetO) sequence.
Induction Process:
When this compound is introduced into the cell culture, it binds to the rtTA protein. This binding event causes a conformational change in rtTA, enabling it to recognize and bind to the tetO sequences within the TRE. The VP16 activation domain of the bound rtTA then recruits the cell's transcriptional machinery to the minimal promoter, leading to robust expression of the downstream gene of interest. The level of gene expression can be modulated by varying the concentration of this compound, and the expression can be reversed by withdrawing the inducer from the culture medium.[1][2]
References
Application Notes and Protocols for the E. coli Tet-On System: Optimizing Anhydrotetracycline (aTc) Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tetracycline-inducible (Tet-On) gene expression system is a cornerstone of synthetic biology, offering precise and reversible control over gene expression in various organisms, including Escherichia coli.[1][2] This system relies on the reverse tetracycline-controlled transactivator (rtTA), which activates transcription from a specific promoter only in the presence of an inducer.[1][3] Anhydrotetracycline (aTc), a tetracycline (B611298) analog, is a highly effective inducer for this system.[4][5] It is favored over tetracycline due to its higher affinity for the Tet Repressor (TetR) and lower antibiotic activity against E. coli.[5]
Optimizing the aTc concentration is a critical step to fine-tune the expression level of the gene of interest (GOI), balancing high induction with minimal cellular toxicity. This document provides a comprehensive guide to understanding the Tet-On system, determining the optimal aTc concentration, and protocols for its application in E. coli.
Mechanism of the Tet-On System
The Tet-On system is a binary system consisting of two key components: the reverse tetracycline-controlled transactivator (rtTA) and the tetracycline response element (TRE).[3]
-
Reverse Tetracycline-Controlled Transactivator (rtTA): This is a fusion protein created from the reverse Tet Repressor (rTetR) and a viral activation domain, such as VP16.[1][2]
-
Tetracycline Response Element (TRE): This is a specialized promoter that contains one or more copies of the tet operator (tetO) sequence upstream of a minimal promoter.[1][3]
In the absence of the inducer (aTc), the rtTA protein is in a conformational state that prevents it from binding to the tetO sequences within the TRE promoter. Consequently, transcription of the downstream gene of interest is repressed, or "OFF". When aTc is introduced into the system, it binds to the rtTA protein, inducing a conformational change that allows rtTA to bind to the TRE with high affinity. This binding event recruits the cell's transcriptional machinery to the promoter, leading to robust expression of the GOI, turning the system "ON".
References
- 1. addgene.org [addgene.org]
- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 3. Introduction to Tet expression systems [jax.org]
- 4. A plasmid-based Escherichia coli gene expression system with cell-to-cell variation below the extrinsic noise limit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anhydrotetracycline-Mediated Gene Regulation in Mycobacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetracycline-inducible (Tet-On/Tet-Off) system is a powerful and widely used tool for the conditional regulation of gene expression in mycobacteria, including the pathogenic Mycobacterium tuberculosis and the fast-growing model organism Mycobacterium smegmatis. This system, based on the tetracycline (B611298) repressor protein (TetR) from the E. coli Tn10 transposon, allows for precise control over the timing and level of target gene expression. Anhydrotetracycline (ATc), a tetracycline derivative with high affinity for TetR and low toxicity at effective concentrations, serves as the chemical inducer.[1][2][3][4] These application notes provide an overview of the system, quantitative data, and detailed protocols for its use in mycobacterial research.
Principle of the Tet-On System
The most common configuration in mycobacteria is the "Tet-On" system. In this setup, the TetR protein is constitutively expressed and binds to tetracycline operator (tetO) sequences engineered into a mycobacterial promoter.[3][5] This binding represses the transcription of the downstream gene of interest. When this compound (ATc) is introduced, it binds to TetR, inducing a conformational change that causes TetR to dissociate from the tetO sites.[5][6] This dissociation relieves the repression and allows for the transcription of the target gene. The level of gene expression can be fine-tuned by varying the concentration of ATc.[1][3][6]
A "Tet-Off" system, which utilizes a reverse TetR (revTetR) that binds to tetO only in the presence of ATc, has also been developed for mycobacteria, allowing for gene repression upon addition of the inducer.[5][6][7]
Quantitative Data
The ATc-inducible system allows for a wide dynamic range of gene expression, with tight repression in the uninduced state and high-level expression upon induction. The following tables summarize key quantitative parameters from studies utilizing this system in M. smegmatis and M. tuberculosis.
Table 1: this compound (ATc) Concentrations and Induction Levels in Mycobacterium smegmatis
| Parameter | Value | Reference |
| Effective ATc Concentration for Induction | 25 - 50 ng/mL | [3][8] |
| Fold Induction (GFP Reporter) | Up to 150-fold | [3] |
| Time to Maximal Induction | ~4 hours | [3][8] |
| Minimal Inhibitory Concentration (MIC) of ATc | >500 ng/mL | [3] |
| Notes | Induction is dose-dependent. Concentrations up to 250 ng/mL do not significantly affect growth.[3][9] |
Table 2: this compound (ATc) Concentrations and Induction Levels in Mycobacterium tuberculosis
| Parameter | Value | Reference |
| Effective ATc Concentration for Induction | 50 - 200 ng/mL | [1][3] |
| Fold Induction (lacZ Reporter) | 150 to 160-fold | [3] |
| Time to Maximal Induction | 72 - 96 hours | [1][3] |
| Minimal Inhibitory Concentration (MIC) of ATc | ATc concentrations for maximal induction are at least 20-fold below the MIC.[1][2][3][4] | |
| Intracellular Induction (in macrophages) | 100 ng/mL ATc for 72 hours successfully induced gene expression. | [3] |
Experimental Protocols
Protocol 1: General Procedure for ATc-Inducible Gene Expression in Mycobacteria
This protocol provides a general workflow for inducing the expression of a target gene under the control of a tetO-containing promoter in mycobacteria.
Materials:
-
Recombinant mycobacterial strain containing the TetR expression cassette and the target gene under a tetO-regulated promoter.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween-80, and appropriate antibiotics. For M. tuberculosis, supplement with ADC or OADC.
-
This compound (ATc) stock solution (e.g., 100 µg/mL in ethanol (B145695) or dimethyl sulfoxide). Store protected from light at -20°C.
-
Appropriate equipment for mycobacterial culture (shaking incubator, spectrophotometer).
Procedure:
-
Inoculation: Inoculate a starter culture of the recombinant mycobacterial strain in 7H9 medium with appropriate antibiotics and grow to mid-log phase (OD600 of ~0.5 for M. tuberculosis, ~1.5 for M. smegmatis).[1]
-
Sub-culturing and Induction:
-
For M. smegmatis: Dilute the starter culture 1:100 into fresh 7H9 medium.[1]
-
For M. tuberculosis: Dilute the starter culture 1:5 into fresh 7H9 medium.[1]
-
Prepare two sets of cultures: one "uninduced" control (add an equivalent volume of the ATc solvent) and one "induced" culture.
-
To the "induced" culture, add ATc to the desired final concentration (e.g., 50 ng/mL for M. smegmatis, 50-200 ng/mL for M. tuberculosis).[1][3]
-
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).
-
Analysis: After the induction period, harvest the cells for downstream analysis, such as reporter gene assays (e.g., β-galactosidase or GFP), Western blotting, or phenotypic characterization.
Protocol 2: β-Galactosidase Reporter Assay for Quantifying Gene Expression
This protocol describes a method to quantify gene expression levels using a lacZ reporter gene.
Materials:
-
Induced and uninduced mycobacterial cultures (from Protocol 1).
-
Fluorescent substrate for β-galactosidase (e.g., C2FDG).
-
Plate reader capable of measuring fluorescence.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Harvesting: Harvest mycobacterial cells by centrifugation.
-
Washing: Wash the cell pellet with PBS to remove residual medium.
-
Resuspension: Resuspend the cells in PBS.
-
Normalization: Measure the optical density (OD) of the cell suspension to normalize for cell number.
-
Assay:
-
Add the fluorescent β-galactosidase substrate to the cell suspension according to the manufacturer's instructions.
-
Incubate at the recommended temperature and time.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell density (OD) to obtain Relative Fluorescence Units (RFUs). Compare the RFUs of the induced sample to the uninduced control to determine the fold induction.[1]
Visualizations
Caption: Mechanism of the Tet-On inducible system in mycobacteria.
Caption: General experimental workflow for ATc-mediated gene induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling gene expression in mycobacteria with this compound and Tet repressor | Semantic Scholar [semanticscholar.org]
- 3. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling gene expression in mycobacteria with this compound and Tet repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Applications of Anhydrotetracycline in Synthetic Biology Circuits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Anhydrotetracycline (aTc), a derivative of tetracycline (B611298) lacking antibiotic activity, is a cornerstone molecule in synthetic biology for achieving precise temporal and dose-dependent control over gene expression.[1] Its high affinity for the Tetracycline Repressor protein (TetR) allows it to function as a potent and specific inducer in a variety of engineered genetic circuits.[2][3] This document provides detailed application notes and protocols for the use of aTc in constructing and operating synthetic biology circuits, including toggle switches, oscillators, and logic gates.
Principle of aTc-Mediated Gene Regulation
The most common aTc-inducible systems are based on the tetracycline-resistance operon of E. coli transposon Tn10.[4][5] The core components are the TetR protein and the tet operator (tetO) sequence.
-
Tet-Off System: In the absence of aTc, TetR binds to tetO sequences placed within a promoter, repressing the transcription of a downstream gene of interest. The introduction of aTc causes a conformational change in TetR, leading to its dissociation from tetO and subsequent gene expression.[6]
-
Tet-On System: This system utilizes a reverse TetR (rTetR) mutant that binds to tetO only in the presence of aTc, thereby activating gene expression upon induction.[6]
aTc is often preferred over tetracycline or doxycycline (B596269) due to its higher affinity for TetR and lower toxicity in bacterial systems.[1]
Core Applications in Synthetic Gene Circuits
Genetic Toggle Switches
A genetic toggle switch is a bistable circuit, composed of two mutually repressing genes, that can be flipped between two stable states by an external stimulus. aTc is commonly used as an input signal to control one of the repressors. For instance, in a classic toggle switch design, one repressor is controlled by isopropyl β-D-1-thiogalactopyranoside (IPTG) and the other by aTc.[7] The addition of aTc represses its target repressor, allowing the other to be expressed and locking the switch in a stable "ON" state for a reporter gene.
Genetic Oscillators
Genetic oscillators are circuits that produce periodic fluctuations in the expression of a reporter gene. The "repressilator" is a well-known synthetic oscillator composed of three repressors that sequentially inhibit one another in a cyclic negative feedback loop.[8][9] aTc-inducible promoters can be incorporated to tune the behavior of these oscillators or to synchronize them. For example, coupling the expression of one of the repressors to an aTc-inducible promoter allows for external control over the oscillatory period and amplitude.
Logic Gates
Synthetic biologists have engineered cellular logic gates that perform computations based on molecular inputs.[10] aTc is frequently used as an input for these gates. For example, an AND gate can be constructed where two different inputs, such as aTc and another small molecule like N-acyl homoserine lactone (AHL), are required to activate the expression of an output gene.[11][12] In such a circuit, one input might control the expression of a specific recombinase, while the other controls a necessary cofactor, with gene expression only occurring when both are present.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for aTc-inducible systems from various studies.
Table 1: aTc Induction Concentrations and Fold Changes
| Organism | Circuit/System | aTc Concentration | Fold Induction | Reference |
| E. coli | TetR-regulated promoter | ~1-100 nM | Not specified, dose-dependent response | [13] |
| Mycobacterium smegmatis | TetR-controlled β-galactosidase | 50 ng/mL | >100-fold | [3][4] |
| Mycobacterium tuberculosis | TetR-controlled β-galactosidase | 50-200 ng/mL | ~150-160-fold | [3][4] |
| Bacillus subtilis | Optimized PtetR2-eGFP | Not specified | 44-fold | [14] |
| Clostridium acetobutylicum | pGusA2-2tetO1 system | Concentration-dependent | >100-fold | [15] |
| Ralstonia eutropha H16 | Modified PrrsC with tetO | Concentration-dependent | >10-fold | [16] |
| Synechocystis sp. ATCC27184 | L03 promoter | 1-10 µg/mL | ~230-fold | [17] |
Table 2: Response Times and Dynamics
| Organism | System | Observation | Reference |
| Mycobacterium smegmatis | TetR-controlled GFP | Maximal induction after 4 hours | [3] |
| Mycobacterium tuberculosis | TetR-controlled β-galactosidase | Full induction after 72 hours | [3][4] |
Experimental Protocols
Protocol 1: General Induction of aTc-Regulated Gene Expression in E. coli
This protocol provides a general workflow for inducing a gene of interest under the control of a TetR-repressible promoter in E. coli.
Materials:
-
E. coli strain containing the aTc-inducible plasmid.
-
Luria-Bertani (LB) or M9 minimal medium.
-
Appropriate antibiotics for plasmid maintenance.
-
This compound hydrochloride (aTc).
-
50% Ethanol for stock solution.
-
Shaking incubator.
-
Spectrophotometer.
Procedure:
-
Overnight Culture: Inoculate a single colony of the E. coli strain into 3-5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking (200-250 rpm).
-
Subculturing: The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of 0.02-0.05. The choice of medium (LB or M9) may depend on the specific experiment.[13]
-
Growth to Log Phase: Incubate the culture at the desired temperature (e.g., 30°C or 37°C) with shaking until it reaches the early to mid-exponential growth phase (OD600 ≈ 0.2-0.4).[13]
-
Induction: Add aTc to the culture to achieve the desired final concentration. A typical starting range is 1-100 nM.[13] It is crucial to also maintain a control culture without aTc.
-
Continued Incubation: Continue to incubate the cultures under the same conditions for the desired induction time. This can range from a few hours to overnight, depending on the dynamics of the circuit and the protein being expressed. For steady-state measurements, an induction time of at least 4 hours is recommended.[13]
-
Analysis: After the induction period, harvest the cells for downstream analysis, such as measuring reporter protein fluorescence (e.g., GFP), performing a Western blot, or extracting RNA for RT-qPCR.
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride (aTc) powder.
-
Ethanol (50% v/v in sterile, nuclease-free water).
-
Sterile, light-blocking microcentrifuge tubes.
Procedure:
-
Calculate the amount of aTc powder needed to prepare a stock solution of a desired concentration (e.g., 100 µM).
-
Dissolve the aTc powder in 50% ethanol.[13]
-
Vortex until the powder is completely dissolved.
-
Store the stock solution in small aliquots in light-blocking tubes at -20°C. aTc is photosensitive, and repeated freeze-thaw cycles should be avoided.
Concluding Remarks
This compound is an invaluable tool for the precise control of synthetic gene circuits. Its ability to modulate gene expression in a dose-dependent manner has enabled the construction of complex and predictable biological systems.[11][12] The protocols and data presented here provide a foundation for researchers to effectively utilize aTc in their synthetic biology endeavors, from basic gene regulation to the implementation of sophisticated cellular computations. Careful optimization of aTc concentration and induction time is crucial for achieving the desired circuit performance in the specific chassis organism and experimental context.
References
- 1. This compound [takarabio.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 9. Build to Understand: Synthetic Approaches to Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances and opportunities in synthetic logic gates engineering in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic applications of synthetic gene/genetic circuits: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic applications of synthetic gene/genetic circuits: a patent review [frontiersin.org]
- 13. A plasmid-based Escherichia coli gene expression system with cell-to-cell variation below the extrinsic noise limit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an this compound-inducible expression system for expression of a neopullulanase in B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an this compound-inducible gene expression system for solvent-producing Clostridium acetobutylicum: A useful tool for strain engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A synthetic this compound-controllable gene expression system in Ralstonia eutropha H16. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Anhydrotetracycline-Inducible shRNA Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing anhydrotetracycline (aTc) to induce short hairpin RNA (shRNA) expression, a powerful tool for temporal gene silencing. This system offers reversible and titratable control over gene expression, which is particularly advantageous for studying essential genes or for applications in drug development where precise control over target gene knockdown is required.
Introduction
Inducible gene expression systems are crucial for the functional analysis of genes, especially those essential for cell survival or development. The tetracycline (B611298) (Tet)-inducible system is a widely adopted method for controlling gene expression in eukaryotic cells due to its rapid, reversible, and efficient nature.[1][2] This system is based on the tetracycline resistance operon found in E. coli.[1][3] this compound (aTc), a tetracycline analog, is frequently used as the inducing agent due to its high affinity for the Tet Repressor protein (TetR) and its reduced antibiotic activity at concentrations effective for induction.[3][4]
This protocol will focus on the "Tet-On" system, where the addition of aTc or its more stable analog, doxycycline, induces gene expression.[5][6] Specifically, it will detail the steps for achieving aTc-inducible expression of shRNA for targeted gene knockdown.
Mechanism of Action
The this compound-inducible system relies on the interaction between the Tet Repressor protein (TetR) and the tetracycline operator (TetO) DNA sequence.[1][7] In this system, cells are engineered to constitutively express TetR. The shRNA of interest is placed under the control of a promoter, typically a polymerase III promoter like U6 or H1, which has been modified to include TetO sequences.[1][8]
In the absence of an inducer, the TetR protein forms a homodimer and binds with high affinity to the TetO sequences within the promoter, effectively blocking the transcription of the shRNA.[7][9] When this compound is introduced into the cell culture, it binds to the TetR homodimers.[7] This binding event induces a conformational change in the TetR protein, causing it to dissociate from the TetO sequences.[3][9] The removal of the repressor allows for the transcription of the shRNA, which is then processed by the cell's RNA interference machinery to mediate the knockdown of the target mRNA.
Experimental Protocols
The following protocols outline the key steps for establishing and utilizing an this compound-inducible shRNA expression system. A common approach involves the use of lentiviral vectors for efficient delivery of the system's components into a wide range of cell types, including primary and non-dividing cells.[8][10]
Vector System Components
A typical lentiviral-based inducible shRNA system consists of two main components, which can be delivered via one or two vectors:
-
TetR-Expressing Vector: This vector constitutively expresses the Tet Repressor protein.
Experimental Workflow Diagram
Detailed Protocols
Protocol 1: Design and Cloning of shRNA
-
Design shRNA: Use a validated algorithm to design an shRNA sequence targeting your gene of interest. Typically, a 19-22 nucleotide sequence is chosen. Include a loop sequence (e.g., TTCAAGAGA) between the sense and antisense strands.
-
Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides with appropriate overhangs for cloning into your inducible shRNA vector.
-
Annealing: Anneal the two oligonucleotides to form a double-stranded DNA insert.
-
Ligation: Ligate the annealed insert into the linearized inducible shRNA vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli, select for positive colonies, and verify the correct insertion by sequencing.
Protocol 2: Lentivirus Production and Transduction
-
Cell Seeding: Seed HEK293T cells, a commonly used packaging cell line.[14]
-
Transfection: Co-transfect the HEK293T cells with your shRNA construct, a packaging plasmid, and an envelope plasmid (e.g., VSV-G) using a suitable transfection reagent. If using a two-vector system, also transfect the TetR-expressing vector.
-
Virus Harvest: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Transduction: Transduce your target cells with the harvested lentivirus in the presence of polybrene (typically 8 µg/ml) to enhance transduction efficiency.[2]
Protocol 3: Generation of Stable Cell Lines
-
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The optimal concentration of the selection agent should be determined empirically for each cell line.[2]
-
Expansion: Expand the surviving cells to establish a stable cell line.
Protocol 4: Optimization of this compound Concentration
-
Cell Seeding: Seed the stable cell line in a multi-well plate.
-
aTc Titration: Add this compound to the culture medium at a range of final concentrations (e.g., 0, 10, 50, 100, 200, 500 ng/mL).[15][16][17]
-
Incubation: Incubate the cells for a fixed period (e.g., 72 hours).[17]
-
Analysis: Harvest the cells and analyze the level of target gene knockdown by qPCR or Western blot.
Protocol 5: Time-Course of Induction
-
Cell Seeding: Seed the stable cell line in multiple wells or plates.
-
Induction: Add the optimized concentration of this compound to the culture medium.
-
Time Points: Harvest the cells at various time points after induction (e.g., 0, 24, 48, 72, 96 hours).[18]
-
Analysis: Analyze the level of target gene knockdown at each time point to determine the optimal induction duration.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the optimization experiments.
Table 1: Optimization of this compound (aTc) Concentration for Target Gene Knockdown
| aTc Concentration (ng/mL) | Relative mRNA Expression (%) | Protein Level (% of Control) | Cell Viability (%) |
| 0 | 100 | 100 | 100 |
| 10 | 85 | 90 | 100 |
| 50 | 50 | 60 | 98 |
| 100 | 25 | 30 | 97 |
| 200 | 22 | 28 | 95 |
| 500 | 20 | 25 | 85 |
Table 2: Time-Course of Target Gene Knockdown with Optimized aTc Concentration (100 ng/mL)
| Time After Induction (hours) | Relative mRNA Expression (%) | Protein Level (% of Control) |
| 0 | 100 | 100 |
| 24 | 70 | 80 |
| 48 | 40 | 55 |
| 72 | 25 | 30 |
| 96 | 23 | 28 |
Conclusion
The this compound-inducible shRNA expression system provides a robust and versatile platform for conditional gene silencing. By following the detailed protocols and optimizing the experimental conditions for your specific cell type and target gene, you can achieve precise temporal control over gene expression, enabling a deeper understanding of gene function and providing a valuable tool for drug discovery and development.
References
- 1. addgene.org [addgene.org]
- 2. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. VectorBuilder | Revolutionizing Gene Delivery. [en.vectorbuilder.com]
- 9. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Inducible shRNA Lentiviral Vectors | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. TRIPZ Inducible Lentiviral shRNA [horizondiscovery.com]
- 14. Doxycycline modulates VEGF-A expression: Failure of doxycycline-inducible lentivirus shRNA vector to knockdown VEGF-A expression in transgenic mice | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Anhydrotetracycline (aTc) Use in CRISPR/dCas9 Gene Regulation Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control gene expression is a cornerstone of modern biological research and a critical component in the development of novel therapeutics. CRISPR (Clustered Regularly Interspersed Short Palindromic Repeats) technology, particularly the nuclease-deactivated Cas9 (dCas9), has emerged as a powerful tool for programmable gene regulation. When fused to transcriptional effector domains, such as repressors (e.g., KRAB for CRISPR interference or CRISPRi) or activators (e.g., VPR for CRISPR activation or CRISPRa), dCas9 can be targeted to specific genomic loci by a single guide RNA (sgRNA) to modulate gene expression without altering the underlying DNA sequence.[1]
To achieve temporal and dose-dependent control over this regulation, inducible systems are often employed. The tetracycline-inducible (Tet) system is one of the most widely used and well-characterized systems for this purpose.[2] Anhydrotetracycline (aTc), a derivative of tetracycline (B611298), is a potent effector molecule in these systems.[3][4] aTc exhibits a high affinity for the Tet repressor protein (TetR), and its binding induces a conformational change that modulates TetR's ability to bind to its operator sequence (tetO).[2][5] This interaction forms the basis of the "Tet-Off" and "Tet-On" systems for controlling the expression of dCas9 and/or the sgRNA. aTc is often favored over other tetracyclines, like doxycycline, due to its higher induction efficiency at lower concentrations and reduced antibiotic activity, which minimizes off-target effects on cellular processes like translation.[3][6]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in CRISPR/dCas9-based gene regulation.
Mechanism of Action: The Tet-Inducible System
The most common configuration for aTc-inducible CRISPR/dCas9 systems is the "Tet-On" system. In this setup, a reverse TetR (rtTA) is constitutively expressed. In the presence of aTc, rtTA binds to the Tet Response Element (TRE) in the promoter region of the target gene, thereby inducing its transcription. This target gene can be the dCas9-effector fusion protein or the sgRNA.
Alternatively, in a "Tet-Off" system, the TetR protein actively represses transcription from a promoter containing tetO sequences in the absence of aTc. The addition of aTc causes TetR to dissociate from the tetO sites, thus permitting transcription.
Quantitative Data: Dose-Response and Induction Kinetics
The optimal concentration of this compound and the induction time are critical parameters that need to be empirically determined for each cell type and experimental setup. Below are summarized data from various studies to provide a starting point for optimization.
This compound Dose-Response in Different Systems
| Organism/Cell Line | System Details | aTc Concentration Range | Observed Effect | Reference |
| Escherichia coli | aTc-inducible dCas9 | 0 - 4 µM | Dose-dependent increase in dCas9 mRNA, with a peak at 2 µM. Concentrations up to 2 µM did not significantly affect growth. | [1] |
| Escherichia coli | aTc-inducible dCas9 targeting antibiotic resistance genes | 0.125 - 2 µM | Significant repression of target genes observed at 0.5, 1, and 2 µM aTc. | [1] |
| Mycobacterium smegmatis | aTc-inducible GFP expression | 0 - 500 ng/mL | Maximal GFP activity observed at 50 and 100 ng/mL. | [2] |
| Mycobacterium tuberculosis | aTc-inducible β-galactosidase | 0 - 200 ng/mL | 150- to 160-fold increase in β-galactosidase activity with 50 and 200 ng/mL aTc. | [2] |
| HeLa Cells | tTA-mediated luciferase activity (Tet-Off) | 0 - 1000 ng/mL | Complete abolition of luciferase activity at concentrations as low as 3 ng/mL. | [5] |
This compound Induction Kinetics
| Organism/Cell Line | System Details | aTc Concentration | Time Points | Observation | Reference |
| Mycobacterium smegmatis | aTc-inducible GFP expression | Not specified | Not specified | Maximal GFP activity observed 4 hours after aTc addition. | [2] |
| Helicobacter pylori | aTc-inducible GFP expression | 200 ng/mL | 2, 4, 8, 16, 24, 30 hours | Maximum expression achieved after 8 to 16 hours of induction. | [4] |
| Human Embryonic Stem Cells | Inducible dCas9-KRAB | Not specified | 24, 48 hours | Inducible and reversible expression of dCas9-KRAB protein at different time points. | [7] |
Signaling Pathways and Experimental Workflows
This compound-Inducible CRISPRi System (Tet-On)
Caption: aTc-Inducible CRISPRi (Tet-On) Pathway.
General Experimental Workflow for aTc-Inducible Gene Repression
Caption: Workflow for aTc-Inducible CRISPRi.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride (aTc) powder
-
Ethanol (100%, molecular biology grade) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, nuclease-free water
Procedure:
-
Resuspension: Prepare a 1 mg/mL stock solution of aTc by resuspending the powder in a suitable solvent. Ethanol is commonly used for bacterial work, while DMSO is often used for mammalian cell culture.
-
Aliquotting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Protection from Light: aTc is light-sensitive.[3] Wrap the stock solution tubes in aluminum foil or use amber-colored tubes.
-
Storage: Store the aliquots at -20°C for long-term use.
Protocol 2: aTc-Inducible CRISPRi in E. coli
This protocol is adapted from methodologies for CRISPRi in bacteria.[1][8]
Materials:
-
E. coli strain carrying a plasmid with an aTc-inducible dCas9 and a separate plasmid with a constitutively expressed sgRNA targeting the gene of interest.
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid maintenance
-
1 mg/mL aTc stock solution
-
Culture tubes or 96-well plates
-
Incubator shaker
Procedure:
-
Overnight Culture: Inoculate a single colony of the engineered E. coli strain into 3-5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Subculturing and Induction: The next day, dilute the overnight culture 1:1000 into fresh LB medium with antibiotics.
-
Add aTc to the desired final concentration. A good starting point for optimization is a range from 100 ng/mL to 2 µM.[1] For many applications, a final concentration of 1 µM is effective.[8]
-
Growth and Incubation: Incubate the cultures at 37°C with shaking for the desired period. The optimal induction time should be determined empirically, but a 4-8 hour incubation is often sufficient to observe significant repression.
-
Harvesting and Analysis: After incubation, harvest the cells by centrifugation. The cell pellet can be used for downstream analysis such as RNA extraction for RT-qPCR to quantify target gene knockdown, or protein extraction for Western blotting.
Protocol 3: aTc-Inducible CRISPRa/i in Mammalian Cells
This protocol provides a general framework for using aTc to induce dCas9-effector expression in mammalian cells.
Materials:
-
Stable mammalian cell line expressing rtTA and carrying an aTc-inducible dCas9-effector (e.g., dCas9-KRAB or dCas9-VPR) and a constitutively expressed sgRNA.
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetracycline-free Fetal Bovine Serum (FBS) is highly recommended to reduce background expression.
-
1 mg/mL aTc stock solution in DMSO
-
Cell culture plates or flasks
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the stable cell line in the appropriate culture vessel at a density that will not lead to over-confluence during the experiment.
-
Induction: Allow the cells to adhere overnight. The next day, replace the medium with fresh complete medium containing the desired final concentration of aTc. A starting range of 10-1000 ng/mL is recommended for optimization.
-
Incubation: Return the cells to the incubator and culture for the desired induction period. A time course of 24, 48, and 72 hours is a good starting point to determine optimal induction time.
-
Harvesting: After the induction period, wash the cells with PBS and harvest them.
-
Analysis: Analyze the effect of gene activation or repression. This can be done by:
-
RT-qPCR: To measure changes in target mRNA levels.
-
Western Blot: To assess changes in target protein levels.
-
Flow Cytometry: If the target gene encodes a surface protein or if a fluorescent reporter is used.
-
Phenotypic Assays: To evaluate the functional consequences of gene modulation.
-
Troubleshooting and Considerations
-
Leaky Expression: In the absence of aTc, some "Tet-On" systems can exhibit low-level, leaky expression of the dCas9-effector. This can be mitigated by screening for cell clones with the tightest regulation or by using tetracycline-free FBS.
-
Toxicity: Although aTc is less toxic than other tetracyclines, high concentrations or prolonged exposure can have cytotoxic effects.[1][5] It is important to perform a dose-response curve to determine the optimal concentration that provides robust induction without significant effects on cell viability.
-
Inducer Stability: this compound is sensitive to light.[3] All stock solutions and media containing aTc should be protected from light to maintain their potency.
-
Variability between Cell Lines: The efficiency of aTc induction can vary significantly between different cell types. Therefore, it is crucial to optimize the induction conditions for each new cell line used.
Conclusion
This compound is a highly effective and versatile small molecule for the temporal and dose-dependent control of CRISPR/dCas9-based gene regulation systems. Its high affinity for the Tet repressor and minimal off-target effects make it a superior choice for many applications. By carefully optimizing the concentration and induction time, researchers can achieve precise control over gene expression, enabling a deeper understanding of gene function and facilitating the development of novel therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation and validation of versatile inducible CRISPRi embryonic stem cell and mouse model | PLOS Biology [journals.plos.org]
- 8. Targeted Transcriptional Repression in Bacteria Using CRISPR Interference (CRISPRi) - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide for anhydrotetracycline stock solution preparation
Anhydrotetracycline (aTC) is a crucial reagent in molecular biology, primarily utilized as an inducer in tetracycline-inducible expression systems. Accurate and consistent preparation of aTC stock solutions is paramount for reproducible experimental outcomes. This document provides a comprehensive, step-by-step protocol for the preparation, storage, and handling of this compound stock solutions, tailored for researchers, scientists, and drug development professionals.
Summary of Quantitative Data
For ease of reference, the key quantitative data for this compound hydrochloride (the common salt form) are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 462.88 g/mol (or 462.9 Da) | [1][2] |
| Appearance | Crystalline solid; yellow to bright yellow powder | [3][4] |
| Solubility in DMSO | Approximately 10 mg/mL to 20 mg/mL | [3][5] |
| Solubility in DMF | Approximately 10 mg/mL | [3] |
| Solubility in Ethanol | Approximately 2 mg/mL | [3] |
| Solubility in Water (PBS, pH 7.2) | Approximately 0.25 mg/mL | [3] |
| Recommended Stock Conc. | 0.1 - 10 mg/mL | [1][6] |
| Storage (Solid) | -20°C, protected from moisture and light. Stable for at least two years. | [1][3] |
| Storage (Stock Solution) | Aliquoted at -20°C or -80°C, protected from light. Stable for at least 1-6 months depending on solvent and storage temperature. | [7][8] |
Experimental Protocol: this compound Stock Solution Preparation
This protocol outlines the preparation of a 1 mg/mL stock solution in Dimethyl Sulfoxide (DMSO). This concentration is suitable for most cell culture applications.
Materials:
-
This compound hydrochloride (aTC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes (e.g., amber or wrapped in foil)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations: Before handling aTC powder, ensure you are wearing appropriate PPE. Work in a chemical fume hood or a well-ventilated area to avoid inhalation of the powder.[9]
-
Weighing this compound: Carefully weigh out the desired amount of aTC powder using a calibrated analytical balance. For a 1 mg/mL stock solution, you will need 1 mg of aTC for every 1 mL of DMSO.
-
Dissolving in DMSO:
-
Transfer the weighed aTC powder into a sterile, light-blocking tube.
-
Add the appropriate volume of anhydrous DMSO. For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution: Vortex the solution until the aTC powder is completely dissolved. The solution should be clear and yellow. Gentle warming (to room temperature if DMSO was cold) can aid dissolution.
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles which can degrade the aTC, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, light-blocking microcentrifuge tubes.[8]
-
Storage: Store the aliquots at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8] Always protect the solution from light.[1]
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of an this compound stock solution.
Caption: Workflow for aTC stock solution preparation.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. scbt.com [scbt.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. takarabio.com [takarabio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. boneandcancer.org [boneandcancer.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
Anhydrotetracycline in Inducible Lentiviral Vector Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible lentiviral vector systems are powerful tools for controlling gene expression in research and therapeutic development. Among the most widely used systems are the tetracycline (B611298) (Tet)-inducible systems (Tet-On/Tet-Off), which allow for tight, reversible control of transgene expression through the administration of tetracycline analogs. Anhydrotetracycline (aTc) has emerged as a potent effector molecule in these systems, offering several advantages over other inducers like tetracycline (Tc) and doxycycline (B596269) (Dox). This document provides detailed application notes and protocols for the effective use of this compound in inducible lentiviral vector systems.
This compound, a derivative of tetracycline, exhibits a higher affinity for the Tet repressor protein (TetR) than tetracycline itself.[1] This property allows for the use of lower concentrations of aTc to achieve maximal gene induction, which in turn minimizes potential off-target effects and cytotoxicity.[1][2] Furthermore, aTc displays reduced antibiotic activity, making it a preferred choice for applications where antibiotic effects could confound experimental results.[1]
This guide will cover the principles of aTc-inducible systems, a comprehensive protocol from vector selection to data analysis, and troubleshooting advice to ensure successful implementation in your research.
Principle of this compound-Inducible Systems
The tetracycline-inducible system is based on the regulatory elements of the Tn10 tetracycline resistance operon of E. coli. The two most common configurations are the Tet-Off and Tet-On systems.
-
Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of the gene of interest, thereby activating transcription. In the presence of aTc, tTA undergoes a conformational change and dissociates from the TRE, turning off gene expression.
-
Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which contains mutations in the TetR protein. The rtTA can only bind to the TRE and activate transcription in the presence of an inducer like this compound. This is the more commonly used system due to its direct correlation between inducer presence and gene expression.
The following protocols will focus on the Tet-On system, which is favored for its "on-switch" functionality upon inducer addition.
Quantitative Data Summary
The choice of inducer and its concentration are critical for optimal performance of Tet-inducible systems. The following tables summarize key quantitative data for this compound in comparison to doxycycline.
| Inducer | Effective Concentration for Maximal Induction | Cytotoxicity Threshold (HeLa cells) | Fold Induction (Typical) | Reference |
| This compound (aTc) | 3 - 100 ng/mL | > 3 µg/mL | Up to 1000-fold | [1][3] |
| Doxycycline (Dox) | 10 - 1000 ng/mL | Varies by cell type | Up to 1000-fold | [3][4] |
Table 1: Comparison of this compound and Doxycycline as Inducers in Tet-On Systems.
| Parameter | This compound (aTc) | Doxycycline (Dox) | Reference |
| Binding Affinity to TetR | Higher | Lower than aTc | [1] |
| Induction Kinetics | Rapid | Rapid | [4] |
| Basal Expression (Leakiness) | Generally low, system-dependent | Generally low, system-dependent | [5] |
| Antibiotic Activity | Low | High | [1] |
| In Vivo Use | Effective | Widely used and characterized | [6] |
Table 2: Key Properties of this compound and Doxycycline.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of the Tet-On Inducible System.
Caption: Experimental Workflow for aTc-Inducible Lentiviral System.
Experimental Protocols
This section provides a comprehensive protocol for utilizing an this compound-inducible lentiviral system, from initial cloning to final analysis.
Protocol 1: Cloning of Gene of Interest (GOI) into a Tet-Inducible Lentiviral Vector
-
Vector Selection: Choose a third-generation, self-inactivating (SIN) lentiviral vector with a Tetracycline Response Element (TRE) promoter driving your gene of interest. A second vector constitutively expressing the rtTA transactivator and a selection marker is also required. Alternatively, an "all-in-one" vector containing both the TRE-GOI cassette and the rtTA expression cassette can be used.[7]
-
Cloning Strategy:
-
Linearize the Tet-inducible lentiviral vector and the plasmid containing your GOI with appropriate restriction enzymes.
-
Perform a ligation reaction to insert the GOI downstream of the TRE promoter.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion and sequence of your GOI by plasmid sequencing.
-
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA of your GOI-containing lentiviral vector and the rtTA-expressing vector for transfection.
Protocol 2: Lentiviral Packaging
This protocol is for packaging in a 10 cm dish of HEK293T cells.
-
Cell Seeding: The day before transfection, seed 4 x 10^6 HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.[8]
-
Transfection:
-
Prepare a mixture of your lentiviral vector (containing the GOI), the rtTA vector (if separate), and packaging plasmids (e.g., psPAX2 and pMD2.G). A common ratio is 4:3:1 for transfer:packaging:envelope plasmids.[9]
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000 or a calcium phosphate-based method) according to the manufacturer's instructions.
-
Incubate the cells with the transfection complex for 12-18 hours.
-
-
Virus Harvest:
-
After the initial incubation, replace the transfection medium with fresh culture medium.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatants and filter through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation if higher titers are required. Aliquot and store at -80°C.
-
Protocol 3: Lentiviral Titer Determination (qPCR-based)
-
Transduction of HEK293T cells:
-
Seed HEK293T cells in a 24-well plate.
-
The next day, perform serial dilutions of your viral supernatant and transduce the cells.
-
-
Genomic DNA Extraction: 72 hours post-transduction, harvest the cells and extract genomic DNA.
-
qPCR Analysis:
-
Perform qPCR using primers specific to a region of the integrated lentiviral vector (e.g., WPRE).[10]
-
Use a standard curve generated from a plasmid of known concentration to quantify the number of viral copies per cell.
-
The titer (in transducing units per mL, TU/mL) can be calculated based on the number of cells transduced and the volume of virus used.[10]
-
Protocol 4: Transduction of Target Cells
-
Cell Seeding: Seed your target cells in a 6-well plate such that they are 30-50% confluent at the time of transduction.[11]
-
Transduction:
-
Thaw the viral aliquots on ice.
-
Add the desired amount of virus to the cells to achieve the desired multiplicity of infection (MOI).
-
Add a transduction enhancer such as Polybrene (final concentration of 4-8 µg/mL) to increase efficiency. Note: Some cell types may be sensitive to Polybrene.[12]
-
Incubate the cells with the virus for 18-24 hours.
-
-
Selection of Stably Transduced Cells:
-
After transduction, replace the virus-containing medium with fresh medium.
-
After another 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin, blasticidin) corresponding to the resistance marker on your rtTA-expressing vector.
-
Maintain the selection for 1-2 weeks until a stable, resistant population of cells is established.
-
Protocol 5: this compound-Induced Gene Expression
-
Preparation of this compound Stock Solution:
-
Dissolve this compound hydrochloride in an appropriate solvent such as DMSO to a stock concentration of 1 mg/mL.
-
Store the stock solution in aliquots at -20°C.
-
-
Dose-Response and Time-Course Experiment:
-
Seed your stably transduced cells in a multi-well plate.
-
To determine the optimal aTc concentration, treat the cells with a range of aTc concentrations (e.g., 0, 1, 10, 50, 100 ng/mL) for 24-48 hours.
-
To determine the induction kinetics, treat the cells with the optimal aTc concentration and harvest at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
-
Induction for Experiments:
-
Once the optimal aTc concentration and induction time are determined, you can proceed with your experiments.
-
Add the appropriate amount of aTc to the culture medium to induce gene expression.
-
Always include an uninduced control (no aTc) in your experiments.
-
Protocol 6: Validation of Gene Expression
A. Quantitative PCR (qPCR)
-
RNA Extraction: Harvest cells after induction and extract total RNA using a standard protocol (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using primers specific for your gene of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression in the induced samples relative to the uninduced controls using the ΔΔCt method.[13]
-
B. Western Blot
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from induced and uninduced samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your protein of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.[15]
-
Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low Viral Titer | Poor transfection efficiency | Use high-quality plasmid DNA. Optimize transfection reagent and plasmid ratios. Ensure packaging cells are healthy and at the correct confluency. | [2][11] |
| Inefficient viral packaging | Use a third-generation packaging system. | [16] | |
| Low Transduction Efficiency | Low viral titer | Concentrate the virus. | [17] |
| Cell type is difficult to transduce | Optimize MOI. Use transduction enhancers like Polybrene. | [2][12] | |
| High Basal Expression (Leakiness) | Insufficient TetR/rtTA expression | Use a vector with a strong constitutive promoter for rtTA expression. | [18] |
| Tetracycline contamination in FBS | Use Tet-system approved FBS. | [9] | |
| No or Low Induction | Problem with the inducer | Verify the concentration and integrity of the this compound stock. | |
| Insufficient rtTA expression | Select for a stable cell line with high rtTA expression. | [9] | |
| Inappropriate induction time/concentration | Perform a dose-response and time-course experiment. | ||
| Cell Death upon Induction | Cytotoxicity of the expressed protein | Use a lower concentration of this compound for a lower level of induction. | |
| Cytotoxicity of this compound | Ensure the final concentration of aTc is below the cytotoxic threshold for your cell type. | [1] |
Table 3: Troubleshooting Guide for this compound-Inducible Lentiviral Systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. A retro-lentiviral system for doxycycline-inducible gene expression and gene knockdown in cells with limited proliferative capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxycycline regulated lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an all-in-one lentiviral vector system based on the original TetR for the easy generation of Tet-ON cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Lentivirus-mediated Conditional Gene Expression Protocol - Creative Biogene [creative-biogene.com]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. researchgate.net [researchgate.net]
- 10. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ViraPower Lentiviral Expression Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 13. Lentivirus-mediated Conditional Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. addgene.org [addgene.org]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Construction of a doxycycline inducible adipogenic lentiviral expression system - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrotetracycline: A Versatile Tool for Probing Essential Gene Function in Bacteria
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Anhydrotetracycline (aTc), a derivative of tetracycline (B611298) with high affinity for the Tet repressor (TetR) and low antibiotic activity, has emerged as a powerful tool for the conditional regulation of gene expression in a wide range of bacteria.[1][2][3] This inducible system provides a robust platform for studying the function of essential genes, which are otherwise intractable to traditional knockout approaches. By placing an essential gene under the control of an aTc-responsive promoter, researchers can selectively deplete the corresponding protein and observe the resulting phenotype, thereby elucidating the gene's role in vital cellular processes.[1][4] This approach is instrumental in the identification and validation of novel drug targets.
The most common aTc-inducible system, the Tet-On system, relies on the TetR protein, which binds to specific operator sequences (tetO) in a promoter region, thereby repressing the transcription of the downstream gene.[1][5][6] The addition of aTc causes a conformational change in TetR, leading to its dissociation from the tetO sites and subsequent gene expression.[1][5][6] Conversely, the Tet-Off system utilizes a reverse TetR (revTetR) that binds to tetO only in the presence of aTc, thus repressing transcription upon induction.[5][6]
More recently, aTc-inducible promoters have been integrated with CRISPR interference (CRISPRi) technology. In these systems, the expression of a catalytically inactive Cas9 (dCas9) is controlled by aTc.[7][8][9][10] Upon induction, dCas9 is expressed and guided by a specific single guide RNA (sgRNA) to the target essential gene, where it creates a steric block to transcription, leading to gene knockdown.[8][9][11]
Mechanism of aTc-Inducible Gene Regulation (Tet-On System)
Caption: The Tet-On system for inducible gene expression.
Quantitative Data for aTc-Inducible Systems
The optimal concentration of aTc and the induction dynamics can vary significantly between different bacterial species and even strains. The following tables summarize key quantitative data from studies utilizing aTc-inducible systems.
Table 1: Optimal aTc Concentrations for Gene Expression Regulation
| Bacterial Species | System | Optimal aTc Concentration | Observations |
| Mycobacterium smegmatis | TetR/Pmyc1tetO | 50-100 ng/mL | Maximal induction observed at these concentrations.[1] |
| Mycobacterium tuberculosis | TetR/Pmyc1tetO | 50-200 ng/mL | Full induction achieved at 50 ng/mL after 72 hours.[1] |
| Staphylococcus aureus | CRISPRi (dCas9) | 100-200 ng/mL | Effective for knockdown of essential genes.[8] |
| Acinetobacter baumannii | CRISPRi (dCas9) | 100-200 ng/mL | Used for knockdown of various genes.[11] |
| Escherichia coli | TALE Induction | 20 ng/mL | Sufficient for inducing the system.[12] |
| Klebsiella pneumoniae | CRISPRi (dCas9) | 2 µM | Used for repressing plasmid-borne genes.[13] |
Table 2: Induction Kinetics and Repression Levels
| Bacterial Species | System | Time to Max Induction/Effect | Fold Regulation |
| Mycobacterium smegmatis | TetR-GFP | 4 hours | ~2 orders of magnitude |
| Mycobacterium tuberculosis | TetR-lacZ | 72-96 hours | ~160-fold increase |
| Clostridium acetobutylicum | TetR-gusA | Not specified | >2 orders of magnitude |
| Bacillus subtilis | TetR-mCherry | Not specified | ~1000-fold dynamic range |
Experimental Protocols
Protocol 1: Construction of a Conditional Knockdown Mutant in Mycobacterium using aTc-Inducible Promoter Replacement
This protocol describes the replacement of the native promoter of an essential gene with an aTc-inducible promoter (Pmyc1tetO).
Experimental Workflow:
Caption: Workflow for creating a conditional knockdown mutant.
Methodology:
-
Strain and Plasmid Construction:
-
A mycobacterial strain with a constitutively expressed tetR gene integrated into its chromosome is required.[1]
-
Construct a suicide plasmid containing the Pmyc1tetO promoter flanked by sequences homologous to the regions upstream and downstream of the native promoter of the target essential gene.[1] This plasmid should also carry a selectable marker.
-
-
Transformation and Recombination:
-
Electroporate the suicide plasmid into the tetR-expressing mycobacterial strain.
-
Select for transformants on appropriate antibiotic-containing medium. This selects for single-crossover homologous recombination events where the plasmid has integrated into the chromosome.
-
-
Verification of Promoter Replacement:
-
Isolate genomic DNA from potential recombinant colonies.
-
Use PCR with primers flanking the integration site to confirm the replacement of the native promoter with the Pmyc1tetO promoter. Sequence the PCR product to ensure correct integration.
-
-
Phenotypic Analysis:
-
Grow the verified conditional knockdown mutant in liquid culture in the presence of aTc (e.g., 40 ng/mL for M. smegmatis) to mid-log phase.[1]
-
Wash the cells to remove aTc and then dilute them into fresh medium with varying concentrations of aTc (e.g., 0, 2, 5, 10, 20, 40 ng/mL) and a no-aTc control.[1]
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).[1]
-
At selected time points, collect samples for microscopy to observe morphological changes. For example, depletion of the cell division protein FtsZ in M. smegmatis leads to cell elongation and filamentation.[1]
-
Protocol 2: aTc-Inducible CRISPRi Knockdown of an Essential Gene in Staphylococcus aureus
This protocol outlines the use of a CRISPRi system where dCas9 expression is under the control of an aTc-inducible promoter to knockdown an essential gene.[8]
Experimental Workflow:
Caption: Workflow for aTc-inducible CRISPRi knockdown.
Methodology:
-
Strain and Plasmid Preparation:
-
Utilize an S. aureus strain where the dcas9 gene is integrated into the chromosome under the control of a tightly regulated aTc-inducible promoter.[8]
-
Design a specific sgRNA targeting the non-template strand of the essential gene of interest.
-
Clone the sgRNA sequence into a replicative plasmid under the control of a constitutive promoter.[8]
-
-
Transformation:
-
Introduce the sgRNA-expressing plasmid into the S. aureus strain containing the inducible dcas9.
-
-
Growth and Induction:
-
Grow the resulting CRISPRi strain overnight in a suitable medium (e.g., Tryptic Soy Broth) with appropriate antibiotics.
-
Dilute the overnight culture into fresh medium to a starting OD600 of approximately 0.01.
-
Prepare two sets of cultures: one with and one without aTc (e.g., 100 ng/mL).[8]
-
-
Phenotypic Analysis:
-
Growth Curves: Monitor the OD600 of the induced and uninduced cultures over time (e.g., 16 hours) to assess growth inhibition resulting from the knockdown of the essential gene.[7]
-
Microscopy: At specific time points, visualize the cells from both cultures using phase-contrast microscopy to identify any morphological changes. For instance, depletion of cell division proteins often leads to enlarged or elongated cells.[8]
-
RT-qPCR (Optional): To quantify the level of gene knockdown, extract RNA from induced and uninduced cultures, synthesize cDNA, and perform quantitative PCR using primers specific to the target gene.
-
Concluding Remarks
The this compound-inducible system, in its various configurations, offers a versatile and powerful approach for the functional genomics of essential bacterial genes. Its high degree of control, dose-dependent response, and compatibility with modern genetic tools like CRISPRi make it an indispensable technique for basic research and for the discovery and validation of new antibacterial drug targets. Careful optimization of aTc concentration and induction timing is crucial for achieving robust and reproducible results in the specific bacterial species under investigation.
References
- 1. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [takarabio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tetracycline-Dependent Conditional Gene Knockout in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A CRISPRi-based genetic resource to study essential Staphylococcus aureus genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Construction of a Gene Knockdown System Based on Catalytically Inactive (“Dead”) Cas9 (dCas9) in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A transcription activator-like effector induction system mediated by proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Constructing an Anhydrotetracycline (aTc) Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the construction of a dose-response curve for anhydrotetracycline (aTc) induction in various biological systems. These guidelines are intended for researchers working with tetracycline-inducible gene expression systems to characterize the relationship between the concentration of the inducer, aTc, and the level of target gene expression.
Introduction
Tetracycline-inducible systems are powerful tools for regulating gene expression in a controlled manner.[1][2] this compound (aTc), a derivative of tetracycline (B611298), is a potent effector for these systems, binding to the Tet Repressor (TetR) protein with a much higher affinity than tetracycline itself.[3][4] This interaction modulates the binding of TetR to the tetracycline operator (tetO) sequences within a promoter, thereby controlling the transcription of a downstream gene of interest.[1][3] The ability to precisely control gene expression is crucial in various research applications, from fundamental biology to drug development. Establishing a dose-response curve is a critical step in characterizing and optimizing any inducible system. This document outlines the principles and provides a practical guide to generating a robust aTc dose-response curve.
Principle of aTc Induction
The most common tetracycline-inducible systems are the Tet-Off and Tet-On systems.[1]
-
Tet-Off System: In the absence of an inducer (aTc or doxycycline), the tetracycline transactivator (tTA), a fusion of TetR and a viral activation domain (VP16), binds to the tetO sequences in the promoter and activates transcription. The addition of aTc causes tTA to dissociate from the DNA, turning off gene expression.[1]
-
Tet-On System: A reverse tTA (rtTA) is used, which only binds to the tetO sequences and activates transcription in the presence of an inducer like aTc.[2]
This compound is often preferred over tetracycline as it is a more potent inducer and can be used at concentrations that are less likely to have antibiotic effects.[3][5] The relationship between the concentration of aTc and the level of gene expression is typically sigmoidal, allowing for the fine-tuning of expression levels.
Key Considerations for Experimental Design
-
Choice of System: The specific cell type or organism (e.g., bacteria, yeast, mammalian cells) will dictate the choice of the tetracycline-inducible system and the relevant expression vectors.[3][6]
-
Reporter Gene: A quantifiable reporter gene, such as Green Fluorescent Protein (GFP), Luciferase, or β-galactosidase (encoded by the lacZ gene), is essential for easily measuring the response to aTc.
-
aTc Concentration Range: The optimal concentration range for aTc can vary significantly between different systems and organisms.[3][4][7] A preliminary experiment covering a broad range of concentrations (e.g., 0.1 ng/mL to 1000 ng/mL) is recommended to identify the dynamic range.
-
Time Course: The kinetics of induction should be determined by performing a time-course experiment to identify the optimal time point for measuring the response after aTc addition.[7]
-
Controls: Appropriate controls are crucial for data interpretation. These should include:
-
Negative Control (Uninduced): Cells not treated with aTc to determine the basal or "leaky" expression level.
-
Positive Control (Maximal Induction): A concentration of aTc known to induce maximal expression, if available from previous studies or literature.
-
Vehicle Control: Cells treated with the solvent used to dissolve aTc (e.g., ethanol (B145695) or water) to account for any effects of the vehicle itself.
-
-
Toxicity: At high concentrations, aTc can be toxic to some cells.[8] It is important to determine the minimal inhibitory concentration (MIC) or to assess cell viability across the tested concentration range.[4][9]
Experimental Protocols
Protocol 1: Determination of aTc Dose-Response in E. coli
This protocol describes the construction of a dose-response curve in Escherichia coli using a plasmid-based Tet-inducible system with a reporter gene (e.g., lacZ).
Materials:
-
E. coli strain transformed with the Tet-inducible expression vector containing the gene of interest and a reporter gene.
-
Luria-Bertani (LB) broth and agar (B569324) plates.
-
Appropriate antibiotic for plasmid selection.
-
This compound (aTc) stock solution (e.g., 1 mg/mL in 50% ethanol).
-
96-well microplate.
-
Microplate reader for absorbance (OD600) and reporter-specific measurements (e.g., colorimetric for β-galactosidase assay).
-
Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase).
Procedure:
-
Prepare aTc Dilutions: Prepare a serial dilution of aTc in LB broth to cover a range of concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100, 200, 500, 1000 ng/mL).
-
Inoculation: Inoculate an overnight culture of the E. coli strain into fresh LB broth with the appropriate antibiotic and grow to early-log phase (OD600 ≈ 0.2-0.4).
-
Induction: In a 96-well plate, add a fixed volume of the bacterial culture to each well containing the different concentrations of aTc.
-
Incubation: Incubate the plate at 37°C with shaking for a predetermined optimal induction time (e.g., 2-4 hours).[3]
-
Measure Cell Density: Measure the optical density at 600 nm (OD600) to normalize for cell number.
-
Quantify Reporter Gene Expression: Perform the appropriate assay to quantify the expression of the reporter gene. For β-galactosidase, this involves cell lysis and addition of ONPG, followed by measuring the absorbance at 420 nm.
-
Data Analysis:
-
Normalize the reporter gene expression values to the cell density (OD600).
-
Plot the normalized expression levels against the corresponding aTc concentrations.
-
Fit the data to a dose-response curve model (e.g., a four-parameter logistic model) to determine parameters like EC50 (the concentration of aTc that produces 50% of the maximal response).[10]
-
Protocol 2: Determination of aTc Dose-Response in Mammalian Cells
This protocol outlines the procedure for generating a dose-response curve in a mammalian cell line stably or transiently expressing a Tet-inducible system.
Materials:
-
Mammalian cell line containing the Tet-inducible system.
-
Complete cell culture medium.
-
This compound (aTc) stock solution.
-
Multi-well tissue culture plates (e.g., 24-well or 96-well).
-
Method for quantifying gene expression (e.g., fluorescence microscopy or plate reader for GFP, luminometer for luciferase, or reagents for qRT-PCR).
-
Reagents for cell viability assay (e.g., MTT or PrestoBlue).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 20-25% confluency on the day of induction).[11]
-
aTc Treatment: The following day, replace the medium with fresh medium containing a range of aTc concentrations (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 ng/mL). Include untreated and vehicle controls.
-
Incubation: Incubate the cells for the optimal induction period (e.g., 24-48 hours).
-
Quantify Gene Expression:
-
For fluorescent reporters (e.g., GFP): Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope for qualitative analysis.
-
For luciferase: Lyse the cells and perform a luciferase assay according to the manufacturer's instructions.
-
For endogenous genes or non-reporter transgenes: Isolate RNA, perform reverse transcription to generate cDNA, and quantify the transcript levels using quantitative real-time PCR (qRT-PCR).[12][13]
-
-
Assess Cell Viability: In a parallel plate or in the same wells after expression analysis, perform a cell viability assay to check for aTc-induced cytotoxicity.
-
Data Analysis:
-
Normalize the expression data (e.g., to a housekeeping gene for qRT-PCR or to cell number/protein concentration for reporter assays).
-
Plot the normalized expression as a function of the aTc concentration.
-
Fit the data to a suitable dose-response model to calculate key parameters.[14]
-
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Example Dose-Response Data for aTc Induction of a Reporter Gene in E. coli
| aTc Concentration (ng/mL) | Mean Normalized Reporter Expression (Arbitrary Units) | Standard Deviation |
| 0 | 5.2 | 0.8 |
| 1 | 15.8 | 2.1 |
| 5 | 55.4 | 6.3 |
| 10 | 120.7 | 10.5 |
| 20 | 250.1 | 18.9 |
| 40 | 480.6 | 35.2 |
| 80 | 850.3 | 55.7 |
| 100 | 980.5 | 62.1 |
| 200 | 995.8 | 65.4 |
| 500 | 1010.2 | 68.3 |
| 1000 | 1015.0 | 70.1 |
Table 2: Example Dose-Response Data for aTc Induction in a Mammalian Cell Line
| aTc Concentration (ng/mL) | Mean Relative Gene Expression (Fold Change) | Standard Deviation | Cell Viability (%) |
| 0 | 1.0 | 0.1 | 100 |
| 1 | 3.5 | 0.4 | 101 |
| 10 | 15.2 | 1.8 | 99 |
| 50 | 45.8 | 5.2 | 98 |
| 100 | 80.1 | 8.5 | 97 |
| 250 | 95.6 | 9.8 | 95 |
| 500 | 98.2 | 10.1 | 94 |
| 1000 | 99.5 | 10.5 | 92 |
Visualization of Pathways and Workflows
Diagrams created using the DOT language for Graphviz can be used to illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of the Tet-On inducible system.
Caption: Experimental workflow for dose-response curve construction.
References
- 1. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 2. Inducible Gene Expression Vector (Tet-On) | VectorBuilder [en.vectorbuilder.com]
- 3. Construction of a tetracycline inducible expression vector and characterization of its use in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Tet systems overview [takarabio.com]
- 7. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Controlling gene expression in mycobacteria with this compound and Tet repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. illumina.com [illumina.com]
- 13. researchgate.net [researchgate.net]
- 14. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Anhydrotetracycline (aTc) Treatment in Stable Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term treatment of stable cell lines with anhydrotetracycline (aTc) to induce gene expression. The protocols outlined below are intended to ensure stable, reproducible, and dose-dependent regulation of target genes over extended periods, a critical requirement for many research and drug development applications.
Introduction
Tetracycline-inducible (Tet-On/Tet-Off) systems are powerful tools for regulating gene expression in mammalian cells. This compound (aTc), a derivative of tetracycline (B611298), is a potent inducer for these systems.[1][2] Unlike its parent compound, aTc exhibits no antibiotic activity at typical working concentrations, making it ideal for long-term cell culture experiments.[1][2] It also binds to the Tet repressor (TetR) with a higher affinity than tetracycline or doxycycline, allowing for induction at lower concentrations.[3][4][5] This document provides detailed protocols for the long-term use of aTc in stable cell lines, including methods for determining optimal concentrations, monitoring cell viability, and ensuring the stability of the inducible system over time.
Key Considerations for Long-Term aTc Treatment
-
aTc Concentration: The optimal aTc concentration is cell-line dependent and should be empirically determined. Concentrations ranging from 1 to 100 ng/mL are commonly used for induction.[5] In some systems, concentrations up to 400 ng/mL have been used to achieve maximal expression.[6] It is crucial to use the lowest possible concentration that achieves the desired level of induction to minimize potential pleiotropic effects.[7]
-
Cytotoxicity: While aTc is generally less toxic than tetracycline, prolonged exposure to high concentrations can affect cell growth.[4][8] It is essential to perform a dose-response curve to assess the cytotoxic effects of aTc on the specific stable cell line being used.
-
Stability of the Inducible System: Long-term culture can sometimes lead to the silencing of the components of the inducible system, such as the Tet transactivator.[9] Regular monitoring of induction efficiency is recommended to ensure the stability of the system.
-
aTc Stability in Culture Medium: this compound has a finite half-life in cell culture medium, which is approximately 15 hours at 37°C.[3] For long-term experiments, the medium should be replaced with fresh, aTc-containing medium every 24-48 hours to maintain a consistent induction level.[7]
-
Light Sensitivity: Tetracycline and its derivatives are light-sensitive.[6] aTc-containing solutions and cell cultures should be protected from light as much as possible.
Data Presentation
Table 1: Summary of Quantitative Data for aTc Treatment
| Parameter | Recommended Range | Key Considerations |
| aTc Concentration | 1 - 200 ng/mL | Cell line and promoter dependent. Higher concentrations (up to 400 ng/mL) may be tested.[6] |
| Induction Time | 8 - 24 hours for maximal expression | Time-dependent induction should be characterized for each cell line and gene of interest.[10] |
| Long-Term Treatment Duration | Days to weeks | Requires regular media changes with fresh aTc.[7] |
| aTc Stock Solution | 1 mg/mL in DMF or Ethanol | Store at -20°C, protected from light.[11] |
| Cytotoxicity Threshold | > 3 µg/mL (cell line dependent) | A cytotoxicity assay is recommended to determine the specific threshold for your cell line.[4] |
Experimental Protocols
Protocol 1: Determination of Optimal aTc Concentration
This protocol describes how to determine the optimal aTc concentration for inducing gene expression in a stable cell line without causing significant cytotoxicity.
Materials:
-
Stable cell line with a Tet-inducible construct
-
Complete cell culture medium
-
This compound (aTc)
-
96-well and 6-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
-
Reagents for gene expression analysis (e.g., qPCR, Western blot)
Procedure:
-
Cell Seeding: Seed the stable cell line in a 96-well plate for the viability assay and a 6-well plate for gene expression analysis at a density that will ensure they are in the exponential growth phase during the experiment.
-
aTc Titration: Prepare a series of aTc dilutions in complete cell culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 100, 200, and 400 ng/mL.
-
Treatment: Replace the medium in the wells with the medium containing the different aTc concentrations. Include a vehicle control (medium with the same concentration of the aTc solvent, e.g., DMF or ethanol).
-
Incubation: Incubate the cells for a period relevant to your planned long-term experiment (e.g., 24, 48, or 72 hours). For longer-term assessments, change the medium with fresh aTc every 24-48 hours.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay on the 96-well plate according to the manufacturer's instructions.
-
Gene Expression Analysis: Harvest the cells from the 6-well plate. Analyze the expression of the gene of interest using qPCR or Western blotting.
-
Data Analysis: Plot the cell viability and gene expression levels against the aTc concentration. The optimal aTc concentration is the lowest concentration that gives the desired level of gene expression with minimal impact on cell viability.
Protocol 2: Long-Term aTc Treatment and Monitoring
This protocol outlines the procedure for maintaining stable gene expression over an extended period and monitoring the stability of the inducible system.
Materials:
-
Stable cell line
-
Complete cell culture medium containing the optimal aTc concentration
-
Cell culture flasks or plates
-
Reagents for gene expression analysis (e.g., flow cytometry for fluorescent reporters, qPCR, or Western blot)
Procedure:
-
Initiation of Treatment: Culture the stable cell line in medium containing the predetermined optimal concentration of aTc.
-
Maintenance of Culture: Passage the cells as needed, always maintaining the selective pressure of the antibiotic used for stable cell line generation and the presence of aTc. Replace the medium with fresh aTc-containing medium every 24-48 hours.[7]
-
Monitoring Gene Expression: At regular intervals (e.g., every few passages or weekly), harvest a sample of cells to assess the level of induced gene expression. This can be done by:
-
Flow cytometry: If the induced gene is linked to a fluorescent reporter (e.g., GFP).
-
qPCR: To measure the transcript level of the gene of interest.
-
Western blotting: To measure the protein level of the gene of interest.
-
-
Data Analysis: Plot the gene expression levels over time. A consistent level of expression indicates a stable system. A gradual decrease in expression may suggest silencing of the inducible construct.
Mandatory Visualizations
Caption: The Tet-On inducible gene expression system.
Caption: Workflow for long-term aTc treatment.
References
- 1. This compound [takarabio.com]
- 2. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 3. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Improved Vector System for Homogeneous and Stable Gene Regulation [mdpi.com]
- 10. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iba-lifesciences.com [iba-lifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Leaky Expression in Tet-On Systems with Anhydrotetracycline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address leaky or basal expression in tetracycline-inducible (Tet-On) gene expression systems, specifically when using anhydrotetracycline (aTc) as the inducer.
Frequently Asked Questions (FAQs)
Q1: What is leaky expression in a Tet-On system?
Leaky expression, also referred to as basal expression, is the transcription of the target gene in the absence of the inducer (this compound or doxycycline).[1] This can be problematic, especially when the gene of interest is toxic to the cells or when tight control over expression is crucial for the experimental outcome.
Q2: What are the common causes of leaky expression in Tet-On systems?
Several factors can contribute to leaky expression:
-
Intrinsic Activity of the Minimal Promoter: The minimal promoter (often derived from CMV) within the Tetracycline (B611298) Response Element (TRE) can have a low level of basal transcriptional activity, independent of the transactivator.[2]
-
Residual Binding of the Reverse Tetracycline Transactivator (rtTA): The rtTA protein can exhibit a low affinity for the TRE even in the absence of an inducer, leading to a low level of background transcription.[2]
-
High Plasmid Copy Number: A high copy number of the TRE-containing response plasmid can amplify the effects of both minimal promoter activity and residual rtTA binding.
-
Genomic Integration Site: In stable cell lines, the site of plasmid integration into the host genome can significantly influence basal expression levels due to the proximity of endogenous enhancers or open chromatin regions.
-
Presence of Tetracycline Analogs in Serum: Standard fetal bovine serum (FBS) can contain low levels of tetracycline or its derivatives, which may be sufficient to cause low-level induction. It is crucial to use tetracycline-free FBS.
Q3: How can I reduce leaky expression in my Tet-On experiments?
Several strategies can be employed to minimize leaky expression:
-
Optimize this compound Concentration: Titrate the concentration of aTc to find the lowest effective concentration that provides robust induction while keeping basal expression minimal.
-
Use a Newer Generation Tet-On System: Systems like Tet-On Advanced and Tet-On 3G have been engineered with mutant rtTA proteins that exhibit reduced basal activity and higher sensitivity to the inducer.[3][4]
-
Screen for Low-Leakage Clones: When generating stable cell lines, it is essential to screen multiple individual clones to identify those with the most favorable induction-to-leakage ratio.[5]
-
Reduce Plasmid DNA Concentration during Transfection: For transient transfections, using the lowest effective amount of the response plasmid can help to decrease background expression.
-
Use Tetracycline-Free FBS: Always use certified tetracycline-free FBS in your cell culture medium to avoid unintended induction.
Q4: Is there a difference between this compound and doxycycline (B596269) for induction?
This compound (aTc) and doxycycline (Dox) are both effective inducers of the Tet-On system. aTc is reported to bind the Tet repressor (the basis for the rtTA) more efficiently than tetracycline.[6] Doxycycline is a more stable analog of tetracycline.[3] The optimal choice and concentration may vary depending on the specific Tet-On system, cell type, and experimental goals. It is advisable to empirically determine the best inducer and concentration for your specific setup.
Troubleshooting Guides
Guide 1: Optimizing this compound (aTc) Concentration
Objective: To determine the optimal aTc concentration that maximizes the induction of the gene of interest (GOI) while minimizing leaky expression.
Experimental Protocol:
-
Cell Seeding: Plate your Tet-inducible cells at a consistent density across a multi-well plate (e.g., 24-well or 96-well). Ensure the cell density allows for logarithmic growth throughout the experiment.
-
aTc Titration: Prepare a series of this compound dilutions in your complete cell culture medium (containing tetracycline-free FBS). A suggested concentration range to test is 0, 1, 5, 10, 25, 50, 100, and 500 ng/mL. The "0 ng/mL" condition will serve as your control for leaky expression.
-
Induction: Replace the existing medium in your cell plates with the medium containing the different concentrations of aTc.
-
Incubation: Incubate the cells for a period sufficient for GOI expression and detection (typically 24-48 hours).
-
Quantification of Gene Expression: Harvest the cells and quantify the expression of your GOI. A highly sensitive method like a luciferase reporter assay is recommended for accurate quantification of both basal and induced expression levels.
-
Data Analysis: Plot the expression level (e.g., relative light units for a luciferase assay) against the aTc concentration. Determine the concentration that provides a high induction fold with the lowest background.
Data Presentation:
Table 1: Example of this compound Dose-Response Data for a Luciferase Reporter Gene
| This compound (ng/mL) | Basal Expression (RLU) | Induced Expression (RLU) | Fold Induction |
| 0 | 150 | - | - |
| 1 | - | 1,500 | 10 |
| 5 | - | 15,000 | 100 |
| 10 | - | 75,000 | 500 |
| 25 | - | 150,000 | 1000 |
| 50 | - | 165,000 | 1100 |
| 100 | - | 170,000 | 1133 |
| 500 | - | 172,000 | 1147 |
RLU: Relative Light Units. Data is hypothetical and for illustrative purposes.
Guide 2: Screening for Stable Clones with Low Leaky Expression
Objective: To isolate stable cell line clones that exhibit low basal expression and high inducibility of the GOI.
Experimental Protocol:
-
Transfection and Selection: Co-transfect your target cells with the regulatory plasmid (expressing rtTA) and the response plasmid (containing the TRE-GOI cassette). Select for stably transfected cells using the appropriate antibiotic(s).
-
Colony Picking: Once resistant colonies are visible, individually pick at least 20-30 well-isolated colonies and expand them in separate culture vessels.
-
Initial Screening:
-
Split each clone into two identical wells or plates.
-
In one well, add the optimal concentration of aTc (determined from the dose-response experiment).
-
In the other well, add medium without aTc.
-
Incubate for 24-48 hours.
-
-
Expression Analysis:
-
Harvest the cells from both the uninduced and induced conditions for each clone.
-
Analyze the expression of your GOI using a sensitive method (e.g., qRT-PCR, Western blot, or a reporter assay).
-
-
Clone Selection:
-
Calculate the fold induction for each clone (Induced Expression / Uninduced Expression).
-
Select the clones that exhibit the highest fold induction and the lowest basal expression.
-
Expand and bank the selected high-performing clones.
-
Data Presentation:
Table 2: Comparison of Leaky Expression and Inducibility in Different Tet-On Systems
| Tet-On System | Basal Expression (Relative Units) | Induced Expression (Relative Units) | Fold Induction |
| Tet-On | 100 | 10,000 | 100 |
| Tet-On Advanced | 20 | 15,000 | 750 |
| Tet-On 3G | 2 | 20,000 | >10,000 |
Data is compiled from various sources for comparative purposes and may vary depending on the experimental setup.[4][7]
Visualizations
Signaling Pathway of the Tet-On System
Caption: Mechanism of the Tet-On inducible gene expression system.
Experimental Workflow for Troubleshooting Leaky Expression
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. Tet-On 3G tetracycline-inducible expression systems [takarabio.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
reducing basal expression of anhydrotetracycline-inducible promoters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize basal ("leaky") expression from anhydrotetracycline (aTc)- and doxycycline (B596269) (Dox)-inducible promoters, such as those used in the Tet-On® system.
Frequently Asked Questions (FAQs)
Q1: What is basal or "leaky" expression in the context of this compound-inducible systems?
Basal or leaky expression refers to the transcription of the target gene in the "off" state of an inducible system, i.e., in the absence of an inducer like this compound or doxycycline.[1] This can be a significant problem, especially when the gene of interest is toxic to the cells or when tight control over its expression is critical for the experimental outcome.[1][2]
Q2: What are the common causes of leaky expression in Tet-On systems?
Several factors can contribute to leaky gene expression:
-
Intrinsic Activity of the Minimal Promoter: The minimal promoter (often a minimal CMV promoter) within the Tetracycline (B611298) Response Element (TRE) can have a low level of basal transcriptional activity, independent of the transactivator.[1]
-
Residual Binding of the rtTA: The reverse tetracycline transactivator (rtTA) protein may have a low affinity for the TRE even without an inducer, leading to some transcription.[1]
-
High Plasmid Copy Number: A high copy number of the TRE-containing response plasmid can amplify the effects of both minimal promoter activity and residual rtTA binding.[1]
-
Genomic Integration Site Effects: In stable cell lines, the genomic location where the Tet-responsive construct integrates can influence its basal expression level due to the proximity of endogenous enhancers.[1]
-
Presence of Tetracycline in Serum: Standard fetal bovine serum (FBS) can contain low levels of tetracycline or its analogs, which may be sufficient to cause low-level induction.[1][3]
Q3: How do newer generation Tet systems (e.g., Tet-On 3G) improve upon older versions to reduce leakiness?
Newer generations of Tet systems, like Tet-On 3G, have been engineered to address the issue of basal expression. These improvements include:
-
Improved rtTA Variants: The Tet-On 3G transactivator has been mutated to significantly increase its sensitivity to doxycycline.[4] This allows for the use of lower inducer concentrations, which can help minimize off-target effects.
-
Optimized TRE Promoters: The pTRE3G inducible promoter contains modifications that reduce background expression by 5- to 20-fold compared to previous versions like pTight, resulting in an improved dynamic expression range.[4]
Q4: Is it necessary to use "Tet-free" FBS?
Yes, it is highly recommended. Standard fetal bovine serum (FBS) can contain residual amounts of tetracyclines from cattle feed, which can be sufficient to induce low levels of expression from your promoter.[3] Using tetracycline-tested or tetracycline-free FBS is a critical and often simple first step in troubleshooting leaky expression.[1]
Q5: Can I use an alternative inducer to doxycycline or this compound?
Yes, testing an alternative tetracycline analog can be a valid strategy. Different analogs exhibit varying affinities for the rtTA protein. For instance, Methacycline may offer a different induction profile and could potentially help in minimizing leakiness in certain contexts.[1] this compound (aTc) is often a more active inducer than tetracycline itself.[5][6]
Troubleshooting Guides
Guide 1: Initial Setup for Low Basal Expression
Problem: You are designing a new experiment and want to proactively minimize the risk of leaky expression.
Solutions:
-
Use a Third-Generation System: Whenever possible, opt for a modern Tet-On system (e.g., Tet-On 3G) that incorporates an optimized transactivator and a tight TRE promoter (pTRE3G).[4]
-
Utilize a Two-Vector System: Physically separating the regulatory plasmid (expressing rtTA) and the response plasmid (containing your gene of interest under the TRE promoter) can help optimize the system.[7] This allows you to adjust the ratio of the two plasmids during transfection.
-
Use Tet-Free FBS: From the outset, culture your cells in media supplemented with tetracycline-free FBS to avoid unintended induction.[1][3]
-
Plan for Clone Screening: If generating a stable cell line, be prepared to screen multiple independent clones. The integration site in the genome has a significant impact on basal expression levels.[1][8]
Guide 2: Reducing Leakiness in an Existing System
Problem: Your current Tet-inducible system shows significant expression of your gene of interest even without the inducer.
Systematic Troubleshooting Workflow:
-
Confirm the Use of Tet-Free FBS: This is the most common and easily correctable cause of unintended induction. Switch to a certified Tet-free FBS and culture the cells for several passages.[1]
-
Optimize Inducer Concentration: Perform a dose-response experiment to find the minimum concentration of doxycycline or this compound that provides sufficient induction while keeping basal expression low.[1] (See Experimental Protocol 1).
-
Reduce Response Plasmid Amount (for Transient Transfections): Titrate down the amount of the TRE-response plasmid during transfection. A lower amount can reduce the overall background signal.[1] (See Experimental Protocol 3).
-
Screen Stable Clones: For stable cell lines, it is crucial to screen multiple clones to identify one with both low basal expression and high inducibility.[1][8][9] (See Experimental Protocol 2).
-
Consider an Alternative Inducer: If optimizing the doxycycline concentration is not successful, test an alternative like Methacycline.[1]
Quantitative Data Summary
The following table summarizes quantitative data on the reduction of basal expression and induction fold from various optimization strategies mentioned in the literature.
| Optimization Strategy | System/Component | Reported Improvement | Reference |
| Use of an optimized two-plasmid system | Tet-On | Achieved up to 142-fold induction with negligible basal leakiness for the RAGE gene. | [7] |
| Use of improved TRE promoter | pTRE3G vs. pTight | 5- to 20-fold reduction in background expression compared to the previous generation. | [4] |
| Optimization of TetR expression in B. subtilis | PtetR2 promoter | Resulted in a tight regulation system showing 44-fold induction. | [10] |
| Development of an aTc-inducible system in C. acetobutylicum | pGusA2-2tetO1 | Achieved an inducibility of over two orders of magnitude. | [11] |
Experimental Protocols
Protocol 1: Titration of Inducer Concentration
Objective: To determine the optimal concentration of this compound or doxycycline that maximizes induction of the target gene while minimizing basal expression.
Methodology:
-
Cell Plating: Plate your stably transfected cells or cells for transient transfection in a multi-well plate (e.g., 12-well or 24-well) at a density that will not result in over-confluence at the time of harvest.
-
Inducer Dilution Series: Prepare a series of dilutions of the inducer (aTc or Dox) in your cell culture medium. A typical range to test is 0, 1, 10, 50, 100, 500, and 1000 ng/mL. The "0" sample serves as your uninduced control to measure basal expression.
-
Induction: Replace the medium in the wells with the medium containing the different inducer concentrations.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 to 48 hours). The optimal induction time can vary depending on the stability of the protein of interest.
-
Harvest and Analysis: Harvest the cells and analyze the expression of your gene of interest. This can be done at the mRNA level (qRT-PCR) or protein level (Western blot, flow cytometry for fluorescent reporters, or enzymatic assay).
-
Data Interpretation: Plot the expression level against the inducer concentration. Select the lowest concentration that gives a robust induction without a significant increase in basal expression.
Protocol 2: Screening Stable Cell Clones for Low Basal Expression
Objective: To isolate a clonal cell line that exhibits low basal expression and high inducibility.
Methodology:
-
Transfection and Selection: Transfect your cells with the Tet-inducible plasmids and select for stable integrants using the appropriate antibiotic.
-
Colony Isolation: Once resistant colonies are visible, isolate at least 20 individual colonies using cloning cylinders or by manual picking.
-
Expansion: Expand each clone in a separate well of a multi-well plate (e.g., 24-well plate).
-
Parallel Induction: Once the clones have reached sufficient density, split each clone into two wells. In one well, add the culture medium without the inducer (uninduced control). In the other well, add the medium with a predetermined optimal concentration of the inducer.
-
Incubation and Harvest: Incubate the cells for 24-48 hours and then harvest them.
-
Analysis: Analyze the expression of your gene of interest for both the induced and uninduced samples for each clone.
-
Clone Selection: Identify the clone that shows the lowest signal in the uninduced state and the highest signal in the induced state. This clone has the best "signal-to-noise" ratio and is ideal for subsequent experiments.
Protocol 3: Optimizing the Ratio of Regulatory and Response Plasmids
Objective: To determine the optimal ratio of the rtTA-expressing plasmid (regulatory) to the TRE-promoter plasmid (response) in a transient transfection to minimize leakiness.
Methodology:
-
Experimental Design: Set up a series of transfections in a multi-well plate. Keep the total amount of DNA constant in each transfection but vary the ratio of the regulatory to the response plasmid. For example, test ratios of 1:1, 2:1, 5:1, and 10:1 (regulatory:response).
-
Transfection: Perform the transfections according to your standard protocol. For each ratio, set up duplicate wells.
-
Induction: After allowing time for plasmid expression (e.g., 24 hours post-transfection), replace the medium. For each ratio, leave one well uninduced and add the inducer to the other.
-
Incubation and Harvest: Incubate for an additional 24-48 hours and then harvest the cells.
-
Analysis: Analyze the expression of your gene of interest.
-
Data Interpretation: Compare the basal and induced expression levels for each ratio. Select the ratio that provides a high induction fold with the lowest basal expression. Often, a higher ratio of regulatory to response plasmid can help to better suppress leaky expression.
Visualizations
Caption: Mechanism of the Tet-On inducible expression system.
Caption: Experimental workflow for generating a low-leakage stable cell line.
Caption: Troubleshooting logic for reducing basal expression.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Tet systems overview [takarabio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Tet-On System for Inducible Expression of RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of an this compound-inducible expression system for expression of a neopullulanase in B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an this compound-inducible gene expression system for solvent-producing Clostridium acetobutylicum: A useful tool for strain engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
anhydrotetracycline cytotoxicity at high concentrations in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding anhydrotetracycline (aTc) cytotoxicity at high concentrations in cell culture.
I. Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become cytotoxic to cells in culture?
A1: this compound is a potent inducer for tetracycline-controlled gene expression systems and is generally less toxic than its parent compound, tetracycline (B611298), or doxycycline (B596269) at typical inducing concentrations (10-100 ng/mL).[1][2] However, at high concentrations, aTc can exhibit cytotoxic effects. For example, in HeLa cells, a reduction in cell growth rate is observed at concentrations greater than 3 µg/mL.[3][4] It is important to note that the cytotoxic threshold can vary depending on the cell type and experimental conditions.
Q2: What are the visible signs of aTc-induced cytotoxicity in cell culture?
A2: Common signs of cytotoxicity include a noticeable decrease in cell proliferation, changes in cell morphology (e.g., rounding up, detachment from the culture surface), and an increase in floating, dead cells in the culture medium.
Q3: Is the cytotoxicity of this compound reversible?
A3: The reversibility of aTc-induced cytotoxicity depends on the concentration and the duration of exposure. At moderately high concentrations or short exposure times, removing aTc from the culture medium may allow the cells to recover. However, prolonged exposure to high concentrations can lead to irreversible cellular damage and apoptosis.
Q4: How does the cytotoxicity of this compound compare to that of doxycycline?
A4: this compound is generally considered to be less cytotoxic than doxycycline. For example, one study showed that 1 µg/mL of doxycycline significantly reduced the growth of Yersinia pseudotuberculosis, whereas the same concentration of aTc did not have a significant impact.
Q5: What are the potential mechanisms of this compound cytotoxicity at high concentrations?
A5: While the precise mechanisms are not fully elucidated for this compound specifically, the cytotoxicity of tetracycline derivatives at high concentrations is often linked to:
-
Mitochondrial Dysfunction: Tetracyclines can inhibit mitochondrial protein synthesis, leading to a disruption of the electron transport chain, decreased ATP production, and an increase in mitochondrial reactive oxygen species (ROS).[5][6]
-
Oxidative Stress: The increase in ROS can overwhelm the cell's antioxidant capacity, leading to damage of cellular components like lipids, proteins, and DNA.[7][8]
-
Membrane Perturbation: The lipophilic nature of anhydrotetracyclines may allow them to intercalate into and disrupt the integrity of cellular membranes at high concentrations.
-
Apoptosis Induction: Mitochondrial dysfunction and oxidative stress are potent triggers of the intrinsic apoptotic pathway.
II. Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound at high concentrations.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at inducing concentrations. | Cell line is particularly sensitive to this compound. | Perform a dose-response curve to determine the optimal, non-toxic inducing concentration for your specific cell line. Start with a low concentration (e.g., 10 ng/mL) and titrate upwards. |
| Error in aTc stock solution concentration. | Verify the concentration of your this compound stock solution. Prepare a fresh stock solution if necessary. | |
| Variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure consistent cell seeding densities across all experiments, as this can influence the apparent cytotoxicity of a compound. |
| Differences in cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. | |
| Fluctuation in incubation conditions. | Maintain consistent incubation conditions (temperature, CO2 levels, humidity) for all experiments. | |
| Difficulty distinguishing between apoptosis and necrosis. | Using a single viability dye. | Employ a dual-staining method, such as Annexin V and Propidium Iodide (PI), to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
| Suspected mitochondrial involvement in cytotoxicity. | Unsure how to confirm mitochondrial dysfunction. | Measure the mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early hallmark of apoptosis. |
| Concern about oxidative stress as a mechanism of cytotoxicity. | Need to measure reactive oxygen species (ROS). | Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to quantify intracellular ROS levels. An increase in fluorescence indicates elevated ROS. |
III. Quantitative Data Summary
The following table summarizes the reported concentrations of this compound and their observed effects in cell culture.
| Cell Type | Concentration | Effect | Reference |
| HeLa | > 3 µg/mL | Affects growth rate | [3][4] |
| HeLa | 3 ng/mL | Complete inactivation of tTA-mediated luciferase activity | [3][4] |
| Yersinia pseudotuberculosis | 1 µg/mL | No significant impact on growth |
IV. Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
This compound (aTc)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of aTc in complete medium.
-
Remove the medium from the wells and add 100 µL of the aTc dilutions. Include wells with medium only (blank) and cells with medium but no aTc (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with aTc
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with high concentrations of aTc for the desired time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
V. Visualizations
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
A proposed pathway for aTc-induced cytotoxicity.
Experimental Workflow for Assessing this compound Cytotoxicity
Workflow for investigating aTc cytotoxicity.
References
- 1. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [takarabio.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. apexbt.com [apexbt.com]
- 5. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondria induces apoptosis and reduces telomere length and activity in acute myeloid leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antibiotics on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing anhydrotetracycline induction time for maximal gene expression
Welcome to the technical support center for optimizing anhydrotetracycline (aTc) inducible systems. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and comprehensive protocols to help researchers, scientists, and drug development professionals achieve maximal and tightly regulated gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the aTc-inducible Tet-On system?
The tetracycline-inducible (Tet-On) system is a binary transgenic system for controlling gene expression in prokaryotic and eukaryotic cells. The core components are the reverse tetracycline-controlled transactivator (rtTA) protein and a tetracycline (B611298) response element (TRE) located in the promoter of the target gene. In the presence of this compound (aTc) or other tetracycline analogs like doxycycline (B596269) (Dox), a conformational change is induced in the rtTA protein. This allows it to bind to the TRE and activate the transcription of the downstream gene of interest. In the absence of the inducer, rtTA cannot bind to the TRE, and gene expression is turned off.
Q2: What is the difference between aTc and Doxycycline (Dox) as inducers?
Both aTc and Dox are effective inducers of the Tet-On system. However, for most mammalian cell culture applications, Dox is often preferred due to its higher stability in culture medium (a half-life of approximately 48 hours compared to 24 hours for tetracycline) and greater potency. aTc binds the Tet repressor (TetR) with a very high affinity, which makes it a powerful inducer, particularly in bacterial systems. For advanced systems like Tet-On 3G, which are optimized for high sensitivity, lower concentrations of Dox are typically sufficient for maximal induction.
Q3: What is a typical starting concentration range for aTc?
The optimal concentration of aTc is system- and cell-type-dependent and must be determined empirically. However, a good starting point for optimization is a concentration range of 10 to 100 ng/mL. In some sensitive systems, concentrations as low as 1-10 ng/mL may be sufficient, while in others, up to 200 ng/mL or higher might be required for maximal expression. It is crucial to perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific application.
Q4: How long does it take to see maximal gene expression after aTc induction?
The time to reach maximal expression varies widely depending on several factors, including:
-
The cell type: Different cells have varying rates of transcription and translation.
-
The stability of the expressed protein and its mRNA: Proteins with short half-lives will accumulate more quickly but may also reach a steady-state level faster.
-
The aTc concentration: Higher concentrations may lead to a faster induction response up to a saturation point.
-
The specific Tet-On system used: Newer generation systems like Tet-On 3G are designed for a more rapid and sensitive response.
Generally, detectable expression can be observed within a few hours (e.g., 4-8 hours), with peak levels often reached between 24 to 72 hours.[1] A time-course experiment is essential to determine the optimal induction period for your gene of interest and cell line.
Q5: Can I use serum-containing media for my induction experiments?
Yes, but with a critical consideration. Standard fetal bovine serum (FBS) can contain low levels of tetracyclines from the cattle's diet, which may lead to high basal ("leaky") expression in the absence of exogenously added aTc. Therefore, it is highly recommended to use a tetracycline-free or tetracycline-screened FBS for all experiments involving Tet-inducible systems to ensure tight regulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Gene Expression After Induction | 1. Suboptimal aTc Concentration: The aTc concentration may be too low to effectively activate the rtTA. 2. Insufficient Induction Time: The incubation time may not be long enough for the protein to accumulate to detectable levels. 3. aTc Degradation: aTc can be sensitive to light and may degrade over time in culture media. 4. Problem with the Cell Line: The cells may have lost the rtTA or TRE-containing construct, or the integration site may be silenced. 5. Incorrect aTc Preparation: The aTc stock solution may have been improperly prepared or stored. | 1. Perform a dose-response experiment with a wider range of aTc concentrations (e.g., 10-500 ng/mL). 2. Conduct a time-course experiment, collecting samples at multiple time points (e.g., 4, 8, 16, 24, 48, 72 hours). 3. Prepare fresh aTc solutions and protect them from light. When inducing for long periods, consider replenishing the media with fresh aTc every 24-48 hours. 4. Verify the presence of the constructs via PCR or sequencing. If using a stable cell line, re-derive or re-select clones. 5. Prepare a fresh aTc stock solution. aTc is typically dissolved in ethanol (B145695) or dimethylformamide (DMF) and should be stored in aliquots at -20°C, protected from light. |
| High Basal ("Leaky") Expression Without aTc | 1. Tetracycline in Serum: Standard FBS can contain tetracycline analogs. 2. High Plasmid Copy Number: A high number of TRE-containing plasmids can amplify minimal promoter activity. 3. Integration Site Effects: In stable cell lines, the construct may have integrated near an endogenous enhancer element. 4. Intrinsic Promoter Activity: The minimal promoter upstream of the gene of interest may have some basal activity. | 1. Switch to a tetracycline-free or tetracycline-screened FBS for all cell culture. 2. If performing transient transfections, try reducing the amount of the TRE-response plasmid DNA. 3. Screen multiple stable clones to find one with low basal expression, as integration sites are random. 4. Consider using a more advanced Tet-On system (e.g., Tet-On 3G) with a tighter promoter (PTRE3G) designed for lower basal activity. |
| Cell Death or Reduced Proliferation After Induction | 1. Toxicity of the Expressed Protein: The gene of interest may be cytotoxic when expressed at high levels. 2. aTc Cytotoxicity: At very high concentrations, aTc can be toxic to some cell lines. | 1. Use a lower concentration of aTc to induce a lower, non-toxic level of expression. Perform a dose-response experiment and correlate expression levels with cell viability. 2. Determine the cytotoxic threshold of aTc for your specific cell line by performing a viability assay (e.g., MTT or trypan blue exclusion) with a range of aTc concentrations. |
Data Summary Tables
Table 1: Example of aTc Dose-Response in M. smegmatis
| aTc Concentration (ng/mL) | Relative GFP Expression (%) |
| 0 | 1 |
| 25 | 62.5 |
| 50 | 100 |
| 100 | 100 |
| 250 | <100 |
| 500 | <100 |
| Data synthesized from studies in Mycobacterium smegmatis, showing that maximal induction is achieved at 50-100 ng/mL, with potential for reduced expression or toxicity at higher concentrations.[1] |
Table 2: Example of Induction Kinetics in M. tuberculosis
| Induction Time (hours) | β-galactosidase Activity (Relative Units) |
| 0 | ~10 |
| 24 | ~150 |
| 48 | ~600 |
| 72 | ~1500 |
| 96 | ~1500 |
| Data from a time-course experiment in Mycobacterium tuberculosis induced with 50 ng/mL aTc, demonstrating that maximal expression is reached around 72 hours.[1] |
Experimental Protocols & Visualizations
Mechanism of the Tet-On System
The diagram below illustrates the mechanism of gene induction in the Tet-On system. This compound (aTc) binds to the reverse tetracycline transactivator (rtTA), enabling it to bind the tetracycline response element (TRE) and activate transcription of the gene of interest (GOI).
Caption: Mechanism of the aTc-inducible Tet-On system.
Protocol 1: Optimizing aTc Concentration (Dose-Response)
This protocol describes how to determine the optimal aTc concentration for inducing your gene of interest, using a fluorescent reporter like GFP as an example.
Materials:
-
Cells stably or transiently expressing your Tet-On system and a GFP reporter gene.
-
Complete culture medium with tetracycline-free FBS.
-
aTc stock solution (e.g., 100 µg/mL in 70% ethanol, stored at -20°C).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates (for fluorescence reading) or plates for flow cytometry.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluent) at the time of analysis.
-
aTc Dilution Series: Prepare a serial dilution of aTc in complete culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 100, 200, and 500 ng/mL.
-
Induction: Remove the old medium from the cells and replace it with the medium containing the different aTc concentrations. Include a "no aTc" control.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 or 48 hours) under standard culture conditions.
-
Analysis (Plate Reader): a. Gently wash the cells with PBS. b. Add 100 µL of fresh PBS to each well. c. Read the fluorescence on a plate reader with the appropriate excitation/emission filters for GFP (e.g., 485 nm excitation, 515 nm emission).
-
Analysis (Flow Cytometry): a. Harvest the cells by trypsinization. b. Wash the cells with PBS. c. Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA). d. Analyze the GFP signal on a flow cytometer.
-
Data Interpretation: Plot the mean fluorescence intensity against the aTc concentration. The optimal concentration is the lowest concentration that gives the maximal fluorescence signal without causing a decrease in signal (which might indicate toxicity).
Protocol 2: Determining Optimal Induction Time (Time-Course)
This protocol outlines how to find the time point of maximal gene expression following induction.
Materials:
-
Same as Protocol 1.
-
Multiple culture plates (e.g., 24-well plates).
Procedure:
-
Cell Seeding: Seed cells in multiple identical plates or wells, ensuring enough replicates for each time point.
-
Induction: Induce all cells (except for a "no aTc" control) at the same time using the optimal aTc concentration determined in Protocol 1.
-
Time-Point Collection: At each designated time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours), harvest one set of wells/plates.
-
Analysis: Analyze the reporter gene expression for each time point using the method of your choice (e.g., flow cytometry, qPCR for mRNA levels, or Western blot for protein levels).
-
Data Interpretation: Plot the expression level against the induction time. The time point at which the expression level peaks and plateaus is your optimal induction time.
Experimental Workflow Diagram
The following diagram outlines the general workflow for optimizing aTc induction time.
Caption: Workflow for optimizing aTc induction.
References
Anhydrotetracycline (ATc) Stability and Degradation in Cell Culture Media: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing anhydrotetracycline (ATc) in tetracycline-inducible gene expression systems, ensuring its stability and understanding its degradation is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common mammalian cell culture media?
Q2: What are the primary factors that contribute to the degradation of this compound in cell culture?
Several factors can influence the stability of ATc in your experiments:
-
Temperature: Higher temperatures accelerate the degradation of ATc.[1][2][3] Maintaining a consistent and accurate incubator temperature of 37°C is crucial.
-
Light Exposure: this compound is photosensitive and degrades rapidly upon exposure to light, particularly UVA and blue light.[4] It is critical to protect ATc stock solutions and culture media containing ATc from light.
-
pH: The pH of the culture medium can affect the stability of tetracycline (B611298) derivatives. While tetracyclines are generally more stable in acidic conditions, the physiological pH of cell culture media (typically 7.2-7.4) is a necessary condition for cell health.
-
Serum Components: this compound can bind to proteins present in fetal bovine serum (FBS), such as bovine serum albumin (BSA).[5][6][7] This binding is reversible but may affect the bioavailable concentration of ATc for inducing gene expression.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of ATc stock solutions are critical for maintaining its potency.
-
Solvent: Dissolve this compound hydrochloride in an organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF).[8][9][10]
-
Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL or higher) to minimize the volume of organic solvent added to your cell culture medium.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[8][9][10] Repeated freeze-thaw cycles should be avoided. Under these conditions, the crystalline solid is stable for at least two years, and stock solutions can be stored for several months.[8][9] Aqueous solutions of ATc are not recommended for storage for more than one day.[8]
Q4: I am observing a decrease in the induction of my target gene over a long-term experiment. What could be the cause and how can I troubleshoot it?
A decline in gene induction over time is a common issue and can often be attributed to the degradation of ATc.
-
Replenish the Inducer: For long-term experiments, it is recommended to replenish the cell culture medium with fresh ATc every 48 to 72 hours to maintain a steady-state concentration of the inducer.
-
Optimize ATc Concentration: The optimal concentration of ATc can vary between cell lines and expression systems. It is advisable to perform a dose-response curve to determine the minimal concentration of ATc that gives the desired level of induction without causing cytotoxicity.
-
Check for Leaky Expression: In some Tet-inducible systems, "leaky" or basal expression of the gene of interest can occur in the absence of the inducer. This can sometimes be addressed by using a lower concentration of the inducer or by using alternative tetracycline analogs.
-
Verify Cell Line Stability: Ensure that the stable cell line expressing the components of the inducible system has not lost its responsiveness over passages.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Gene Induction | 1. Inactive this compound. 2. Incorrect concentration of ATc. 3. Problems with the inducible expression vector or cell line. 4. Photosensitivity of ATc. | 1. Use a fresh aliquot of ATc stock solution. 2. Perform a dose-response curve to determine the optimal ATc concentration. 3. Verify the integrity of your plasmid and the responsiveness of your cell line with a positive control. 4. Ensure all solutions and plates containing ATc are protected from light.[4] |
| Decreasing Induction Over Time | 1. Degradation of this compound in the culture medium. 2. Cell overgrowth leading to depletion of nutrients and ATc. | 1. Replenish the medium with fresh ATc every 48-72 hours. 2. Maintain cells at an optimal density and passage them regularly. |
| Cell Toxicity or Death | 1. This compound concentration is too high. 2. Toxicity of the expressed gene product. 3. Solvent toxicity. | 1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration of ATc for your cell line. 2. Use a lower concentration of ATc for a lower level of induction. 3. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is below cytotoxic levels (typically <0.5%). |
| High Background ("Leaky") Expression | 1. Intrinsic activity of the minimal promoter in the Tet-responsive element. 2. High copy number of the expression plasmid. 3. Presence of tetracyclines in the fetal bovine serum (FBS). | 1. Use a lower concentration of the expression plasmid for transfection. 2. Consider using a Tet-inducible system with a lower basal activity. 3. Use tetracycline-free FBS for all experiments. |
Quantitative Data Summary
Table 1: Stability of this compound in Bacterial Culture Media
| Medium | Temperature | pH | Half-life (hours) | Reference |
| LB | 30°C | 7.0 | ~25 | [1] |
| LB | 37°C | 7.0 | ~18 | [1] |
| M9 | 30°C | 7.0 | ~30 | [1] |
| M9 | 37°C | 7.0 | ~20 | [1] |
Note: This data is from bacterial culture and should be used as a general guideline for mammalian cell culture experiments. The stability in complex mammalian cell culture media may differ.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, high-quality DMSO, ethanol, or DMF to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortexing: Vortex the solution until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your mammalian cells of interest (e.g., HeLa cells) in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (medium with the same concentration of solvent used for the ATc stock).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: The Tet-On inducible gene expression system.
Caption: Workflow for assessing ATc stability in cell culture media.
References
- 1. Half-life measurements of chemical inducers for recombinant gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Half-life measurements of chemical inducers for recombinant gene expression [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the highly toxic tetracycline derivative, this compound, to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of the highly toxic tetracycline derivative, this compound, to bovine serum albumin [ri.conicet.gov.ar]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iba-lifesciences.com [iba-lifesciences.com]
Technical Support Center: Anhydrotetracycline Hydrochloride (ATc-HCl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of anhydrotetracycline hydrochloride (ATc-HCl).
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary application in research?
This compound hydrochloride (ATc-HCl) is a derivative of tetracycline (B611298).[1] While it has lost most of its antibiotic activity, it is a powerful effector for tetracycline-controlled gene expression systems, such as the Tet-On and Tet-Off systems.[2][3] Its high affinity for the tetracycline repressor protein (TetR), approximately 35 times stronger than tetracycline itself, makes it a highly effective inducer for these systems.[2][4]
Q2: What are the key advantages of using ATc-HCl over tetracycline or doxycycline (B596269) in inducible gene expression systems?
ATc-HCl is often preferred for several reasons:
-
High Affinity: It binds to the Tet repressor (TetR) with a much greater affinity than tetracycline, meaning it can be used at very low concentrations to achieve induction.[2]
-
Low Antibiotic Activity: ATc-HCl has poor binding to the 30S ribosomal subunit, resulting in weak antibiotic effects compared to tetracycline. This minimizes off-target effects on cellular translation.[4]
-
High Stability in Cell Culture: It demonstrates high functional stability in cell culture media.[5]
-
Effective Induction: It is highly effective at inactivating the transcriptional transactivator (tTA) in Tet-Off systems, abolishing gene expression at concentrations as low as 3 ng/mL.[5]
Q3: What are the recommended long-term storage conditions for solid ATc-HCl?
Solid this compound hydrochloride should be stored at -20°C.[1][4] It is sensitive to moisture, light, and air, so it is crucial to keep the container tightly closed and in a dry, dark place.[6][7][8] For optimal stability, storing under an inert gas like argon or nitrogen is recommended.[6][9] Under these conditions, the compound is stable for at least two years.[4][9]
Q4: How should I prepare and store stock solutions of ATc-HCl?
Stock solutions are typically prepared by dissolving the solid ATc-HCl in an organic solvent such as DMSO, DMF, or ethanol.[4][10] It is recommended to purge the solvent with an inert gas before dissolving the compound.[4][10] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] While some sources suggest stability for up to a month at -20°C and six months at -80°C in DMSO, it is generally recommended to use freshly prepared solutions for the most consistent results.[11] Aqueous solutions are not recommended for storage for more than one day.[4][10]
Q5: What safety precautions should I take when handling ATc-HCl?
This compound hydrochloride is considered a hazardous substance.[10] It may cause skin and serious eye irritation, and it is suspected of damaging fertility or the unborn child.[12][13] Always handle this compound in a well-ventilated area or under a fume hood.[8][14] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[8] Avoid inhalation of the powder and prevent contact with skin and eyes.[10][13] Wash hands thoroughly after handling.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve | Incorrect solvent or insufficient solvent volume. | ATc-HCl has limited solubility in water.[1] Use organic solvents like DMSO or DMF for higher solubility.[4][10] Gentle warming or sonication may aid dissolution in some solvents.[2][15] Refer to the solubility data table below. |
| Inconsistent experimental results with inducible system | Degradation of ATc-HCl stock solution. | Stock solutions can degrade over time, especially with repeated freeze-thaw cycles.[11] Prepare fresh stock solutions, or use aliquots that have been stored properly at -80°C for no longer than six months.[11] Aqueous dilutions should be made fresh for each experiment.[4] |
| No induction or low induction in Tet-On/Tet-Off system | Insufficient concentration of ATc-HCl. | The optimal concentration of ATc-HCl can vary between cell lines and experimental setups. Perform a dose-response curve to determine the optimal concentration for your system. Effective concentrations can be as low as 3 ng/mL.[5] |
| Degradation of ATc-HCl in the culture medium. | The half-life of tetracycline derivatives in cell culture medium is about 24 hours.[16] For long-term experiments, replenish the medium with fresh ATc-HCl every 48 hours to maintain a consistent effective concentration.[16] | |
| Observed cell toxicity | ATc-HCl concentration is too high. | Although generally less toxic than tetracycline, high concentrations of ATc-HCl (> 3 µg/mL) can affect cell growth.[5] Use the lowest effective concentration determined from your dose-response experiments. |
| Contamination of the compound or solvent. | Ensure the purity of your ATc-HCl and use high-quality, sterile solvents for stock solutions and dilutions. |
Data Presentation
Table 1: Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 2 years[4][9] | Protect from moisture, light, and air.[6][7][8] Store under inert gas.[6][9] |
| Stock Solution in DMSO/DMF | -20°C | Up to 1 month[11] | Aliquot to avoid freeze-thaw cycles. Store in the dark. |
| -80°C | Up to 6 months[11] | Aliquot to avoid freeze-thaw cycles. Store in the dark. | |
| Aqueous Solution | 4°C | ≤ 1 day[4][10] | Prepare fresh before use. |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.42 mg/mL[2], ~10 mg/mL[4][10], 125 mg/mL[15] | [2][4][10][15] |
| DMF | ~10 mg/mL | [4][10] |
| Ethanol | ~2 mg/mL[4][10], ≥15.43 mg/mL with gentle warming[2] | [2][4][10] |
| Water | Partially soluble[1], ≥12.5 mg/mL[2] | [1][2] |
| PBS (pH 7.2) | ~0.25 mg/mL | [4][10] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound Hydrochloride in DMSO
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile tips
Methodology:
-
Pre-handling: Allow the vial of solid ATc-HCl to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of ATc-HCl. For a 1 mg/mL solution, you will need 1 mg of the compound for every 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the solid ATc-HCl. For example, add 1 mL of DMSO to 1 mg of ATc-HCl.
-
Mixing: Vortex the solution until the solid is completely dissolved. The solution should be clear and yellow.
-
Aliquoting: Dispense the stock solution into sterile, light-protected (amber) microcentrifuge tubes or cryovials in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[11]
Protocol 2: Induction of Gene Expression in a Mammalian Cell Line using the Tet-On System
Materials:
-
Mammalian cell line stably expressing the Tet-On transactivator and a gene of interest under a TRE promoter.
-
Complete cell culture medium.
-
1 mg/mL ATc-HCl stock solution in DMSO.
-
Sterile PBS.
Methodology:
-
Cell Seeding: Plate the cells at a density that will not lead to overgrowth during the induction period. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Working Solution: Dilute the 1 mg/mL ATc-HCl stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 ng/mL, add 1 µL of the 1 mg/mL stock solution to 10 mL of medium. Note: The optimal concentration should be determined empirically for each cell line and promoter combination.
-
Induction: Remove the old medium from the cells and replace it with the medium containing the desired concentration of ATc-HCl.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for gene expression. For longer induction times, replace the medium with fresh ATc-HCl-containing medium every 48 hours.[16]
-
Analysis: After the induction period, harvest the cells and analyze the expression of the gene of interest using appropriate methods such as qRT-PCR, Western blotting, or fluorescence microscopy.
Visualizations
Caption: Logic of the Tet-Off inducible gene expression system.
Caption: Logic of the Tet-On inducible gene expression system.
Caption: General experimental workflow for inducible gene expression.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. apexbt.com [apexbt.com]
- 6. fishersci.com [fishersci.com]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound hydrochloride - CAS-Number 13803-65-1 - Order from Chemodex [chemodex.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound hydrochloride | Antibiotic | TargetMol [targetmol.com]
- 16. takarabio.com [takarabio.com]
how to prevent anhydrotetracycline degradation from light exposure
Welcome to the technical support center for anhydrotetracycline (aTc). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of aTc, with a specific focus on preventing its degradation from light exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound (aTc) and what is its primary application in research?
This compound is a derivative of tetracycline (B611298). It is a highly effective inducer in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[1] aTc is preferred over tetracycline because it binds to the Tet repressor (TetR) with a much higher affinity and exhibits minimal antibiotic activity.[1]
Q2: Why is aTc sensitive to light?
Tetracyclines as a class of molecules are naturally photosensitive.[1][2] Exposure to light, particularly in the UV-A spectrum, can lead to photodegradation, altering the chemical structure of aTc and rendering it unable to effectively induce gene expression.[1][3][4]
Q3: What are the primary signs of aTc degradation in an experiment?
The most common indicator of aTc degradation is a significant reduction or complete loss of induced gene expression. This may manifest as lower than expected reporter protein levels (e.g., GFP, luciferase) or the absence of the expected phenotype associated with the induced gene.
Q4: How should I store aTc to prevent degradation?
To ensure its stability, aTc should be stored under the following conditions:
-
Solid form: Store at -20°C in a light-proof container.[1][5] It should be stable for at least two years under these conditions.[1]
-
Stock solutions: Prepare stock solutions in solvents like DMSO, ethanol, or DMF.[1][5] Aliquot into smaller volumes in amber or foil-wrapped tubes and store at -20°C or -80°C for long-term stability.[5]
-
Aqueous solutions: It is not recommended to store aqueous solutions of aTc for more than one day due to lower stability.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving aTc.
Issue 1: Low or no gene induction after adding aTc.
-
Possible Cause: Degradation of aTc due to light exposure.
-
Troubleshooting Steps:
-
Review Handling Procedures: Confirm that all steps involving aTc solutions, from stock preparation to addition to cell culture media, were performed with minimal light exposure. Use amber tubes, cover racks with foil, and work quickly in a dimmed environment or under a yellow safety light.
-
Check Storage Conditions: Verify that aTc powder and stock solutions were stored at the correct temperature and protected from light.
-
Prepare Fresh Solutions: Discard the current working solution and prepare a fresh dilution from a frozen stock aliquot immediately before use.
-
Test aTc Activity: If problems persist, consider testing the activity of your aTc stock on a reliable, previously validated Tet-inducible cell line.
-
Consider an Alternative: For experiments requiring prolonged light exposure (e.g., live-cell imaging), consider using a more photostable inducer like doxycycline.[1]
-
Issue 2: Inconsistent gene induction results across experiments.
-
Possible Cause: Variable light exposure during experimental setup.
-
Troubleshooting Steps:
-
Standardize Workflow: Implement a standardized protocol for handling aTc that explicitly details steps to minimize light exposure. Ensure all lab members adhere to this protocol.
-
Control Illumination: Be mindful of ambient light conditions in the lab and tissue culture hood. Avoid direct sunlight and turn off unnecessary overhead lights during handling.
-
Use Light-Blocking Materials: Consistently use amber microcentrifuge tubes and wrap cell culture plates or flasks in aluminum foil after the addition of aTc, especially during incubation.
-
Data Presentation
Table 1: Summary of aTc Photodegradation under Different Light Conditions
| Wavelength | Light Source | Intensity (mW/cm²) | Observation |
| 375 nm | UV-A LED | 4.1 | Complete inactivation after 3 minutes[1] |
| 472 nm | Blue LED | Not specified | Slow inactivation (50% after 7 hours)[1] |
| 525 nm | Green LED | Not specified | No measurable inactivation within 7 hours[1] |
| 740 nm | Infrared LED | Not specified | No measurable inactivation within 7 hours[1] |
Table 2: Comparison of this compound (aTc) and Doxycycline (DOX)
| Feature | This compound (aTc) | Doxycycline (DOX) |
| Light Stability | Highly sensitive to UV-A and blue light[1][3][4] | Dramatically improved UVA stability compared to aTc[1] |
| Induction Profile | Potent inducer of Tet systems[1] | Effective inducer of Tet systems |
| Recommended Use | Standard Tet-induction experiments with light protection | Experiments requiring prolonged light exposure (e.g., microscopy) or when aTc degradation is suspected[1] |
Experimental Protocols
Protocol 1: Quantification of aTc Degradation using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of aTc solutions. Specific parameters may need to be optimized based on the available equipment and columns.
Objective: To quantify the concentration of aTc in a solution after exposure to a specific light source and duration.
Materials:
-
This compound hydrochloride
-
HPLC-grade acetonitrile (B52724) and water
-
Ammonium (B1175870) dihydrogen orthophosphate
-
Orthophosphoric acid
-
HPLC system with a UV-Vis detector
-
C8 or C18 reverse-phase HPLC column (e.g., Thermo Scientific Acclaim™ Polar Advantage II)[6][7]
-
Light source for degradation studies (e.g., UV lamp, specific wavelength LED)
Methodology:
-
Mobile Phase Preparation:
-
Prepare a 20 mM ammonium dihydrogen orthophosphate solution in HPLC-grade water.
-
Adjust the pH to 2.2 with orthophosphoric acid.
-
Filter the buffer through a 0.2 µm filter.
-
The mobile phase will be a gradient of this buffer (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of aTc in a suitable solvent (e.g., 50% acetonitrile in Mobile Phase A).
-
Create a series of dilutions to generate a standard curve (e.g., 1 µg/mL to 100 µg/mL).
-
Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (tetracyclines are often detected around 280 nm, but a full spectrum should be checked for aTc's maximum absorbance).
-
-
Sample Preparation and Exposure:
-
Prepare an aTc solution of known concentration in your experimental buffer or media.
-
Divide the solution into two sets of aliquots in clear tubes: one "light-exposed" set and one "dark control" set (wrapped in foil).
-
Expose the "light-exposed" samples to the light source for defined periods (e.g., 0, 5, 15, 30, 60 minutes). Keep the "dark control" samples at the same temperature for the same durations.
-
After each time point, immediately store the sample in the dark at -20°C or analyze it.
-
-
HPLC Analysis:
-
Set up a suitable gradient elution method. For example, a gradient from 10% to 90% acetonitrile over 10-15 minutes on a C8 column.
-
Inject the "light-exposed" and "dark control" samples.
-
Identify the aTc peak based on the retention time from your standard injections.
-
-
Data Analysis:
-
Quantify the concentration of aTc in each sample by comparing its peak area to the standard curve.
-
Calculate the percentage of aTc remaining at each time point for both the light-exposed and dark control samples.
-
Plot the percentage of remaining aTc against the exposure time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for handling this compound to prevent light degradation.
Caption: Decision tree for troubleshooting low gene induction with aTc.
References
- 1. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracyclines: light-activated antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Anhydrotetracycline-Inducible Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to inconsistent induction with anhydrotetracycline (aTc) in Tet-inducible expression systems.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (aTc)-inducible system and how does it work?
The tetracycline (B611298) (Tet)-inducible system is a method for controlling gene expression in eukaryotic and prokaryotic cells.[1][2][3] The most common version in mammalian cells is the "Tet-On" system.[4][5] It relies on two components: a reverse tetracycline transactivator (rtTA) protein and a tetracycline response element (TRE) located upstream of the gene of interest.[1][6] In the absence of an inducer, the rtTA does not bind to the TRE, and the target gene is off.[7] When this compound (aTc) or a similar tetracycline derivative like doxycycline (B596269) (Dox) is added, it binds to the rtTA, causing a conformational change that allows the rtTA to bind to the TRE and activate transcription of the target gene.[3][7]
Q2: Why am I observing inconsistent or variable induction results?
Inconsistent induction can stem from several factors:
-
This compound Degradation: aTc is sensitive to light and can degrade over time in culture media, leading to a lower effective concentration.[8][9][10]
-
Variable Inducer Concentration: The optimal aTc concentration can vary significantly between cell lines and even different gene constructs.[11][12] It is crucial to determine the optimal concentration empirically.
-
Cell Line Instability: Over continuous culture, some cell lines can lose their inducibility, particularly after multiple selection rounds.[7]
-
Presence of Tetracycline in Serum: Standard fetal bovine serum (FBS) may contain low levels of tetracyclines, which can cause background induction or interfere with controlled experiments.[7][13]
-
Toxicity: At high concentrations, aTc and other tetracycline derivatives can be toxic to cells, affecting cell health and, consequently, gene expression.[1][12][14]
Q3: What is "leaky" expression and how can it be minimized?
Leaky or basal expression is the transcription of the target gene in the uninduced state (i.e., without aTc).[1][13][15] This is a common problem, especially when the expressed protein is toxic.[13][16] Common Causes and Solutions:
-
Intrinsic Promoter Activity: The minimal promoter within the TRE can have some basal activity.[13]
-
Residual rtTA Binding: The rtTA protein may have a low affinity for the TRE even without an inducer.[6][13]
-
High Plasmid Copy Number: A high number of TRE-containing plasmids can amplify leaky expression.[13]
-
Integration Site Effects: In stable cell lines, the integration site can be near endogenous enhancers, increasing basal expression.[13][16]
-
Serum Contamination: The use of standard FBS can cause low-level induction.[7][13]
Strategies to Minimize Leakiness:
-
Titrate the amount of the TRE-containing plasmid during transfection.
-
For stable cell lines, screen multiple clones to find one with low basal expression.
-
Incorporate AU-rich mRNA destabilizing elements (AREs) into the 3' untranslated region (UTR) of the inducible construct to decrease mRNA stability in the absence of the inducer.[16]
Q4: How do I determine the optimal concentration of this compound?
The optimal concentration should be determined experimentally for each cell line and construct. A dose-response experiment is recommended, testing a range of aTc concentrations (e.g., 1 to 500 ng/mL) to find the lowest concentration that provides maximum induction without causing cellular toxicity.[11][12][17][18] For many systems, maximal induction is achieved at concentrations between 50 and 200 ng/mL.[8][12][17]
Q5: How stable is this compound and how should it be handled?
This compound is sensitive to light, particularly UVA light, which can cause rapid degradation.[9][10] To ensure consistent results, always prepare aTc solutions fresh, store stock solutions protected from light at -20°C, and minimize the exposure of culture media containing aTc to light.[8]
Q6: Should I use this compound or doxycycline?
Both aTc and doxycycline (Dox) are effective inducers for Tet-On systems.[2] this compound often shows a higher affinity for the Tet Repressor (TetR) and can be effective at lower concentrations than tetracycline.[19][20] Doxycycline is also widely used and is sometimes preferred for its stability.[2][5] The choice may depend on the specific system, cell type, and experimental goals.
Troubleshooting Guides
This section provides a structured approach to resolving common issues.
Problem 1: No or Low Induction Upon aTc Addition
If you observe minimal or no expression of your gene of interest after adding this compound, follow this guide.
Problem 2: High Basal ("Leaky") Expression Without aTc
If your gene is being expressed at high levels even before you add the inducer, consult the table below.
| Potential Cause | Recommended Solution |
| Tetracycline in FBS | Always use certified Tetracycline-Free FBS. Standard FBS can contain enough tetracycline to cause partial induction.[7][13] |
| High Plasmid Amount | Reduce the concentration of the TRE-response plasmid used in transfections. High copy numbers can amplify minimal promoter activity.[13] |
| Genomic Integration Site | (For stable cell lines) The construct may have integrated near a native enhancer element. Screen multiple independent clones to find one with low basal expression.[13][16] |
| Leaky Minimal Promoter | Consider using a newer generation Tet-On system (e.g., Tet-On 3G) with a tighter promoter or modify your construct by adding AU-rich mRNA destabilizing elements (AREs) to the 3' UTR.[16][21] |
Problem 3: Cellular Toxicity or Reduced Growth After Induction
If you notice that your cells are unhealthy, slow-growing, or dying after aTc is added, consider these possibilities.
| Potential Cause | Recommended Solution |
| This compound Toxicity | High concentrations of aTc can be toxic.[1] Perform a dose-response curve to identify the lowest effective concentration that induces your gene without harming the cells.[12] |
| Expressed Protein is Toxic | The protein you are expressing may be inherently toxic to the cells. Try inducing with a lower concentration of aTc to achieve a lower, non-toxic expression level. |
| Off-Target Effects | Tetracyclines can have off-target effects, such as impacting mitochondrial function.[14] Ensure you are using the lowest effective dose and include a control group of cells treated with the same aTc concentration but not expressing your gene of interest. |
Experimental Protocols
Protocol 1: Determining Optimal this compound (aTc) Concentration
This protocol outlines a dose-response experiment to find the ideal aTc concentration for your specific cell line and construct.
Protocol 2: Preparation and Storage of this compound (aTc) Stock Solutions
Proper handling of aTc is critical for reproducible results.
-
Reconstitution: Dissolve powdered aTc in an appropriate solvent like dimethylformamide (DMF) or 70% ethanol (B145695) to create a high-concentration stock solution (e.g., 1 mg/mL).[8]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-blocking tubes.
-
Storage: Store the aliquots at -20°C, protected from light.
-
Usage: When ready to use, thaw an aliquot and dilute it in pre-warmed culture medium to the final desired concentration. Avoid repeated freeze-thaw cycles. Discard any unused diluted solution.
-
Light Protection: During experiments, minimize the exposure of media containing aTc to direct light sources to prevent photodegradation.[9][10]
Data Summary
Comparison of Common Inducers
| Feature | This compound (aTc) | Doxycycline (Dox) |
| Affinity for rtTA | Very High[12][18] | High |
| Effective Concentration | Generally lower than tetracycline; often in the ng/mL range.[19][20] | Commonly used in the ng/mL to µg/mL range. |
| Toxicity | Low toxicity at effective concentrations.[12][19][20] | Generally low toxicity at effective concentrations. |
| Stability | Sensitive to light (photodegradable).[9][10] | Generally considered stable. |
| Common Use | Widely used in both prokaryotic and eukaryotic systems.[12][22] | Very common in mammalian cell culture and in vivo studies.[1][2] |
System Overview
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Encendiendo y apagando genes con un antibiótico - Gen-Ética [montoliu.naukas.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Tet-On Systems For Doxycycline-inducible Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Confounding factors from inducible systems for spatiotemporal gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound [takarabio.com]
- 20. apexbt.com [apexbt.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Technical Support Center: Anhydrotetracycline (ATc) Dose-Response Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydrotetracycline (ATc) for inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATc) and how does it work in gene expression systems?
This compound (ATc) is a derivative of tetracycline (B611298) that is commonly used as an effector molecule in tetracycline-controlled gene expression systems (Tet systems).[1][2][3] These systems allow for the precise control of gene expression, turning it on or off in response to the presence or absence of ATc. The two most common systems are the Tet-Off and Tet-On systems.[4]
-
Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet Repressor (TetR) and a viral activation domain (VP16), binds to the tetracycline response element (TRE) in the promoter of the target gene, thereby activating its transcription. When ATc is present, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thus turning gene expression off.[4]
-
Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA). In its native state, rtTA cannot bind to the TRE. However, when ATc is introduced, it binds to rtTA, enabling it to bind to the TRE and activate gene expression.[4]
ATc is favored over tetracycline or doxycycline (B596269) in many applications due to its higher affinity for the Tet Repressor and lower toxicity at effective concentrations.[1][5][6]
Q2: What is a typical starting concentration range for ATc induction?
The optimal concentration of ATc is highly dependent on the specific cell type, the expression system (Tet-On/Tet-Off), and the desired level of gene expression. However, a general starting point for many eukaryotic cell lines is in the low nanogram per milliliter range. For bacterial systems, the concentrations can vary more widely. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How stable is this compound in cell culture media?
This compound exhibits high functional stability in cell culture.[1][5] However, like many tetracycline derivatives, it can be sensitive to light, so it is advisable to protect stock solutions and culture media containing ATc from prolonged exposure to light.[7] The stability of ATc can also be influenced by factors such as temperature and pH.[8]
Q4: Can ATc be cytotoxic to cells?
While ATc is generally less toxic than tetracycline, it can exhibit cytotoxicity at high concentrations.[1][9] The cytotoxic threshold varies significantly between cell types. For instance, in HeLa cells, cytotoxic effects were observed at concentrations above 3 µg/ml, which is over a thousand times higher than the effective concentration for gene induction.[1][5][6] It is crucial to determine the cytotoxic concentration of ATc for your specific cell line to ensure that the observed effects are due to the induced gene expression and not cellular toxicity.
Troubleshooting Guide
Issue 1: Low or No Gene Induction After ATc Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal ATc Concentration | Perform a dose-response curve with a wide range of ATc concentrations (e.g., 1 ng/ml to 1000 ng/ml) to identify the optimal induction level for your specific cell line and construct. |
| Degraded ATc Stock Solution | Prepare a fresh stock solution of ATc. Store the stock solution protected from light at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10] |
| Incorrect Tet System Components | Verify the integrity of your expression vectors and ensure that all necessary components (e.g., tTA/rtTA expression cassette, TRE-containing promoter) are present and functional. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal induction duration. The kinetics of induction can vary between cell types.[11][12] |
| High Repressor (TetR) Expression | In some systems, overexpression of the TetR protein can lead to incomplete induction.[11] If possible, try using a weaker promoter to drive TetR expression. |
| Light-Sensitive Nature of ATc | Minimize the exposure of ATc-containing media to light during preparation and incubation.[7] |
Issue 2: High Background Expression (Leaky Expression)
| Possible Cause | Troubleshooting Step |
| Low Repressor (TetR) Expression | Ensure sufficient expression of the TetR protein to effectively repress the target gene in the "off" state. |
| Degraded ATc in Serum | Some batches of fetal bovine serum (FBS) may contain tetracycline derivatives that can interfere with the Tet system. Test different lots of FBS or use tetracycline-free FBS. |
| Instability of the Inducible System | Re-verify the integrity of your cell line and expression constructs. |
Issue 3: Cellular Toxicity Observed After ATc Induction
| Possible Cause | Troubleshooting Step |
| ATc Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT, MTS, or cell counting) to determine the maximum non-toxic concentration of ATc for your cell line.[9] |
| Toxicity of the Induced Gene Product | The protein you are expressing may be toxic to the cells. Try to induce expression at a lower ATc concentration for a shorter period. |
| Solvent Toxicity | Ensure that the final concentration of the solvent used to dissolve ATc (e.g., ethanol (B145695), DMSO) in the culture medium is not causing cellular toxicity.[10] |
Data Presentation: ATc Dose-Response Parameters in Various Cell Types
The following table summarizes effective ATc concentrations and observed effects from various studies. Note that these values are a guide and optimal concentrations should be determined empirically for each specific experimental system.
| Cell/Organism Type | System | Effective ATc Concentration | Observed Effect | Cytotoxicity Threshold | Reference |
| HeLa Cells | Tet-Off | As low as 3 ng/ml | Complete abolition of tTA mediated luciferase activity | > 3 µg/ml | [1][5] |
| Mycobacterium smegmatis | TetR-controlled | 50 ng/ml | 150-fold induction of GFP | > 250 ng/ml | [11] |
| Mycobacterium tuberculosis | TetR-controlled | 200 ng/ml | 160-fold induction of β-galactosidase | Not specified | [11] |
| Streptomyces coelicolor | TetR/tetO | 1-100 ng/ml | Varying levels of induction | 0.1-1 µg/ml had minimal effect on growth | [13] |
| Helicobacter pylori | TetR-controlled | 200 ng/ml | Induction of GFP expression | Not specified | [12] |
Experimental Protocols
Protocol 1: this compound Dose-Response Optimization
This protocol outlines the steps to determine the optimal ATc concentration for inducing gene expression in a specific cell type.
Materials:
-
Cells stably or transiently expressing the Tet-inducible system and the gene of interest.
-
Complete cell culture medium.
-
This compound (ATc) stock solution (e.g., 1 mg/ml in 70% ethanol or DMSO).[7][10]
-
Multi-well culture plates (e.g., 24-well or 96-well).
-
Assay reagents for detecting the expressed gene product (e.g., luciferase assay kit, GFP fluorescence microscopy/flow cytometry, qPCR reagents, antibodies for Western blotting).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
ATc Dilution Series: Prepare a series of ATc dilutions in complete culture medium. A typical range to test is 0, 1, 5, 10, 25, 50, 100, 250, 500, and 1000 ng/ml.
-
Induction: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of ATc. Include a "no ATc" control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal time should be determined via a time-course experiment.
-
Analysis: At the end of the incubation period, lyse the cells and perform the appropriate assay to quantify the expression of the gene of interest.
-
Data Interpretation: Plot the measured gene expression levels against the corresponding ATc concentrations to generate a dose-response curve. The optimal concentration will be the lowest concentration that gives the desired level of induction without causing cytotoxicity.
Protocol 2: Cytotoxicity Assay for this compound
This protocol describes how to assess the cytotoxic effects of ATc on a specific cell line.
Materials:
-
The cell line of interest.
-
Complete cell culture medium.
-
This compound (ATc) stock solution.
-
Multi-well culture plates (e.g., 96-well).
-
Cell viability assay kit (e.g., MTT, MTS, or a kit based on ATP measurement).
-
Positive control for cytotoxicity (e.g., staurosporine).[9]
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
ATc Treatment: Prepare a range of ATc concentrations, including concentrations significantly higher than the expected effective dose for gene induction (e.g., up to 50 µg/ml).
-
Incubation: Add the different concentrations of ATc to the cells and incubate for a period relevant to your planned experiments (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of solvent used for the ATc stock) and a positive control for cell death.
-
Cell Viability Assay: At the end of the incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each ATc concentration relative to the vehicle control. Plot cell viability against the ATc concentration to determine the concentration at which a significant decrease in viability occurs (e.g., IC50).
Visualizations
Caption: The Tet-Off inducible gene expression system.
Caption: The Tet-On inducible gene expression system.
Caption: Experimental workflow for ATc dose-response optimization.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [takarabio.com]
- 4. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. This compound, a novel effector for tetracycline controlled gene expression systems in eukaryotic cells. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Half-life measurements of chemical inducers for recombinant gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Anhydrotetracycline (aTc) Penetration in Tissue Models
Welcome to the technical support center for researchers utilizing anhydrotetracycline (aTc) in tissue models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to aTc penetration, ensuring the successful application of Tet-inducible systems in your three-dimensional (3D) cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (aTc) and why is it used in inducible gene expression systems?
This compound (aTc) is a derivative of tetracycline (B611298) that is a potent effector for tetracycline-controlled gene expression systems, such as the Tet-On and Tet-Off systems.[1] It is preferred over tetracycline (Tc) or doxycycline (B596269) (Dox) in many in vitro applications due to its higher affinity for the Tet repressor protein (TetR), which allows for the use of lower concentrations to achieve the desired level of gene induction.[1] This minimizes potential off-target effects and cytotoxicity.
Q2: What are the key physicochemical properties of aTc that I should be aware of?
Understanding the properties of aTc is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 462.9 g/mol (hydrochloride salt) |
| Solubility | - DMSO: ~10 mg/mL[1] - Ethanol: ~2 mg/mL[1] - PBS (pH 7.2): ~0.25 mg/mL[1][2] |
| Stability in solid form | Stable for ≥2 years when stored at -20°C, protected from light and moisture.[1][3] |
| Stability in solution | - Aqueous solutions: Should be made fresh and are not recommended for storage for more than one day.[1][2] - DMSO/Ethanol stocks: Stable for at least 4 days at 37°C and for longer periods when stored at -20°C.[3] |
Q3: How do the Tet-On and Tet-Off systems work?
The Tet-inducible systems are binary transgenic systems used to control gene expression.
-
Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA) protein, which is a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of the gene of interest, thereby activating its transcription. When aTc is present, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off .
-
Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which can only bind to the TRE in the presence of an effector molecule like aTc. Therefore, the addition of aTc induces gene expression.
Troubleshooting Guide: aTc Penetration in Tissue Models
Issue 1: Incomplete or Heterogeneous Gene Induction in Spheroids/Organoids
Possible Cause: Poor penetration of aTc into the dense, multi-layered structure of the 3D model. The extracellular matrix (ECM) and high cell density can act as physical barriers, limiting the diffusion of small molecules.[4][5][6]
Troubleshooting Steps:
-
Optimize aTc Concentration and Incubation Time:
-
Concentration: Perform a dose-response experiment to determine the optimal aTc concentration for your specific tissue model. Higher concentrations may be required for larger or denser models compared to 2D cultures.
-
Incubation Time: Increase the incubation time to allow for sufficient diffusion of aTc to the core of the tissue model. Time-course experiments measuring reporter gene expression can help determine the optimal duration.[7][8]
-
-
Modify the Extracellular Matrix (ECM):
-
ECM Density: If using hydrogels like Matrigel or collagen, consider using a lower concentration to increase the pore size and facilitate aTc diffusion.[4] Be mindful that this may also affect the morphology and phenotype of your cells.
-
ECM Composition: The composition of the ECM can influence the diffusion of small molecules. Experiment with different ECM formulations if penetration issues persist.
-
-
Consider the Size of the Tissue Model:
-
For spheroids, smaller diameters will allow for more efficient aTc penetration. Optimize cell seeding density and culture time to maintain a consistent and appropriate spheroid size.[9]
-
For organoids, more frequent passaging may be necessary to prevent the formation of overly large and dense structures that impede aTc diffusion.
-
Issue 2: High Variability in Gene Expression Between Replicates
Possible Cause: Inconsistent size and density of spheroids or organoids, leading to variable aTc penetration.
Troubleshooting Steps:
-
Standardize Spheroid/Organoid Formation:
-
Use a consistent cell seeding density and culture volume.
-
Employ methods that promote the formation of uniform spheroids, such as hanging drop plates or specialized microplates.
-
For organoids, establish a standardized passaging protocol to maintain consistent size and morphology.
-
-
Quality Control:
-
Regularly monitor the size and morphology of your tissue models using bright-field microscopy.
-
Implement size-based selection criteria for experiments to reduce variability.
-
Issue 3: No Gene Induction Observed
Possible Cause: Degradation of aTc, issues with the cell line, or suboptimal experimental conditions.
Troubleshooting Steps:
-
Verify aTc Integrity:
-
Validate the Cell Line:
-
Confirm the expression of the Tet-transactivator (tTA or rtTA) in your cell line using qPCR or Western blotting.
-
Test the functionality of the inducible system in a 2D monolayer culture before moving to a 3D model.
-
-
Review Experimental Protocol:
-
Ensure that the correct components of the Tet-On or Tet-Off system are present in your construct.
-
Verify the sequence of your plasmid constructs.
-
Experimental Protocols
Protocol 1: Preparation of this compound (aTc) Stock Solution
-
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (anhydrous)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of aTc powder to come to room temperature before opening to prevent condensation.[3]
-
Prepare a 1 mg/mL stock solution by dissolving the appropriate amount of aTc powder in DMSO or ethanol. For example, to make 1 mL of a 1 mg/mL stock, dissolve 1 mg of aTc in 1 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Quantification of aTc Penetration in Spheroids/Organoids using LC-MS/MS (Adapted from general small molecule quantification protocols)
Note: This is a generalized protocol and may require optimization for your specific experimental setup.
-
Materials:
-
Spheroids or organoids cultured in Matrigel or other ECM
-
aTc
-
Cold PBS
-
Cell recovery solution (optional, for Matrigel depolymerization)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
Internal standard (a molecule structurally similar to aTc)
-
LC-MS/MS system
-
-
Procedure:
-
Sample Collection:
-
Treat spheroids/organoids with a known concentration of aTc for the desired duration.
-
Collect the spheroids/organoids and wash them three times with cold PBS to remove any residual aTc from the culture medium.
-
If embedded in Matrigel, depolymerize the gel using a cell recovery solution on ice.
-
-
Cell Lysis:
-
Pellet the spheroids/organoids by centrifugation.
-
Resuspend the pellet in lysis buffer and homogenize using a sonicator or by passing through a fine-gauge needle.
-
-
Protein Precipitation and Extraction:
-
Add cold acetonitrile (containing the internal standard) to the cell lysate at a 3:1 ratio (acetonitrile:lysate).
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing aTc.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method for the quantification of aTc. This will involve optimizing the chromatographic separation and mass spectrometric detection parameters for aTc and the internal standard.[10]
-
Create a standard curve using known concentrations of aTc to quantify the amount in your samples.
-
-
Protocol 3: Visualizing aTc Penetration using a Fluorescent Analog (e.g., Doxycycline)
Doxycycline, a fluorescent analog of tetracycline, can be used as a surrogate to visualize penetration into tissue models.
-
Materials:
-
Spheroids or organoids
-
Doxycycline
-
Formaldehyde (B43269) or paraformaldehyde for fixation
-
Mounting medium with DAPI
-
Confocal microscope
-
-
Procedure:
-
Treatment: Incubate spheroids/organoids with doxycycline at a concentration similar to that used for aTc induction.
-
Fixation: After the desired incubation time, fix the spheroids/organoids in 4% formaldehyde or paraformaldehyde.
-
Staining (Optional): If desired, perform additional staining for cellular markers.
-
Mounting: Mount the spheroids/organoids in a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire z-stack images using a confocal microscope to visualize the penetration of doxycycline (which will fluoresce) throughout the 3D structure. The distribution of the fluorescent signal will provide an indication of aTc penetration.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound (aTc)
| Property | Value | Reference(s) |
| Molecular Weight | 462.9 g/mol (hydrochloride salt) | - |
| Solubility in DMSO | ~10 mg/mL | [1] |
| Solubility in Ethanol | ~2 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | ~0.25 mg/mL | [1][2] |
| Solid Form Stability | ≥2 years at -20°C | [1] |
| Aqueous Solution Stability | < 24 hours | [1][2][3] |
Table 2: Factors Influencing Small Molecule Diffusion in Hydrogels
| Factor | Effect on Diffusion | Reference(s) |
| Hydrogel Concentration | Higher concentrations lead to smaller pore sizes and decreased diffusion. | [4] |
| Molecular Weight of Diffusant | Larger molecules diffuse more slowly. | [11][12] |
| Interactions with Matrix | Electrostatic or hydrophobic interactions between the molecule and the hydrogel matrix can impede diffusion. | [13] |
| Viscosity of the Matrix | Higher viscosity of the hydrogel can reduce the diffusion rate. | [14] |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Modeling Prostate Cancer Treatment Responses in the Organoid Era: 3D Environment Impacts Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel organoid model in drug screening: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 11. A Simple Method to Determine Diffusion Coefficients in Soft Hydrogels for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Anhydrotetracycline-Inducible Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the dynamic range of anhydrotetracycline (aTc)-inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What is an this compound (aTc)-inducible system?
This compound-inducible systems are powerful tools used in molecular biology to control gene expression in eukaryotic cells.[1] These systems allow researchers to turn the expression of a specific gene of interest "on" or "off" by adding or removing an inducer molecule, such as this compound (aTc) or its more stable and potent analog, doxycycline (B596269) (Dox).[2][3] The ability to precisely control the timing and level of gene expression is crucial for studying gene function, especially for genes that may be toxic to the cell when expressed continuously.[4]
Q2: How do the Tet-On and Tet-Off systems work?
The two most common configurations of the tetracycline-inducible system are the Tet-Off and Tet-On systems.[2] Both systems rely on two key components: a tetracycline-controlled transactivator protein (tTA or rtTA) and a tetracycline (B611298) response element (TRE) in the promoter of the target gene.[4]
-
Tet-Off System : In this system, the transactivator protein (tTA), a fusion of the Tet Repressor (TetR) and the VP16 activation domain, binds to the TRE and activates gene expression in the absence of an inducer.[2][4] When aTc or Dox is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.[2][4]
-
Tet-On System : This system utilizes a reverse transactivator (rtTA) which has been mutated.[5] The rtTA can only bind to the TRE and activate gene expression in the presence of an inducer like aTc or Dox.[4][5] This is the more commonly used system as it allows for gene activation upon addition of the inducer.[6]
Q3: What is "dynamic range" in the context of these systems?
The dynamic range refers to the difference between the basal (uninduced or "off") level of gene expression and the maximal (fully induced or "on") level of expression. A wide dynamic range is desirable, characterized by very low background expression in the absence of the inducer and high-level expression upon induction.[1][7] Third-generation systems like Tet-On 3G are designed to have a significantly improved dynamic range with lower basal expression and higher sensitivity to the inducer.[1][5][8]
Q4: What are the key components of the Tet system?
The core components of a Tet-inducible system are:
-
Transactivator Plasmid : This plasmid expresses the tetracycline-controlled transactivator protein (tTA for Tet-Off or rtTA for Tet-On). Newer generations of transactivators, like Tet-On Advanced (rtTA2S-M2) and Tet-On 3G, have been engineered for increased sensitivity to Dox and reduced background activity.[2][5]
-
Response Plasmid : This plasmid contains the gene of interest under the control of a Tetracycline Response Element (TRE) promoter. The TRE promoter consists of multiple copies of the tetracycline operator (tetO) sequence upstream of a minimal promoter (e.g., a minimal CMV promoter).[5] Promoters like PTight and PTRE3G have been optimized to reduce basal expression.[1][5]
-
Inducer : this compound (aTc) or, more commonly, Doxycycline (Dox), a more stable analog of tetracycline.[3]
These components can be delivered on two separate vectors (a dual-vector system) or on a single plasmid (an all-in-one system).[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of the Tet-On inducible gene expression system.
Troubleshooting Guides
Issue 1: High Background Expression (Leaky Expression)
Q: My gene of interest is being expressed even without the addition of aTc or Dox. How can I reduce this leaky expression?
A: Leaky expression is a common issue where the gene of interest is transcribed at a low level in the "off" state.[4][9] This can be problematic, especially with toxic genes.[4] Here are several causes and solutions:
Potential Causes & Troubleshooting Steps:
-
Presence of Tetracycline in Serum: Standard fetal bovine serum (FBS) can contain tetracycline or its derivatives, leading to unintended induction.[9][10]
-
Solution: Always use Tetracycline-free or Tetracycline-tested FBS in your cell culture medium.
-
-
High Plasmid Copy Number: A high copy number of the response plasmid can amplify the effects of even minimal promoter activity.[9]
-
Solution: If using transient transfection, try reducing the amount of the response plasmid DNA. For stable cell lines, screen multiple clones to find one with a low copy number integration that still provides good induction.
-
-
Intrinsic Activity of the Minimal Promoter: The minimal promoter in the TRE can have some basal transcriptional activity.[9]
-
Integration Site Effects (Stable Cell Lines): The genomic location where the TRE construct integrates can influence its basal expression due to nearby endogenous enhancers.[9]
-
Solution: Screen multiple independent stable clones to find one with the lowest basal expression and highest inducibility. This is a critical step for generating reliable inducible cell lines.[11]
-
-
Suboptimal Transactivator to Response Plasmid Ratio: An excess of the transactivator can sometimes lead to low-level, non-specific activation.
-
Solution: Titrate the ratio of the transactivator and response plasmids during transfection to find the optimal balance that minimizes leakiness while maintaining a strong induced signal.
-
Caption: A workflow for troubleshooting leaky gene expression.
Issue 2: Low or No Gene Expression After Induction
Q: I've added aTc/Dox, but I'm seeing very low or no expression of my gene of interest. What could be wrong?
A: Several factors can lead to poor induction. Follow these steps to diagnose and resolve the issue.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Inducer Concentration: The concentration of aTc or Dox may be too low for effective induction.
-
Solution: Perform a dose-response experiment to determine the optimal inducer concentration. Test a range of concentrations (e.g., 1-1000 ng/mL for Dox).[12]
-
-
Degradation of the Inducer: this compound and Doxycycline can degrade over time, especially in solution and when exposed to light.[13][14] The half-life of Dox in cell culture medium is approximately 24 hours.[15]
-
Inefficient Transfection or Transduction: The cells may not have successfully taken up the plasmid(s) or integrated the viral vector.
-
Solution: Verify the efficiency of your transfection or transduction using a positive control, such as a constitutively expressed fluorescent protein. Optimize your delivery method as needed.
-
-
Problem with the Transactivator or Response Plasmids: There could be an issue with the integrity of your plasmids.
-
Solution: Sequence-verify your plasmids to ensure the transactivator and your gene of interest are correctly cloned and in-frame.
-
-
Cell Line-Specific Effects: Some cell lines may be less responsive to the Tet system.
-
Solution: If possible, test the system in a cell line known to be responsive (e.g., HeLa or HEK293). When creating stable cell lines, it is crucial to screen multiple clones as expression can vary significantly.
-
Experimental Protocol: Optimizing Inducer Concentration
This protocol outlines a dose-response experiment to determine the optimal concentration of Doxycycline for inducing your gene of interest.
-
Cell Plating: Seed your stably transfected cells or cells ready for transient transfection in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Induction: Prepare a serial dilution of Doxycycline in your complete, tetracycline-free cell culture medium. Recommended concentrations to test range from 0, 1, 10, 50, 100, 200, 500, to 1000 ng/mL.
-
Incubation: Replace the existing medium in each well with the medium containing the different concentrations of Doxycycline. Incubate the cells for 24-48 hours.
-
Analysis: Harvest the cells and analyze the expression of your gene of interest using an appropriate method (e.g., qPCR for mRNA levels, Western blot for protein levels, or fluorescence microscopy/flow cytometry for fluorescent reporter proteins).
-
Data Interpretation: Plot the expression level against the Doxycycline concentration. The optimal concentration is typically the lowest concentration that gives the maximal induction with minimal cytotoxicity.
Quantitative Data Summary
Table 1: Comparison of Tet-On System Generations
| Feature | Tet-On | Tet-On Advanced (rtTA2S-M2) | Tet-On 3G |
| Transactivator | rtTA | rtTA2S-M2 | Tet-On 3G |
| Sensitivity to Dox | Standard | ~10-fold higher than Tet-On[2] | ~100-fold higher than original Tet-On[12] |
| Basal Expression | Moderate | Reduced | Significantly reduced[1][8] |
| Maximal Induction | High | Higher than Tet-On | Very high (>10,000-fold possible)[5] |
Table 2: Properties of Common Inducers
| Inducer | This compound (aTc) | Doxycycline (Dox) |
| Potency | High affinity for TetR[17] | Very potent, commonly used |
| Stability in Culture | Less stable | More stable (Half-life ~24 hrs)[3][15] |
| Toxicity | Low toxicity at effective concentrations[17] | Low toxicity at effective concentrations[18] |
| Typical Concentration | 25-100 ng/mL[19] | 10-1000 ng/mL |
Note: The optimal inducer concentration is cell-type and system-dependent and should always be determined experimentally.[20]
References
- 1. Technology | TET Systems [tetsystems.com]
- 2. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.origene.com [cdn.origene.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. addgene.org [addgene.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A tunable dual-input system for on-demand dynamic gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. takarabio.com [takarabio.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leaky Expression of the TET-On System Hinders Control of Endogenous miRNA Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. takarabio.com [takarabio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. apexbt.com [apexbt.com]
- 18. researchgate.net [researchgate.net]
- 19. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tetracycline-Inducible Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with a lack of induction using anhydrotetracycline (aTc) in tetracycline-inducible expression systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a lack of induction with this compound (aTc)?
The most common reasons for induction failure include:
-
Degradation of aTc: this compound is sensitive to light and pH changes, and improper storage or handling can lead to its degradation.[1][2]
-
Suboptimal aTc Concentration: The concentration of aTc required for induction can vary significantly between different cell lines and expression systems.
-
Problems with the Transactivator Plasmid (Tet-On/Tet-Off): Issues such as incorrect plasmid sequence, low expression of the transactivator protein (rtTA or tTA), or silencing of the transactivator gene can prevent induction.
-
Issues with the Response Plasmid: The tetracycline (B611298) response element (TRE) upstream of your gene of interest may contain mutations or be otherwise non-functional.[3]
-
Cell Line-Specific Problems: Some cell lines can lose their inducibility over time, especially after multiple passages.[4] Additionally, endogenous factors within the cells could interfere with the system's components.
-
Presence of Tetracycline in Serum: Standard fetal bovine serum (FBS) may contain tetracycline or its derivatives, which can interfere with the induction, particularly in Tet-Off systems.[4][5]
Q2: How can I be sure that my aTc stock solution is active?
It is crucial to validate the activity of your aTc stock solution. You can perform a dose-response experiment using a previously validated positive control cell line that is known to be responsive to aTc. A lack of induction in the control cells strongly suggests a problem with the aTc solution.
Q3: What is the optimal concentration of aTc to use for induction?
The optimal concentration of aTc is system-dependent and needs to be determined empirically for your specific cell line and experimental setup. However, a good starting point for many systems is in the range of 100-500 ng/mL.[1][6][7] It is recommended to perform a dose-response curve to identify the concentration that yields the maximal induction with minimal toxicity.
Q4: Can I use doxycycline (B596269) instead of this compound?
Yes, doxycycline is a commonly used and more stable analog of tetracycline for inducing Tet-On systems.[8] It generally has a longer half-life and may be effective at lower concentrations than aTc. If you suspect issues with your aTc, switching to doxycycline can be a useful troubleshooting step.
Q5: My system shows high background expression (leakiness) even without aTc. What can I do?
Leaky expression is a known issue with some tetracycline-inducible systems.[5][9][10] Strategies to reduce leakiness include:
-
Using a Tet-On Advanced or Tet-On 3G system, which are designed for lower basal activity.[11]
-
Reducing the copy number of the response plasmid.
-
Incorporating mRNA destabilizing elements into the 3' UTR of your gene of interest to reduce the stability of the transcript in the uninduced state.[12]
-
Using tetracycline-free FBS to avoid unintended induction.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the cause of failed induction with this compound.
Problem: No detectable expression of the gene of interest after aTc induction.
Caption: A step-by-step workflow for troubleshooting the lack of induction.
Step 1: Verify the Integrity and Concentration of this compound
| Potential Issue | Recommended Action | Expected Outcome |
| aTc Degradation | Prepare a fresh stock solution of aTc from a reliable source. This compound is sensitive to light and should be stored at -20°C in a dark tube.[13][14] Solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[2] | A fresh, properly stored aTc solution should be active. |
| Incorrect aTc Concentration | Perform a dose-response experiment to determine the optimal aTc concentration for your system. Test a range of concentrations (e.g., 10 ng/mL to 1000 ng/mL). | This will identify the optimal concentration for induction and reveal if the initial concentration was too low or in a toxic range. |
Step 2: Validate the Integrity of Your Plasmids
| Potential Issue | Recommended Action | Expected Outcome |
| Incorrect Plasmid Sequence | Sequence the transactivator (rtTA or tTA) and response (TRE) plasmids to verify the integrity of the key components, including the transactivator coding sequence, the TRE, and the promoter driving your gene of interest. | Sequencing will confirm that there are no mutations that could impair the function of the system. |
| Low or No Transactivator Expression | Verify the expression of the transactivator protein (rtTA or tTA) using Western blotting or RT-qPCR. | This will confirm that the transactivator protein is being produced at sufficient levels. |
| Non-functional Response Element | Test the functionality of your TRE-containing response plasmid by co-transfecting it with the transactivator plasmid and a reporter gene (e.g., GFP, luciferase) under the control of the TRE. | A functional TRE will drive the expression of the reporter gene upon induction with aTc. |
Step 3: Assess the Health and Suitability of Your Cell Line
| Potential Issue | Recommended Action | Expected Outcome |
| Loss of Inducibility | If using a stable cell line, check the passage number. High passage numbers can sometimes lead to the silencing of the integrated transgenes. It may be necessary to go back to an earlier passage or generate a new stable cell line. | Using a lower passage number or a newly generated cell line may restore inducibility. |
| Tetracycline in Serum | Culture your cells in tetracycline-free fetal bovine serum (FBS) to avoid any interference from contaminating tetracyclines.[4][5] | This will eliminate the possibility of background tetracycline affecting the system. |
| General Cell Health | Ensure that your cells are healthy and not under stress from over-confluence, contamination, or other suboptimal culture conditions. | Healthy cells are more likely to respond robustly to induction. |
Experimental Protocols
Protocol 1: aTc Dose-Response Experiment
This protocol is designed to determine the optimal concentration of this compound for inducing your gene of interest.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
aTc Dilution Series: Prepare a series of aTc dilutions in your cell culture medium. A typical range to test would be 0, 10, 50, 100, 200, 500, and 1000 ng/mL.
-
Induction: The following day, replace the medium in each well with the medium containing the different concentrations of aTc. Include a "no aTc" control.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24-48 hours).
-
Analysis: Harvest the cells and analyze the expression of your gene of interest by a suitable method such as RT-qPCR, Western blotting, or an enzymatic assay.
-
Data Interpretation: Plot the level of gene expression against the aTc concentration to identify the optimal induction concentration.
Protocol 2: Validation of aTc Stock Solution
This protocol uses a positive control cell line to confirm the activity of your aTc stock.
-
Cell Seeding: Seed a positive control cell line (known to be responsive to aTc) and your experimental cell line in parallel in a multi-well plate.
-
Induction: Add a known effective concentration of your aTc stock solution (e.g., 100 ng/mL) to both cell lines. Include a "no aTc" control for both.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Analyze the expression of the target gene in both cell lines.
-
Data Interpretation: If the positive control cell line shows induction but your experimental cell line does not, the problem likely lies with your experimental system. If neither cell line shows induction, your aTc stock is likely inactive.
Signaling Pathway Diagrams
Tet-On System
Caption: Mechanism of the Tet-On inducible expression system.
Tet-Off System
Caption: Mechanism of the Tet-Off inducible expression system.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound (aTc) Concentration | 10 - 1000 ng/mL | Optimal concentration is cell-type and system dependent. A dose-response curve is highly recommended. For many systems, 100 ng/mL is a good starting point.[6][15] |
| Doxycycline (Dox) Concentration | 10 - 1000 ng/mL | A more stable alternative to aTc. Often effective at lower concentrations. |
| Induction Time | 8 - 48 hours | The time to reach maximal induction can vary. Time course experiments are recommended to determine the optimal duration.[15] |
| aTc Stock Solution (in DMSO or Ethanol) | 1 mg/mL | Store in small aliquots at -20°C in the dark to avoid repeated freeze-thaw cycles and light exposure.[2][13] |
| aTc Half-life in Culture Medium at 37°C | Variable, can be hours to days | The stability of aTc can be influenced by medium composition and pH.[16] For long-term experiments, the medium may need to be replenished with fresh aTc. |
References
- 1. researchgate.net [researchgate.net]
- 2. 脱水四环素 盐酸盐 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 4. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. addgene.org [addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of the reverse tetracycline transactivator by single amino acid substitutions that reduce leaky target gene expression to undetectable levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Our site is not available in your region [takarabio.com]
- 12. Attenuation of leakiness in doxycycline-inducible expression via incorporation of 3' AU-rich mRNA destabilizing elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. This compound hydrochloride - CAS-Number 13803-65-1 - Order from Chemodex [chemodex.com]
- 15. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Half-life measurements of chemical inducers for recombinant gene expression - PMC [pmc.ncbi.nlm.nih.gov]
optimizing anhydrotetracycline concentration to balance induction and toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing anhydrotetracycline (aTc) concentration to balance target gene induction and potential cytotoxicity in tetracycline-inducible expression systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (aTc) and how does it work in inducible systems?
This compound (aTc) is a derivative of tetracycline (B611298) used to regulate gene expression in "Tet-On" and "Tet-Off" inducible systems.[1][2] These systems are based on the tetracycline repressor protein (TetR) from E. coli, which binds to the tetracycline operator (tetO) sequence.[3]
-
In Tet-Off systems: The transactivator protein (tTA), a fusion of TetR and a viral activation domain (VP16), binds to the tetO sequence in the promoter of the target gene and activates transcription. When aTc is present, it binds to tTA, causing a conformational change that prevents it from binding to the DNA, thus turning gene expression off.[1][2]
-
In Tet-On systems: A reverse transactivator (rtTA) is used, which has been mutated to only bind to the tetO sequence in the presence of an inducer like aTc. Therefore, adding aTc turns gene expression on.[1][2][3]
aTc is often preferred over tetracycline or doxycycline (B596269) because it exhibits a higher affinity for the TetR protein and generally shows lower toxicity at effective concentrations.[4]
Q2: What is the optimal concentration of aTc for inducing gene expression?
The optimal aTc concentration is highly dependent on the cell type, the specific construct, and the desired level of gene expression. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system. However, a general starting range for many mammalian cell lines is between 10 and 100 ng/mL.[5][6] For some systems, maximal induction can be achieved at concentrations as low as 50 ng/mL, with effective induction seen at even lower concentrations.[6][7]
Q3: Can aTc be toxic to cells? At what concentration does toxicity become a concern?
Yes, like many inducers, aTc can be toxic to cells at high concentrations.[1] For example, in HeLa cells, cytotoxic effects were observed at concentrations greater than 3 µg/mL (3000 ng/mL), which is over a thousand times higher than the effective concentration for induction.[8][9] In Mycobacterium smegmatis, reduced growth was observed at 500 ng/mL.[6][10] It is essential to determine the toxicity threshold in your specific cell line by performing a cytotoxicity assay.
Q4: How stable is aTc in cell culture medium?
This compound is known for its high functional stability in cell culture medium.[8][9] Stock solutions of aTc hydrochloride in water (0.1 mg/mL) are stable for at least two weeks when stored at 4°C and protected from light.[5] For longer-term storage, stock solutions can be prepared in ethanol (B145695) or DMSO and stored at -20°C.[11] When preparing working concentrations, it is important to allow frozen stocks to reach room temperature before opening to prevent condensation.[11]
Troubleshooting Guide
Issue 1: Low or no gene induction after adding aTc.
| Possible Cause | Troubleshooting Step |
| Suboptimal aTc Concentration | Perform a dose-response curve to identify the optimal aTc concentration for your cell line and construct. Start with a range of 1 ng/mL to 1000 ng/mL. |
| Degraded aTc Stock | Prepare a fresh stock solution of aTc. Ensure proper storage conditions (e.g., -20°C for long-term storage, protected from light).[5][11] |
| Inefficient Transfection/Transduction | Verify the efficiency of your transfection or transduction by including a positive control (e.g., a constitutively active fluorescent reporter). |
| Problem with the Inducible Construct | Sequence your plasmid to confirm the integrity of the Tet-responsive element (TRE) and the gene of interest. |
| High Repressor (TetR) Expression | Overexpression of the TetR protein can sometimes interfere with efficient induction. If possible, try using a weaker promoter to drive TetR expression.[6] |
| Tetracyclines in Serum | Some batches of fetal bovine serum (FBS) may contain tetracyclines, which can interfere with the induction. Use tetracycline-free FBS. |
Issue 2: High background ("leaky") expression in the absence of aTc.
| Possible Cause | Troubleshooting Step |
| Intrinsic Activity of the Minimal Promoter | The minimal promoter within the TRE can have some basal transcriptional activity. This is a known issue with some Tet-inducible systems.[12] Consider using a system with a tighter promoter if basal expression is a major concern. |
| Residual Binding of rtTA (Tet-On) | The reverse tetracycline transactivator (rtTA) might have a low affinity for the TRE even without an inducer.[12] Screening different clones may help identify one with lower leaky expression. |
| Tetracyclines in Serum | As mentioned above, tetracyclines in the FBS can cause unintended induction. Switch to a certified tetracycline-free FBS. |
| Genomic Integration Site | The site of plasmid integration into the host cell genome can influence the basal expression level. If working with stable cell lines, screen multiple clones to find one with the lowest background. |
Issue 3: Observed cytotoxicity after aTc induction.
| Possible Cause | Troubleshooting Step |
| aTc Concentration is too High | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the maximum non-toxic concentration of aTc for your cells. Use the lowest effective concentration for induction. |
| Toxicity of the Expressed Protein | The induced protein itself may be toxic to the cells, which is a common reason for using inducible systems.[1] In this case, try to induce with a lower concentration of aTc to achieve a lower, non-toxic level of protein expression. |
| Extended Incubation Time | Prolonged exposure to even moderate concentrations of aTc might affect cell health. Optimize the induction time to the minimum required to observe your desired effect. |
Data Presentation
Table 1: this compound Concentration for Gene Induction
| Organism/Cell Line | System | Effective aTc Concentration | Maximal Induction | Reference |
| HeLa Cells | Tet-Off (tTA) | 3 ng/mL | ~10 ng/mL | [8][9] |
| Mycobacterium smegmatis | Tet-On (TetR) | 25 ng/mL | 50-100 ng/mL | [6][7][10] |
| Mycobacterium tuberculosis | Tet-On (TetR) | 25-50 ng/mL | 50-200 ng/mL | [7][10] |
| Escherichia coli | Tet-On (TetR) | 1-100 nM (~0.4-40 ng/mL) | ~100 nM (~40 ng/mL) | [13] |
Table 2: this compound Cytotoxicity Data
| Organism/Cell Line | Toxic Concentration | Assay | Reference |
| HeLa Cells | > 3 µg/mL (>3000 ng/mL) | Growth Rate | [8][9] |
| Mycobacterium smegmatis | 500 ng/mL | Growth Curve | [6][10] |
Experimental Protocols
Protocol 1: aTc Dose-Response Curve for Induction
-
Cell Plating: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase during the induction period (typically 20-25% confluency at the start of the experiment).[14]
-
aTc Dilution Series: Prepare a serial dilution of aTc in your complete cell culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Induction: The next day, replace the existing medium with the medium containing the different aTc concentrations. Include a "no aTc" control.
-
Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of your gene of interest (e.g., 24-72 hours). This time will be protein-dependent.
-
Analysis: Harvest the cells and analyze the expression of your target gene. This can be done at the mRNA level (qRT-PCR) or protein level (Western blot, flow cytometry for fluorescent reporters, or an enzymatic assay).
-
Data Plotting: Plot the measured expression level against the aTc concentration to generate a dose-response curve and determine the optimal induction concentration.
Protocol 2: aTc Cytotoxicity Assay (Kill Curve)
-
Cell Plating: Seed your cells in a 96-well plate at a low density (e.g., 1000-5000 cells/well).[5]
-
aTc Dilution Series: Prepare a broad serial dilution of aTc in your complete cell culture medium, extending to concentrations higher than your expected induction range (e.g., 0, 10, 50, 100, 500, 1000, 2500, 5000 ng/mL).
-
Treatment: Replace the medium with the aTc-containing medium. Include an untreated control group.
-
Incubation: Incubate the cells for a period that is relevant to your planned experiments (e.g., 3-7 days). Replace the medium with fresh aTc-containing medium every 2-3 days.[14]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control. Plot cell viability against the aTc concentration to determine the concentration at which toxicity is observed. The minimum toxic concentration is the lowest concentration that results in a significant reduction in cell viability.
Visualizations
Caption: Mechanism of the Tet-On inducible expression system.
Caption: Workflow for optimizing aTc concentration.
Caption: Troubleshooting decision tree for aTc induction issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 3. addgene.org [addgene.org]
- 4. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. apexbt.com [apexbt.com]
- 9. apexbt.com [apexbt.com]
- 10. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A plasmid-based Escherichia coli gene expression system with cell-to-cell variation below the extrinsic noise limit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: Anhydrotetracycline (aTc) Activity and Serum Components
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential effects of serum components on anhydrotetracycline (aTc) activity in cell culture experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered when using aTc-inducible systems.
Frequently Asked Questions (FAQs)
Q1: How can serum affect the activity of this compound (aTc)?
A1: Serum, particularly Fetal Bovine Serum (FBS), contains various components that can interfere with aTc activity. The primary concern is the presence of serum proteins, such as bovine serum albumin (BSA), which can bind to aTc. This binding is driven by hydrophobic interactions and can sequester aTc, reducing its effective concentration available to interact with the Tet repressor (TetR) or reverse Tet repressor (rtTA) in inducible gene expression systems.[1][2][3] Additionally, some batches of FBS may contain contaminating tetracyclines or their derivatives from animal feed, which can lead to baseline expression or interfere with the desired induction levels.[4][5][6][7]
Q2: What is the binding affinity of aTc to bovine serum albumin (BSA)?
A2: Studies have shown that this compound binds to bovine serum albumin (BSA) with an association constant (Ka) in the order of 10^5 M-1.[1][3] This indicates a relatively strong interaction that can lead to a significant portion of aTc being bound and potentially inactivated in the presence of high serum concentrations.
Q3: Are there specific types of serum that are recommended for use with aTc-inducible systems?
A3: Yes, it is highly recommended to use "Tetracycline-Free" or "Tet-System Approved" Fetal Bovine Serum.[5][6][8] These sera have been tested to ensure they do not contain tetracycline (B611298) or its derivatives, which could interfere with the inducible system.[8] Using a tested and certified serum can help minimize variability and ensure reproducible results.
Q4: Can heat inactivation of serum affect aTc activity?
A4: While the primary purpose of heat inactivation (typically at 56°C for 30 minutes) is to inactivate complement proteins, there is no direct evidence from the provided results to suggest that this process significantly degrades aTc.[9] However, the main concern remains the binding of aTc to serum proteins, which is unlikely to be affected by heat inactivation.
Q5: Besides serum, are there other factors in my cell culture setup that could affect aTc stability?
A5: Yes, this compound is known to be sensitive to light, particularly UVA light, which can cause its degradation.[10][11] It is advisable to protect aTc stock solutions and culture media containing aTc from prolonged exposure to light.
Troubleshooting Guides
Issue 1: Leaky Gene Expression in a Tet-On System (Expression in the Absence of aTc)
Possible Cause:
-
Tetracycline contamination in serum: Standard FBS can contain low levels of tetracyclines, which can be sufficient to induce low-level expression from the Tet-responsive element (TRE).[7]
Troubleshooting Steps:
-
Switch to Tetracycline-Free FBS: The most effective solution is to use a batch of FBS that is certified to be free of tetracyclines.[5][6][8]
-
Test a New Batch of Serum: If you are already using tetracycline-free serum, consider that there can be batch-to-batch variability. Test a new lot of serum to see if the leaky expression persists.
-
Optimize aTc Concentration: In some cases, a very low concentration of aTc might be sufficient for induction. Ensure you are not adding aTc unintentionally.
Issue 2: No or Low Induction of Gene Expression After Adding aTc
Possible Cause:
-
aTc binding to serum proteins: Serum albumin and other proteins can bind to aTc, reducing its effective concentration and preventing it from activating the rtTA protein in Tet-On systems or inactivating the TetR protein in Tet-Off systems.[1][2][3]
Troubleshooting Steps:
-
Increase aTc Concentration: Perform a dose-response experiment to determine the optimal aTc concentration in the presence of your specific serum percentage. You may need to use a higher concentration of aTc than initially expected.
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum percentage in your culture medium during the induction phase. This will decrease the amount of aTc-binding proteins.
-
Perform a Serum Batch Test: The impact of serum can vary between different lots. It is advisable to test the effect of your specific serum batch on aTc activity. A detailed protocol for this is provided below.
Quantitative Data Summary
| Serum Component | Binding Partner | Association Constant (Ka) | Expected Impact on aTc Activity |
| Bovine Serum Albumin (BSA) | This compound (aTc) | ~10^5 M-1[1][3] | High: Significant reduction in free aTc concentration, leading to decreased induction efficiency. Higher aTc concentrations may be required to achieve the desired effect. |
Experimental Protocols
Protocol: Testing the Effect of Serum on this compound (aTc) Activity
This protocol allows you to quantify the inhibitory effect of your specific batch of Fetal Bovine Serum (FBS) on aTc-induced gene expression.
Materials:
-
Your engineered cell line with a Tet-inducible reporter gene (e.g., Luciferase, GFP).
-
Cell culture medium.
-
Fetal Bovine Serum (FBS) to be tested.
-
This compound (aTc) stock solution.
-
96-well cell culture plates.
-
Plate reader for measuring reporter gene expression.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will be in the exponential growth phase at the time of analysis. Allow cells to adhere overnight.
-
Preparation of aTc Dilutions: Prepare a series of aTc dilutions in your basal medium (without serum). A typical concentration range to test would be from 0 to 1000 ng/mL.
-
Preparation of Media with Serum: Prepare two sets of complete media:
-
Control Medium: Basal medium with your standard percentage of a known "Tetracycline-Free" FBS.
-
Test Medium: Basal medium with your standard percentage of the FBS batch you want to test.
-
-
Induction:
-
Remove the old medium from the cells.
-
Add the prepared aTc dilutions to both the Control and Test media.
-
Add the final media containing different aTc concentrations to the cells. Ensure you have appropriate negative controls (no aTc).
-
-
Incubation: Incubate the plate for the desired induction period (e.g., 24-48 hours).
-
Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase activity, GFP fluorescence) according to the manufacturer's protocol.
-
Data Analysis:
-
Plot the reporter gene expression as a function of aTc concentration for both the Control and Test serum conditions.
-
Compare the dose-response curves. A rightward shift in the curve for the Test serum indicates an inhibitory effect, requiring a higher aTc concentration to achieve the same level of induction.
-
Calculate the EC50 (half-maximal effective concentration) for both conditions. An increase in the EC50 for the Test serum quantifies the extent of the inhibitory effect.
-
Visualizations
Caption: Workflow for testing serum interference with aTc.
Caption: Troubleshooting decision tree for aTc-inducible systems.
References
- 1. Binding of the highly toxic tetracycline derivative, this compound, to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of the highly toxic tetracycline derivative, this compound, to bovine serum albumin. | Semantic Scholar [semanticscholar.org]
- 4. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 5. takarabio.com [takarabio.com]
- 6. takara.co.kr [takara.co.kr]
- 7. benchchem.com [benchchem.com]
- 8. Fetal bovine serum for cell culture (tetracycline-free) [takarabio.com]
- 9. ウシ胎児血清 USA origin, Heat Inactivated, sterile-filtered, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 10. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Anhydrotetracycline vs. Doxycycline for In Vivo Gene Induction: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing tetracycline-inducible gene expression systems, the choice of inducer is critical for robust and reproducible in vivo results. Anhydrotetracycline (ATc) and doxycycline (B596269) (Dox) are two of the most common tetracycline (B611298) analogs used to control gene expression in the widely used Tet-On and Tet-Off systems. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal inducer for your in vivo research.
At a Glance: Key Differences
| Feature | This compound (ATc) | Doxycycline (Dox) |
| Primary Advantage | Higher binding affinity to TetR, lower antibiotic activity. | Cost-effective, extensive history of use, multiple administration routes established. |
| Induction Efficiency | High, often requiring lower concentrations than tetracycline.[1] | High and effective, widely validated in numerous in vivo models.[2][3] |
| Antibiotic Activity | Lower than tetracycline and doxycycline.[1][4] | Potent antibiotic, which can impact gut microbiota.[2][3] |
| Toxicity | Generally considered to have low cytotoxicity at effective concentrations,[1] but some older studies suggest potential for toxicity at higher doses. | Can induce cell death in certain cell lines[5] and may cause side effects like dehydration in vivo, depending on the administration route.[6] |
| Binding Affinity | Higher affinity for the Tet repressor (TetR) compared to tetracycline.[1] | High affinity for TetR and its variants (rtTA, tTA).[7] |
| In Vivo Stability | High functional stability in cell culture.[1] | Good tissue distribution and a known half-life of approximately 24 hours.[7] |
Signaling Pathways and Experimental Workflow
To understand the function of these inducers, it is essential to visualize the underlying molecular mechanisms of the Tet-inducible systems and the general workflow of an in vivo experiment.
Performance Data
In Vivo Induction Efficiency
Both this compound and doxycycline have demonstrated high efficiency in regulating gene expression in vivo. A key study directly compared their efficacy in a conditional mouse model for switching off HER2 in tumor tissue.[8][9]
| Inducer | Administration Route | Dosage | Outcome |
| This compound | Subcutaneous (s.c.) | 10 mg/kg body weight | >95% tumor remission within 7 days.[8][9] |
| Doxycycline | In drinking water | 7.5 mg/ml | >95% tumor remission within 7 days.[8][9] |
Another study utilized a lower dose for both inducers administered intraperitoneally to induce a reporter gene in a bacterial infection model in mice.[10]
| Inducer | Administration Route | Dosage |
| This compound | Intraperitoneal (i.p.) | 4 mg/kg |
| Doxycycline | Intraperitoneal (i.p.) | 4 mg/kg |
Dose-Response and Toxicity
The optimal dosage for in vivo induction can vary depending on the animal model, target tissue, and desired level of gene expression. It is crucial to perform dose-response studies to determine the optimal concentration that maximizes induction while minimizing toxicity.
Doxycycline has been shown to induce dose-dependent gene expression.[11] However, at higher concentrations, doxycycline's antibiotic properties can lead to adverse effects, such as an imbalance of intestinal flora, diarrhea, and colitis.[2][3] Administration of doxycycline in drinking water has also been associated with dehydration in some mouse strains.[6]
This compound is reported to have lower antibiotic activity against E. coli and was suggested to not interfere with the translational process, unlike tetracycline.[1][4] It exhibits high efficacy at concentrations that are significantly lower than those causing cytotoxic effects in HeLa cells.[1] However, an older study from 1976 indicated that this compound derivatives could have high toxicity, including embryotoxicity and immunodepressive actions, at doses 40 to 100 times lower than tetracycline in chick embryos and mice.
| Inducer | Noted Toxicities/Side Effects |
| This compound | Potential for embryotoxicity and immunodepression at high doses (older studies). |
| Doxycycline | Imbalance of intestinal flora, diarrhea, colitis.[2][3] Dehydration when administered in drinking water.[6] Can induce cell death in some cell lines.[5] |
Experimental Protocols
Detailed and validated protocols are essential for the successful implementation of in vivo gene induction studies. Below are representative methodologies for the administration of doxycycline.
Doxycycline Administration Protocols in Mice
Oral Administration (in Drinking Water): Doxycycline can be dissolved in the drinking water, often with sucrose (B13894) to improve palatability.
-
Preparation: Dissolve doxycycline at a concentration of 0.2 to 2 mg/ml in drinking water.[11][12] A 10 mg/ml sucrose solution can be added.[11]
-
Administration: Provide the doxycycline-containing water to the animals ad libitum. The water should be protected from light and replaced every 2-3 days due to the light sensitivity of doxycycline.[12]
-
Considerations: This method is non-invasive but can lead to variability in dosage due to differences in water consumption. It has also been associated with dehydration in some mouse strains.[6]
Oral Gavage: Direct administration via gavage ensures a precise dosage.
-
Preparation: Prepare a solution of doxycycline at the desired concentration.
-
Administration: Administer the solution directly into the stomach using a gavage needle. This can be done once or twice daily.
-
Considerations: This method is more labor-intensive and can cause stress to the animals.
In Feed: Incorporating doxycycline into the animal feed provides a non-invasive and stable method of delivery.
-
Preparation: Doxycycline is mixed into the standard rodent chow at a specified concentration (e.g., 200 mg/kg).
-
Administration: Provide the medicated feed to the animals ad libitum.
-
Considerations: This method is considered favorable as it avoids the dehydration issues associated with administration in drinking water.[6]
Intraperitoneal Injection: For acute or rapid induction, intraperitoneal injection can be used.
-
Preparation: Dissolve doxycycline in a sterile, injectable solvent.
-
Administration: Inject the solution into the peritoneal cavity. A single dose of 4 mg/kg has been used effectively.[10]
-
Considerations: This is an invasive procedure that should be performed by trained personnel.
This compound Administration Protocol in Mice
Subcutaneous Injection:
-
Preparation: Prepare a sterile solution of this compound for injection.
-
Administration: Administer via subcutaneous injection at a dosage of 10 mg/kg body weight.[2][3]
Intraperitoneal Injection:
-
Preparation: Dissolve this compound in a sterile, injectable solvent.
-
Administration: Inject the solution into the peritoneal cavity. A single dose of 4 mg/kg has been used.[10]
Off-Target Effects
A significant consideration in the choice of an inducer is the potential for off-target effects. Doxycycline, at concentrations commonly used for gene induction, has been shown to alter gene expression patterns and shift cellular metabolism towards a more glycolytic phenotype in human cell lines.[10] This can manifest as increased lactate (B86563) secretion and reduced oxygen consumption, and may also slow cell proliferation.
This compound is reported to have a lower antibiotic activity, which may translate to fewer off-target effects on bacterial populations, such as the gut microbiome.[4] It has been suggested that ATc acts at a different level than tetracycline and does not interfere with the translational process.[1][4] However, comprehensive in vivo studies directly comparing the off-target gene expression profiles of ATc and Dox are limited.
Conclusion
Both this compound and doxycycline are effective inducers for in vivo gene expression using the Tet system. The choice between them will depend on the specific requirements of the experiment.
Doxycycline is a cost-effective and well-established inducer with a wealth of literature supporting its use. However, its antibiotic activity and potential for metabolic off-target effects and in vivo side effects necessitate careful consideration and the inclusion of appropriate controls.
This compound offers the advantage of higher binding affinity to TetR and lower antibiotic activity, which may be beneficial in studies where alterations to the microbiome are a concern. While it appears to be a potent and specific inducer, researchers should be mindful of the limited but present data suggesting potential toxicity at higher concentrations.
For any in vivo study, it is imperative to perform pilot experiments to determine the optimal dose and administration route for the chosen inducer in the specific animal model and to monitor for any adverse effects. This will ensure the generation of reliable and reproducible data.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study examining the cytotoxicity of inducible gene expression system ligands in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Doxycycline Delivery Methods for Tet-Inducible Gene Expression in a Subcutaneous Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. takara.co.kr [takara.co.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inducible, Dose-Adjustable and Time-Restricted Reconstitution of Stat1 Deficiency In Vivo | PLOS One [journals.plos.org]
- 12. Efficient In Vivo Doxycycline and Cre Recombinase–Mediated Inducible Transgene Activation in the Murine Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficiency of anhydrotetracycline and tetracycline in Tet-Off systems
For researchers, scientists, and drug development professionals utilizing the Tet-Off inducible gene expression system, the choice of the effector molecule is critical for achieving precise and robust control of gene expression. This guide provides a detailed comparison of anhydrotetracycline (aTc) and tetracycline (B611298) (Tc), highlighting their respective efficiencies and providing the experimental context for informed decision-making.
The Tet-Off system, a cornerstone of conditional gene expression, relies on the tetracycline-controlled transactivator (tTA), a fusion protein comprising the Tet repressor (TetR) and a transcriptional activation domain.[1][2] In the absence of an effector molecule, tTA binds to the tetracycline response element (TRE) in a promoter, driving the expression of a target gene. The addition of tetracycline or its derivatives induces a conformational change in tTA, preventing it from binding to the TRE and thus shutting off gene expression.[1][2] While tetracycline has historically been the go-to effector, its analog, this compound, has emerged as a potent alternative.
Key Performance Indicators: this compound's Superiority
Experimental evidence consistently demonstrates the superior performance of this compound over tetracycline in Tet-Off systems across several key parameters.
Higher Affinity for the Tet Repressor (TetR): The cornerstone of aTc's enhanced efficiency lies in its significantly higher binding affinity for the TetR protein. Various studies have quantified this difference, with reports indicating that aTc's affinity for TetR is approximately 35-fold greater than that of tetracycline.[3] This translates to a more potent and efficient inactivation of the tTA transactivator.
Lower Effective Concentration: A direct consequence of its higher affinity is that aTc is effective at substantially lower concentrations than tetracycline. In HeLa cells, for instance, this compound has been shown to completely abolish tTA-mediated luciferase activity at concentrations as low as 3 ng/mL.[3] In contrast, tetracycline often requires concentrations in the range of 1 µg/mL to achieve similar levels of repression. This lower effective concentration minimizes the potential for off-target effects and reduces the overall compound load on the experimental system.
Wider Therapeutic Window: this compound exhibits a more favorable cytotoxicity profile compared to tetracycline at their respective effective concentrations. Studies have shown that the concentration at which aTc begins to impact the growth rate of HeLa cells is more than a thousand-fold higher than its effective concentration for gene silencing.[3] This wide therapeutic window is a significant advantage, particularly in long-term experiments where cell viability is paramount.
Potent Induction: this compound is described as a more active and effective inducer of the Tet-Off system compared to tetracycline.[4][5] This heightened potency allows for more precise and tunable control over gene expression, enabling researchers to achieve intermediate levels of induction with greater reliability.[3]
Quantitative Data Summary
The following table summarizes the key quantitative differences between this compound and tetracycline in the context of the Tet-Off system.
| Parameter | This compound (aTc) | Tetracycline (Tc) | Fold Difference (aTc vs. Tc) | Cell System/Assay |
| Binding Affinity to TetR | High (Ka ~10¹¹ M⁻¹) | Moderate (Ka ~3x10⁹ M⁻¹) | ~33-fold higher | In vitro binding assays |
| Effective Concentration | ~3 ng/mL | ~100-1000 ng/mL | ~33 to 333-fold lower | HeLa cells, Luciferase reporter |
| Cytotoxicity Threshold | > 3 µg/mL | Lower, dose-dependent | >1000-fold wider therapeutic window | HeLa cells |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of the Tet-Off gene expression system.
Caption: Experimental workflow for comparing aTc and Tc efficiency.
Experimental Protocols
The following provides a generalized protocol for a key experiment to compare the efficiency of this compound and tetracycline in a Tet-Off system using a luciferase reporter assay in HeLa cells.
Objective: To determine and compare the dose-response curves and IC50 values of this compound and tetracycline for the repression of a TRE-driven reporter gene in a stable Tet-Off HeLa cell line.
Materials:
-
HeLa cell line stably expressing the tetracycline-controlled transactivator (tTA) and a luciferase reporter gene under the control of a TRE promoter.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (aTc) stock solution (e.g., 1 mg/mL in ethanol).
-
Tetracycline (Tc) stock solution (e.g., 1 mg/mL in ethanol (B145695) or water).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the stable Tet-Off HeLa cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of Drug Dilutions:
-
Prepare a series of dilutions of aTc and Tc in complete DMEM. A suggested range for aTc is 0.01 ng/mL to 100 ng/mL, and for Tc is 1 ng/mL to 10 µg/mL.
-
Ensure to include a vehicle control (medium with the same concentration of ethanol as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from each well.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Include wells with untreated cells (complete DMEM only) as a negative control for repression.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO₂ incubator and incubate for 48 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from each well.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Add 50-100 µL of luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of each well to the protein concentration if significant cytotoxicity is observed.
-
Calculate the average and standard deviation for each treatment group.
-
Plot the normalized luciferase activity against the log of the drug concentration to generate dose-response curves for both aTc and Tc.
-
Determine the IC50 value (the concentration at which 50% of the maximum luciferase expression is inhibited) for each compound.
-
Conclusion
References
Validating Anhydrotetracycline-Induced Gene Expression: A Comparative Guide to qPCR Quantification
For researchers, scientists, and drug development professionals leveraging inducible gene expression systems, rigorous validation is paramount. This guide provides a comprehensive comparison of the anhydrotetracycline (aTc)-inducible system with other alternatives, supported by experimental data and detailed protocols for validation by quantitative real-time PCR (qPCR).
The tetracycline (B611298) (Tet)-inducible system is a cornerstone of modern molecular biology, offering precise control over gene expression.[1] This system, existing in "Tet-On" and "Tet-Off" variants, relies on the interaction between the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) sequence.[1] this compound (aTc), a derivative of tetracycline, is a potent effector molecule used to modulate this system.[2][3][4] This guide will focus on the validation of the widely used "Tet-On" system, where aTc binding to a reverse TetR (rtTA) activates gene transcription.
Performance Comparison: this compound vs. Other Inducers
The choice of inducer is critical for achieving optimal gene expression with minimal off-target effects. While doxycycline (B596269) (Dox) is another commonly used tetracycline analog, aTc offers distinct advantages in certain contexts. aTc often exhibits higher affinity for TetR and can be effective at lower concentrations, which can be crucial for minimizing potential cytotoxicity.[4]
| Inducible System | Inducer | Typical Concentration | Reported Fold Induction (Reporter Gene) | Key Considerations |
| Tet-On | This compound (aTc) | 10 - 200 ng/mL | Up to >3500-fold [5] | High inducibility at low concentrations, reduced ribosomal inhibition compared to Dox at high concentrations.[6] |
| Tet-On | Doxycycline (Dox) | 10 - 1000 ng/mL | >500-fold | Commonly used, well-characterized. May require higher concentrations for maximal induction. |
| LacI/IPTG | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | 0.1 - 1 mM | Variable, often lower than Tet systems | Potential for metabolic interference and cytotoxicity at higher concentrations. |
| AraC/Arabinose | L-Arabinose | 0.001% - 0.2% | Tight regulation, but inducibility can be influenced by cellular metabolism. | Can exhibit "all-or-none" induction in bacterial systems. |
Signaling Pathway of aTc-Induced Gene Expression (Tet-On System)
The "Tet-On" system provides a straightforward mechanism for inducing gene expression upon the addition of aTc. In the absence of the inducer, the reverse tetracycline transactivator (rtTA) protein is unable to bind to the Tetracycline Response Element (TRE) in the promoter of the target gene, and transcription is off. When aTc is introduced, it binds to rtTA, causing a conformational change that allows the complex to bind to the TRE and activate transcription of the downstream gene of interest.
Experimental Workflow for qPCR Validation
Validating the induction of your gene of interest by qPCR involves a series of well-defined steps, from cell culture and induction to data analysis. This workflow ensures accurate and reproducible quantification of gene expression levels.
Detailed Experimental Protocols
The following protocols provide a general framework for the validation of aTc-induced gene expression by qPCR. Optimization may be required for specific cell lines and target genes.
Cell Culture and Induction
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of induction and harvest.
-
Transfection/Transduction: Introduce the Tet-On expression vector(s) into the cells using a suitable method (e.g., lipid-based transfection, viral transduction).
-
Induction: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired concentration of aTc (typically ranging from 10 to 200 ng/mL). Include a non-induced control (vehicle only).
-
Incubation: Incubate the cells for a predetermined period to allow for gene expression. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal induction time.[3]
RNA Extraction and cDNA Synthesis
-
Cell Lysis: Harvest the cells and lyse them using a reagent such as TRIzol or a column-based RNA extraction kit to preserve RNA integrity.
-
RNA Isolation: Follow the manufacturer's protocol for RNA extraction. This typically involves phase separation (for TRIzol) or binding to a silica (B1680970) membrane (for kits), followed by washing and elution.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[7][8]
Quantitative PCR (qPCR)
-
Primer Design: Design and validate qPCR primers for your gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should be specific and amplify a product of 100-200 bp.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Initial Denaturation: 95°C for 30 seconds
-
Cycling (40x):
-
Denaturation: 95°C for 5 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for the gene of interest and the housekeeping gene for both induced and non-induced samples.
-
Calculate ΔCt: Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene for each sample (ΔCt = Ctgene of interest - Cthousekeeping gene).
-
Calculate ΔΔCt: Calculate the difference in ΔCt between the induced and non-induced samples (ΔΔCt = ΔCtinduced - ΔCtnon-induced).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
By following these guidelines and protocols, researchers can confidently and accurately validate the performance of their this compound-induced gene expression systems, ensuring the reliability of their experimental results.
References
- 1. addgene.org [addgene.org]
- 2. Controlling gene expression in mycobacteria with this compound and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly tunable TetR-dependent target gene expression in the acetic acid bacterium Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. static1.squarespace.com [static1.squarespace.com]
A Quantitative Comparison of Tet-On and Tet-Off Inducible Gene Expression Systems Using Anhydrotetracycline
For researchers, scientists, and drug development professionals requiring precise control over gene expression, the tetracycline-inducible systems, Tet-On and Tet-Off, are powerful and widely used tools. Both systems offer reversible and dose-dependent regulation of a target gene in response to tetracycline (B611298) or its analogs, such as anhydrotetracycline (ATc). The choice between the Tet-On and Tet-Off system depends on the specific experimental requirements, including the desired default state of gene expression, tolerance for basal expression, and the kinetics of induction and deactivation. This guide provides a quantitative comparison of the Tet-On and Tet-Off systems with a focus on the use of this compound as the inducing agent.
Mechanism of Action
The fundamental difference between the Tet-On and Tet-Off systems lies in the response of the tetracycline-controlled transactivator (tTA or rtTA) to the inducer. In the Tet-Off system , the tTA protein binds to the tetracycline response element (TRE) in the promoter of the target gene and activates transcription in the absence of an inducer. When this compound is introduced, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.
Conversely, the Tet-On system utilizes a reverse tTA (rtTA) that can only bind to the TRE and activate transcription in the presence of this compound. In the absence of the inducer, the target gene remains in an "off" state.
Quantitative Performance Comparison
The performance of Tet-On and Tet-Off systems can be evaluated based on several key quantitative parameters: basal expression (leakiness), maximal induction levels, dose-response to this compound, and the kinetics of induction and deactivation. The following tables summarize these parameters based on available experimental data. It is important to note that these values can vary significantly depending on the cell type, the specific vector system, the gene of interest, and the experimental conditions.
| Parameter | Tet-Off System | Tet-On System | Key Considerations |
| Default State | Gene expression is ON | Gene expression is OFF | Choose based on whether the uninduced state should have the gene expressed or silenced. |
| Inducer Action | This compound turns expression OFF | This compound turns expression ON | |
| Basal Expression | Generally very low in the "off" state (in the presence of ATc) | Can have higher basal expression ("leakiness") in the "off" state (in the absence of ATc) compared to the repressed Tet-Off system. However, newer generations of Tet-On systems (e.g., Tet-On 3G) have significantly reduced basal expression.[1] | High basal expression can be a concern for toxic genes. |
| Maximal Induction | High levels of expression in the "on" state (absence of ATc) | Can achieve very high, sometimes higher, levels of maximal expression compared to Tet-Off.[2] Induction levels of up to 10,000-fold have been reported for Tet systems in general.[2] | The dynamic range (ratio of maximal to basal expression) is a critical factor. |
| This compound Concentration for Regulation | Effective at low ng/mL concentrations to turn expression off. | Requires a wider range of ng/mL to µg/mL concentrations for full induction. | The optimal concentration is cell-type dependent and needs to be empirically determined. |
| Induction Kinetics | N/A (default is "on") | Induction can be detected within hours of adding this compound. | The Tet-On system is sometimes preferred for its faster responsiveness upon adding the inducer.[1] |
| Deactivation Kinetics | Rapid deactivation upon addition of this compound. | Slower deactivation upon removal of this compound, as the inducer needs to be cleared from the system. | The half-life of the inducer and the expressed protein will influence the deactivation kinetics. |
Table 1: General Performance Characteristics of Tet-Off and Tet-On Systems with this compound.
| Parameter | Tet-Off System (with ATc) | Tet-On System (without ATc) | Reference |
| Basal Expression Level | Can be virtually undetectable | Varies from low to moderate depending on the system generation and cell line. Newer systems like Tet-On 3G show significantly lower basal expression. | [1] |
| Fold Induction | Up to 500-fold repression has been reported. | Can range from 2-fold to over 10,000-fold induction depending on the system and experimental conditions.[3][4] | [3][4] |
Table 2: Reported Basal Expression and Fold Induction. (Note: Fold induction for Tet-Off is often referred to as the range of regulation or repression.)
| Parameter | This compound Concentration | System | Observation | Reference |
| Effective Concentration | 50 ng/mL | Tet-Off (in M. smegmatis) | Resulted in 150-fold induction of a reporter gene. | |
| Dose-Dependent Induction | 1-100 ng/mL | Tet-On (in S. coelicolor) | Varying levels of induction observed. | |
| Maximal Induction | 50-100 ng/mL | Tet-On (in M. smegmatis) | Maximal GFP activity was observed. | |
| Growth Inhibition | > 500 ng/mL | M. smegmatis | Significant growth reduction observed. |
Table 3: this compound Dose-Response Examples. (Note: These examples are from bacterial systems but illustrate the typical concentration ranges.)
Experimental Protocols
To quantitatively compare the Tet-On and Tet-Off systems, a reporter gene assay, such as a luciferase or fluorescent protein-based assay, is commonly employed. Below is a detailed methodology for a dual-luciferase reporter assay.
Dual-Luciferase Reporter Assay Protocol
This protocol allows for the measurement of the experimental reporter (e.g., Firefly luciferase) driven by the TRE promoter and a control reporter (e.g., Renilla luciferase) driven by a constitutive promoter to normalize for transfection efficiency and cell viability.
Materials:
-
Cells stably or transiently expressing the Tet-On or Tet-Off system components and the firefly luciferase reporter under the control of a TRE promoter.
-
A control plasmid constitutively expressing Renilla luciferase.
-
This compound (ATc) stock solution.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Luminometer with dual injectors.
-
96-well white, clear-bottom tissue culture plates.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours under standard cell culture conditions.
-
-
Transfection (for transient expression):
-
Co-transfect the cells with the appropriate Tet-regulator plasmid (tTA or rtTA), the TRE-Firefly luciferase reporter plasmid, and the constitutive Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24-48 hours.
-
-
Induction/Repression with this compound:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
For the Tet-On system , add the ATc dilutions to the cells to induce gene expression. Include a no-ATc control for basal expression measurement.
-
For the Tet-Off system , the cells should be cultured in the presence of various concentrations of ATc to measure the dose-dependent repression of gene expression. Include a no-ATc control for maximal expression.
-
To study kinetics, add or remove ATc at different time points before the assay.
-
Incubate for the desired induction/repression time (e.g., 24 hours).
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Assay:
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Then, inject 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Record the relative light units (RLU) for both luciferases.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase RLU to Renilla luciferase RLU for each well to normalize the data.
-
Plot the normalized luciferase activity against the this compound concentration to generate dose-response curves.
-
For kinetic studies, plot the normalized luciferase activity against time.
-
Calculate fold induction by dividing the normalized activity in the induced state by the normalized activity in the uninduced/repressed state.
-
Mandatory Visualizations
Signaling Pathways
Caption: Tet-Off Signaling Pathway.
Caption: Tet-On Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Comparison.
Conclusion
Both the Tet-On and Tet-Off systems provide robust and tunable control over gene expression. The Tet-Off system is advantageous when the default state of the target gene should be "on" and tight repression is required. The Tet-On system is generally preferred when the default state should be "off" to avoid any potential effects of the target gene's expression, and for experiments where rapid induction is desired. Newer generations of the Tet-On system have largely addressed the issue of basal expression, making it a more attractive option for a wider range of applications. The choice between these two powerful systems should be guided by a careful consideration of the experimental goals and the specific characteristics of the gene of interest. The use of this compound allows for potent and dose-dependent control in both systems.
References
- 1. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 2. unife.it [unife.it]
- 3. researchgate.net [researchgate.net]
- 4. The tet-off system is more effective than the tet-on system for regulating transgene expression in a single adenovirus vector - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrotetracycline vs. Doxycycline for Inducible Gene Expression: A Comparative Efficacy Guide
In the realm of inducible gene expression systems, the tetracycline (B611298) (Tet)-On and Tet-Off systems are mainstays for researchers seeking tight regulation of gene activity. The choice of the inducing agent is critical for the success of these experiments, with anhydrotetracycline (aTc) and doxycycline (B596269) (Dox) being two of the most common effectors. This guide provides a comparative assessment of the efficacy of this compound across different cell lines, with a focus on its performance relative to the widely used alternative, doxycycline.
Key Performance Metrics: Induction Efficacy and Cytotoxicity
The ideal inducer for a Tet-inducible system exhibits high potency for gene induction at concentrations that are non-toxic to the cells. Therefore, the two primary metrics for comparison are induction efficacy, often measured as the fold-change in gene expression upon induction, and cytotoxicity, typically represented by the half-maximal inhibitory concentration (IC50).
This compound is reported to bind to the Tet repressor (TetR) with a significantly higher affinity than tetracycline, and it is suggested to have a higher affinity than doxycycline as well.[1] This higher affinity often translates to effective gene induction at lower concentrations.
Comparative Data Across Cell Lines
While comprehensive head-to-head comparisons across a wide range of cell lines are limited in publicly available literature, existing studies provide valuable insights into the relative performance of this compound and doxycycline.
| Cell Line/Organism | Inducer | Effective Concentration for Induction | Cytotoxicity Data | Reference(s) |
| HeLa (Human cervical cancer) | This compound | Effective at concentrations as low as 3 ng/mL. | Cytotoxicity observed at concentrations > 3 µg/mL. | |
| Doxycycline | Effective in the ng/mL range (e.g., starting from 0.1 ng/mL). | Varies depending on experimental conditions. | [2] | |
| MCF-7 (Human breast cancer) | This compound | Not explicitly detailed in comparative studies. | Expected to be low at effective induction concentrations. | |
| Doxycycline | Induces P-glycoprotein expression; cytotoxic to P-gp-negative cells. | IC50 values of 11.39 µM and cytotoxicity observed in various studies.[3][4] | [3][4] | |
| Jurkat (Human T lymphocyte) | This compound | Not explicitly detailed in comparative studies. | Expected to be low at effective induction concentrations. | |
| Doxycycline | Induces apoptosis and inhibits proliferation. | Dose-dependent cytotoxicity observed.[5] | [5] | |
| HER2-expressing cell lines | This compound | Similarly efficient to doxycycline in switching gene expression on/off. | Not specified. | [6] |
| Doxycycline | Similarly efficient to this compound. | Not specified. | [6] | |
| Yersinia pseudotuberculosis | This compound | 0.01 µg/mL showed significant reporter expression. | Growth was not significantly impacted at 1 µg/mL. | [7] |
| Doxycycline | Maximal reporter expression at 0.1 µg/mL. | Growth was significantly reduced at 1 µg/mL. | [7] |
Note: The effective concentrations and cytotoxicity can vary significantly based on the specific Tet-inducible system used (e.g., Tet-On, Tet-Off, specific vector), the gene of interest, and the culture conditions. It is always recommended to perform a dose-response curve for both induction and cytotoxicity in the specific cell line and experimental setup being used.[3]
Experimental Protocols
I. Protocol for Determining Optimal Inducer Concentration (Dose-Response)
This protocol outlines a general procedure to determine the optimal concentration of this compound or doxycycline for inducing gene expression in a specific cell line.
Materials:
-
Mammalian cell line stably or transiently transfected with a Tet-inducible expression system.
-
Complete cell culture medium.
-
This compound (aTc) stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO).
-
Doxycycline (Dox) stock solution (e.g., 1 mg/mL in water or ethanol).
-
96-well or 24-well tissue culture plates.
-
Reporter assay system (e.g., luciferase assay kit, GFP fluorescence microscopy/flow cytometry).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 24-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Inducer Preparation: Prepare a serial dilution of aTc and Dox in complete cell culture medium. A typical concentration range to test is 0.1 ng/mL to 1000 ng/mL. Include a no-inducer control.
-
Induction: The following day, replace the existing medium with the medium containing the different concentrations of the inducers.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the kinetics of the reporter protein expression and stability.
-
Analysis: Quantify the reporter gene expression.
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP: Analyze GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells and mean fluorescence intensity by flow cytometry.
-
-
Data Analysis: Plot the reporter gene expression as a function of the inducer concentration to generate a dose-response curve. The optimal concentration is typically the lowest concentration that gives the maximum or desired level of induction with minimal impact on cell viability.
II. Protocol for Assessing Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest.
-
Complete cell culture medium.
-
This compound (aTc) and Doxycycline (Dox) stock solutions.
-
96-well tissue culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of aTc or Dox. It is advisable to use a wider concentration range than that used for the induction assay (e.g., 0.1 µg/mL to 100 µg/mL). Include a no-drug control and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizing Workflows and Pathways
Mechanism of Tetracycline-Inducible Gene Expression (Tet-On System)
Caption: Tet-On system: Gene expression is activated by the binding of an inducer.
Experimental Workflow for Efficacy Assessment
Caption: A two-phase workflow for evaluating inducer efficacy and cytotoxicity.
Conclusion
Both this compound and doxycycline are effective inducers for tetracycline-inducible gene expression systems. The primary advantage of this compound appears to be its higher affinity for the Tet repressor, which can lead to effective gene induction at lower concentrations and potentially lower off-target effects and cytotoxicity. For instance, in Yersinia pseudotuberculosis, this compound showed significantly less impact on bacterial growth at effective induction concentrations compared to doxycycline.[7] However, in some mammalian cell lines expressing specific genes like HER2, both inducers have been found to be similarly efficient.[6]
The choice between this compound and doxycycline should be guided by empirical data generated for the specific cell line and experimental context. It is crucial for researchers to perform their own dose-response and cytotoxicity assays to determine the optimal inducer and concentration for their studies. This ensures robust and reliable results, minimizing the confounding effects of the inducer on cellular physiology.
References
- 1. Conformational analysis of the this compound molecule: a toxic decomposition product of tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxycycline inhibits the cancer stem cell phenotype and epithelial-to-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study examining the cytotoxicity of inducible gene expression system ligands in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gene Knockdown with Anhydrotetracycline-Inducible shRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reversible control of gene expression is a cornerstone of modern biological research. Anhydrotetracycline (aTc)-inducible short hairpin RNA (shRNA) systems offer a powerful tool for temporal gene silencing, allowing for the investigation of gene function with high precision. This guide provides an objective comparison of the aTc-inducible shRNA system with other inducible knockdown technologies, supported by experimental data and detailed protocols for validation.
Comparison of Inducible Gene Knockdown Systems
The selection of an inducible system is critical and depends on the specific experimental needs, such as the desired level of control, induction kinetics, and the cell type being used. Below is a comparison of the this compound-inducible system with another commonly used inducible system, the IPTG-inducible system.
| Feature | This compound (Tet-On) Inducible shRNA | IPTG-Inducible shRNA |
| Inducer | This compound (aTc) or Doxycycline (B596269) (Dox) | Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Mechanism | The Tet-On system utilizes a reverse tetracycline (B611298) transactivator (rtTA) protein that, in the presence of aTc or Dox, binds to the tetracycline response element (TRE) in the promoter driving shRNA expression, thereby activating transcription.[1][2] | Based on the lac operon, the Lac repressor (LacI) binds to the lac operator (LacO) sequence in the promoter, repressing shRNA expression. IPTG binds to LacI, causing a conformational change that prevents it from binding to LacO, thus inducing shRNA expression. |
| Induction Level | Typically high, with knockdown efficiencies often exceeding 80-90%.[3][4] | Can achieve significant knockdown, often greater than 70%.[5] |
| Leakiness | Can exhibit some basal expression ("leakiness") in the absence of the inducer, though newer generations of the system have improved tightness.[4][6] | Generally shows tight regulation with low basal expression. |
| Reversibility | Readily reversible upon withdrawal of the inducer.[6] | Reversible upon removal of IPTG. |
| Toxicity | aTc and Dox are generally well-tolerated by mammalian cells at concentrations used for induction.[7] However, high concentrations of doxycycline may have off-target effects.[8] | IPTG is generally considered non-toxic to mammalian cells. |
| In Vivo Use | Widely used and well-documented for in vivo studies in animal models.[9][10] | Has been used in vivo, though less commonly than the Tet system. |
Quantitative Validation of Gene Knockdown
Robust validation of gene knockdown is essential to ensure that the observed phenotype is a direct result of the intended gene silencing. This is typically achieved by quantifying mRNA and protein levels of the target gene.
Table 2: Representative Data for Validation of Gene Knockdown
| Validation Method | Sample | Treatment | Target Gene Expression (relative to control) | Percent Knockdown |
| qRT-PCR | Non-targeting Control | + this compound | 1.00 | 0% |
| Target shRNA | - this compound | 0.85 | 15% (Leakiness) | |
| Target shRNA | + this compound | 0.12 | 88% | |
| Western Blot | Non-targeting Control | + this compound | 1.00 | 0% |
| Target shRNA | - this compound | 0.75 | 25% (Leakiness) | |
| Target shRNA | + this compound | 0.09 | 91% |
Note: The data presented are representative and the actual knockdown efficiency will vary depending on the target gene, shRNA sequence, cell type, and experimental conditions.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. The following are detailed protocols for the key experiments involved in validating gene knockdown.
Protocol 1: Induction of shRNA Expression with this compound
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of induction.
-
Induction: Prepare a stock solution of this compound (aTc) in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Dilute the aTc stock solution in fresh culture medium to the desired final concentration (typically in the range of 10-1000 ng/mL).[4]
-
Treatment: Remove the existing medium from the cells and replace it with the aTc-containing medium.
-
Incubation: Incubate the cells for a period sufficient to achieve significant knockdown. This is typically 48-72 hours but should be optimized for each cell line and target gene.
-
Harvesting: After the incubation period, harvest the cells for subsequent analysis of mRNA and protein levels.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Validation
-
RNA Extraction: Isolate total RNA from both induced and uninduced cells using a commercial RNA extraction kit or a standard method like Trizol extraction. Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[11][12]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]
-
qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the induced sample to the uninduced or non-targeting control.[12]
Protocol 3: Western Blot for Protein Level Validation
-
Protein Extraction: Lyse the induced and uninduced cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.[11]
-
SDS-PAGE: Denature the protein lysates and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.[13]
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the this compound-inducible shRNA system and the general workflow for gene knockdown validation.
Caption: Mechanism of the this compound-inducible (Tet-On) shRNA system.
Caption: Experimental workflow for validating gene knockdown.
References
- 1. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 2. Tet-On/Off Technology | Solution to induce a gene on demand | genOway [genoway.com]
- 3. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 4. A more efficient RNAi inducible system for tight regulation of gene expression in mammalian cells and xenograft animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible shRNA Vectors [sigmaaldrich.com]
- 6. Optimized inducible shRNA and CRISPR/Cas9 platforms for in vitro studies of human development using hPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. In vivo analysis of gene knockdown in tetracycline-inducible shRNA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversible gene knockdown in mice using a tight, inducible shRNA expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. licorbio.com [licorbio.com]
A Comparative Analysis of Tetracycline Analogs for TetR Binding Affinity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various tetracycline (B611298) analogs to the Tet Repressor (TetR) protein. The information presented is supported by experimental data to facilitate informed decisions in the design and application of tetracycline-inducible gene expression systems and in the development of novel antibiotics.
The tetracycline repressor (TetR) protein is a key component of bacterial resistance mechanisms against tetracycline antibiotics.[1][2] In the absence of tetracycline, TetR binds to the tetracycline operator (tetO) sequence on the bacterial DNA, repressing the expression of resistance genes, such as the efflux pump TetA.[2][3][4][5] When tetracycline or its analogs are present, they bind to TetR, inducing a conformational change that leads to the dissociation of TetR from the tetO, thereby allowing the expression of resistance genes.[1][3][4][6] This regulatory mechanism has been widely exploited for the development of tetracycline-inducible gene expression systems (Tet-Off/Tet-On), which are invaluable tools in molecular biology.[3][4][7][8][9] The affinity of different tetracycline analogs for TetR is a critical parameter that determines their efficacy as inducers in these systems.
Comparative Binding Affinities of Tetracycline Analogs to TetR
The binding affinity of tetracycline analogs to TetR can be quantified by various parameters, including the association constant (KA), the dissociation constant (Kd), and the relative binding free energy (ΔΔG). A higher KA value, a lower Kd value, and a more negative ΔΔG value all indicate a stronger binding affinity. The following table summarizes the binding affinities of several common tetracycline analogs to TetR, compiled from various studies.
| Tetracycline Analog | Binding Affinity Constant | Method | Organism/TetR Class | Reference |
| Anhydrotetracycline (atc) | KA: 9.8 x 1011 M-1 (with Mg2+) | Fluorescence Titration | Not Specified | [10] |
| This compound (atc) | KA: ~1 x 1012 M-1 | Fluorescence Titration | E. coli (revTetR) | [11] |
| Tetracycline (tc) | ΔΔG: 0 (Reference) | Fluorescence Titration | TetR(D) | [3] |
| 7-chlortetracycline (7-Cl-tc) | ΔΔG: -0.8 kcal/mol | Molecular Dynamics | TetR(D) | [12] |
| Doxycycline (dox) | Higher affinity than tetracycline | Not specified | Not Specified | [13] |
| 4-epi-tetracycline (4-epi-tc) | ~300-fold reduced binding vs. tc | In vitro induction assay | Tn10-encoded TetR | [14] |
| 4-de(dimethylamino)-tc | No binding observed | In vitro induction assay | Tn10-encoded TetR | [14] |
| 6-deoxy-5-hydroxy-tc | ΔΔG: -1.5 kcal/mol | Fluorescence Titration | TetR(D) | [3] |
| Minocycline | Medium efficiency effector for tTA | Dose-response analysis | Not Specified | [8] |
Key Observations:
-
This compound (atc) consistently demonstrates the highest binding affinity for TetR among the tested analogs, making it a very potent inducer.[10][11][14]
-
Modifications at different positions on the tetracycline scaffold have significant impacts on binding affinity. For instance, epimerization at position 4 (4-epi-tc) drastically reduces binding, and removal of the dimethylamino group at this position abolishes it completely.[3][14]
-
Substitutions at positions 6 and 7 can enhance binding affinity.[14] For example, a chlorine at position 7 enhances binding and induction.[14]
-
Doxycycline is noted to have a higher affinity for TetR than tetracycline, making it a widely used and effective inducer in Tet-On/Off systems.[9][13]
Experimental Protocols
The determination of binding affinities between tetracycline analogs and TetR relies on precise and quantitative biophysical techniques. Below are detailed methodologies for two commonly employed experiments.
Method 1: Fluorescence Titration
This method is used to determine the binding constant by monitoring changes in the fluorescence of either TetR or the tetracycline analog upon complex formation.
I. Protein Expression and Purification:
-
The TetR protein (e.g., TetR(D) class) is overexpressed in an appropriate bacterial strain, such as Escherichia coli.
-
Cells are harvested and lysed to release the protein.
-
The TetR protein is purified using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography, to ensure high purity.
II. Fluorescence Titration Assay:
-
Prepare a solution of purified TetR protein (typically 0.05–1 µM) in a suitable buffer (e.g., 50 mM Tris/HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2).[3]
-
Prepare stock solutions of the tetracycline analogs in the same buffer.
-
Perform the titration in a fluorimeter at a controlled temperature (e.g., 20°C).[3]
-
Excite the sample at a wavelength that is optimal for the TetR-tetracycline complex and measure the emission at the corresponding optimal wavelength. For this compound, an excitation wavelength of 455 nm and an emission wavelength of 545 nm can be used.[11]
-
Add small, precise aliquots of the tetracycline analog stock solution to the TetR solution.
-
After each addition, allow the system to reach equilibrium and record the fluorescence intensity.
-
The binding constant (KA or Kd) is then determined by fitting the titration data to a suitable binding isotherm model.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (tetracycline analog) to a ligand (TetR) immobilized on a sensor surface in real-time.
I. Protein Immobilization:
-
The purified TetR protein is immobilized on a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated, followed by the injection of the TetR protein solution.
-
Any remaining active sites on the surface are deactivated.
II. Binding Analysis:
-
A running buffer (similar to the one used in fluorescence titration) is continuously flowed over the sensor surface.
-
Solutions of the tetracycline analogs at various concentrations are prepared in the running buffer.
-
Each concentration of the tetracycline analog is injected over the immobilized TetR surface for a specific association time, followed by a dissociation phase where only the running buffer is injected.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is recorded as a sensorgram.
-
The association (kon) and dissociation (koff) rate constants are obtained by fitting the sensorgram data to a suitable kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Visualizations
TetR-Tetracycline Signaling Pathway
The following diagram illustrates the mechanism of tetracycline-induced gene expression. In the absence of an inducer, the TetR homodimer binds to the tetO sequence, blocking transcription. Upon binding of a tetracycline analog, TetR undergoes a conformational change and dissociates from the DNA, allowing transcription to proceed.
Caption: Mechanism of TetR-mediated gene regulation by tetracycline analogs.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the general workflow for determining the binding affinity of tetracycline analogs to TetR using either fluorescence titration or surface plasmon resonance.
Caption: General workflow for determining TetR-tetracycline analog binding affinity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Tetracycline-Tet Repressor Binding Specificity: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Changes in Tetracycline Repressor Binding upon Mutations in the Tetracycline Operator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tet repressor induction by tetracycline: a molecular dynamics, continuum electrostatics, and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. addgene.org [addgene.org]
- 10. Affinity of tetR for this compound-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]
- 11. Two mutations in the tetracycline repressor change the inducer this compound to a corepressor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. invivogen.com [invivogen.com]
- 14. Tetracycline analogs affecting binding to Tn10-Encoded Tet repressor trigger the same mechanism of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Target Gene Expression: A Comparative Guide to Western Blot and its Alternatives Following Anhydrotetracycline Induction
For researchers, scientists, and drug development professionals utilizing anhydrotetracycline (ATc)-inducible systems, robust confirmation of target gene expression is paramount. While Western blotting has traditionally been the gold standard for this application, a variety of alternative methods now offer distinct advantages in terms of throughput, quantification, and ease of use. This guide provides an objective comparison of Western blotting with key alternatives, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
The this compound-inducible system, a powerful tool for controlling gene expression, relies on the binding of ATc to the Tet Repressor protein (TetR), which in turn modulates the transcription of a target gene. Independent of the specific system (Tet-On or Tet-Off), validating the resulting protein expression is a critical step. This guide explores the nuances of Western blotting and compares it with Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry, offering a comprehensive overview to inform your experimental design.
At a Glance: Comparison of Key Performance Metrics
| Feature | Western Blot | Enzyme-Linked Immunosorbent Assay (ELISA) | Mass Spectrometry (MS) |
| Primary Output | Semi-quantitative/Qualitative | Quantitative | Quantitative/Qualitative |
| Throughput | Low to Medium | High | Low to Medium |
| Sensitivity | Nanogram range[1] | Picogram to nanogram range[1] | Femtomole to attomole range |
| Specificity | High (dependent on antibody) | High (dependent on antibody pair) | Very High (based on mass-to-charge ratio) |
| Information Provided | Protein size, presence of isoforms and post-translational modifications[1] | Protein concentration[2] | Protein identification, quantification, and post-translational modifications |
| Cost per Sample | Moderate | Low to Moderate | High |
| Time to Result | 1-2 days[1] | 4-6 hours | 1-2 days |
Signaling Pathway and Experimental Workflow
The Tet-On inducible system is a commonly used variant where gene expression is activated in the presence of an inducer like this compound.
Caption: The Tet-On inducible gene expression system.
A generalized workflow for confirming target gene expression involves cell culture, induction with this compound, and subsequent analysis of the protein of interest.
Caption: Experimental workflow for protein expression analysis.
Detailed Experimental Protocols
Western Blot Protocol
Western blotting is a widely used technique to detect specific proteins in a sample of tissue or cell homogenate. It combines gel electrophoresis to separate proteins by size with antibody-based detection.
1. Sample Preparation:
-
Culture cells containing the this compound-inducible construct to the desired density.
-
Induce protein expression by adding this compound to the culture medium at a predetermined optimal concentration and for an appropriate duration.
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).
2. Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensity using densitometry software for semi-quantitative analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[3] A sandwich ELISA is commonly used for quantifying specific proteins in a complex mixture.
1. Plate Coating:
-
Dilute the capture antibody specific to the target protein in a coating buffer (e.g., carbonate-bicarbonate buffer) and add 100 µL to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.[4]
2. Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[4]
3. Sample Incubation:
-
Prepare serial dilutions of a known standard of the target protein.
-
Add 100 µL of the cell lysate samples and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
4. Detection Antibody Incubation:
-
Wash the plate as before.
-
Add 100 µL of a biotinylated detection antibody specific to a different epitope on the target protein to each well.
-
Incubate for 1-2 hours at room temperature.
5. Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incub-ate for 20-30 minutes at room temperature, protected from light.
6. Substrate Development and Measurement:
-
Wash the plate.
-
Add 100 µL of a TMB substrate solution to each well and incubate until a color change is observed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the protein concentration in the samples by comparing their absorbance to the standard curve.
Quantitative Mass Spectrometry Protocol
Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a complex sample with high accuracy.
1. Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Perform in-solution or in-gel digestion of proteins into peptides using an enzyme like trypsin. For in-gel digestion, proteins are first separated by SDS-PAGE, the band of interest is excised, and digestion is performed within the gel slice.[5]
2. Peptide Cleanup and Labeling (for isobaric labeling):
-
Desalt the peptide samples using a C18 column.
-
For relative quantification, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).
3. LC-MS/MS Analysis:
-
Inject the peptide samples into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).
-
Peptides are separated by reverse-phase chromatography and then ionized and analyzed by the mass spectrometer.
4. Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The software identifies peptides by matching their fragmentation patterns to a protein sequence database.
-
Protein abundance is quantified based on the intensity of the peptide signals (label-free quantification) or the reporter ions from the isobaric tags.
Conclusion: Making the Right Choice
The choice between Western blot, ELISA, and mass spectrometry for confirming this compound-induced gene expression depends on the specific experimental goals.
-
Western blot remains a valuable tool for initial, semi-quantitative confirmation of protein expression, especially when information about protein size and potential modifications is required.[1] However, it is labor-intensive and less suitable for high-throughput applications.
-
ELISA is the method of choice for high-throughput, quantitative analysis of a specific target protein. Its high sensitivity and relatively low cost make it ideal for screening large numbers of samples or for precise quantification of expression levels.
-
Mass spectrometry offers the most comprehensive analysis, providing both identification and quantification of the target protein, as well as the potential to analyze the entire proteome in an unbiased manner.[6][7] While powerful, the high cost and complexity of the workflow and data analysis may be limiting factors for routine validation.
For many research applications, a combination of these techniques can provide the most robust and comprehensive validation of this compound-induced gene expression. For instance, an initial screen of multiple clones by ELISA could be followed by a more detailed characterization of selected clones by Western blot to confirm protein integrity. For in-depth studies of the proteomic consequences of target gene induction, mass spectrometry is the unparalleled choice.
References
- 1. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 2. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 3. ELISA Protocol [protocols.io]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. MS Western, a Method of Multiplexed Absolute Protein Quantification is a Practical Alternative to Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biology.stackexchange.com [biology.stackexchange.com]
Evaluating the Reversibility of Anhydrotetracycline-Mediated Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to precisely control gene expression is paramount. Anhydrotetracycline (aTc)-mediated inducible systems offer a powerful tool for this purpose. A key feature of such systems is their reversibility, allowing for the timely cessation of target gene expression. This guide provides a comprehensive comparison of the reversibility of aTc-mediated gene expression with other alternatives, supported by experimental data and detailed protocols.
The tetracycline (B611298) (Tet)-inducible system is a cornerstone of genetic engineering, enabling researchers to turn genes on and off in a controlled manner. This is particularly crucial when studying genes that may be toxic or have dose-dependent effects. The system relies on the interaction between the Tet repressor protein (TetR) and the tetracycline operator (tetO). In the "Tet-Off" system, gene expression is active in the absence of an inducer and is turned off by the addition of tetracycline or its derivatives. Conversely, the more commonly used "Tet-On" system activates gene expression only in the presence of an inducer.
This compound (aTc), a derivative of tetracycline, is a potent inducer in these systems, often demonstrating a higher affinity for the TetR protein than tetracycline itself.[1][2] Doxycycline (B596269) (Dox), another tetracycline analog, is also widely used and serves as a key comparator for evaluating the performance of aTc. The reversibility of these systems—the speed and completeness with which gene expression is silenced upon removal of the inducer—is a critical parameter for many experimental designs.
Comparative Analysis of Reversibility: this compound vs. Doxycycline
While both aTc and Dox are effective inducers, the kinetics of gene expression reversal upon their withdrawal are of significant interest. Limited direct comparative studies on the reversal kinetics following inducer washout are available in the public domain. However, existing research indicates that both inducers can facilitate reversible gene expression.
One study demonstrated that in a conditional mouse model, both aTc and doxycycline were similarly efficient at switching gene expression off.[3][4] This suggests that for in vivo applications, the choice between the two may depend on other factors such as bioavailability and potential side effects.
A novel approach to achieving rapid and precise reversal of aTc-mediated gene expression leverages its natural photosensitivity. Exposure to UVA light can inactivate aTc, providing a non-invasive method for dynamic control of gene expression.[4] This technique offers a significant advantage over traditional washout methods, which can be slower and more cumbersome.
To provide a clearer picture of the reversal kinetics, we have summarized hypothetical time-course data representing typical experimental outcomes in the table below. This data illustrates the expected decay of both mRNA and protein levels of a target gene after the removal of either aTc or Dox by medium exchange (washout).
| Time After Inducer Removal (Hours) | This compound (aTc) | Doxycycline (Dox) |
| mRNA Levels (Relative Quantification) | ||
| 0 | 100% | 100% |
| 2 | 45% | 50% |
| 4 | 20% | 25% |
| 8 | 5% | 8% |
| 12 | <1% | <2% |
| Protein Levels (Relative Quantification) | ||
| 0 | 100% | 100% |
| 4 | 85% | 90% |
| 8 | 60% | 65% |
| 12 | 35% | 40% |
| 24 | 10% | 15% |
| 48 | <2% | <5% |
This table presents illustrative data based on typical mRNA and protein degradation rates and does not represent data from a single head-to-head comparative study.
Experimental Protocols
To aid researchers in evaluating the reversibility of their specific gene expression systems, we provide the following detailed experimental protocols.
Protocol 1: Evaluation of Gene Expression Reversibility by Inducer Washout
This protocol describes the standard method for assessing the kinetics of gene expression decay after removing the inducer from the cell culture medium.
Materials:
-
Cells stably expressing the Tet-inducible system and the gene of interest.
-
Complete cell culture medium.
-
This compound (aTc) and/or Doxycycline (Dox) stock solutions.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Reagents and equipment for RT-qPCR and Western blotting.
Procedure:
-
Induction: Culture the cells in the presence of the optimal concentration of aTc or Dox for a sufficient time to achieve maximal induction of the target gene (typically 24-48 hours).
-
Washout:
-
Aspirate the inducer-containing medium from the culture plates.
-
Wash the cells three times with a generous volume of pre-warmed, sterile PBS to remove any residual inducer.
-
Add fresh, pre-warmed complete culture medium without the inducer. This is time point zero (T=0).
-
-
Time-Course Collection: At designated time points after the washout (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells for RNA and protein analysis.
-
RNA Analysis (RT-qPCR):
-
Extract total RNA from the cell pellets using a standard protocol (e.g., TRIzol extraction or a commercial kit).
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of the target gene mRNA at each time point using quantitative PCR (qPCR). Normalize the data to a stable housekeeping gene.[5][6][7][8][9]
-
-
Protein Analysis (Western Blot):
-
Prepare cell lysates from the cell pellets using an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based method.
-
Quantify the band intensities to determine the relative protein levels at each time point.[10][11][12]
-
Protocol 2: Rapid Reversal of aTc-Mediated Gene Expression Using UVA Light
This protocol outlines an alternative method for rapidly reversing aTc-induced gene expression by leveraging its photosensitivity.[4]
Materials:
-
Cells expressing the aTc-inducible system in a suitable culture vessel (e.g., 96-well plate).
-
A UVA light source with a known power output (e.g., 365 nm).
Procedure:
-
Induction: Induce gene expression with the desired concentration of aTc.
-
UVA Exposure: Expose the cells to UVA light for a specific duration to inactivate the aTc. The duration of exposure will need to be optimized based on the light source and the desired level of inactivation.
-
Post-Exposure Analysis: Following UVA exposure, continue to culture the cells and harvest them at various time points for RNA and protein analysis as described in Protocol 1.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: this compound-mediated gene induction pathway.
Caption: Experimental workflow for evaluating gene expression reversibility.
Conclusion
The this compound-mediated gene expression system offers a robust and reversible platform for genetic research. While both aTc and doxycycline provide effective control, the choice of inducer may be guided by the specific experimental requirements, including the desired speed of reversal and the experimental context (in vitro vs. in vivo). The development of novel techniques, such as light-inducible inactivation of aTc, further enhances the temporal precision of this powerful genetic tool. The provided protocols and workflows serve as a guide for researchers to quantitatively assess the reversibility of their inducible systems, ensuring the reliability and accuracy of their experimental findings.
References
- 1. Development of an this compound-inducible gene expression system for solvent-producing Clostridium acetobutylicum: A useful tool for strain engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring mRNA Decay with Roadblock-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roadblock-qPCR: a simple and inexpensive strategy for targeted measurements of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Anhydrotetracycline's Cross-Reactivity in Tetracycline-Responsive Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of anhydrotetracycline's performance with other common inducers in tetracycline-responsive gene expression systems. Supported by experimental data, this document details the cross-reactivity of this compound (ATc) and its efficacy in both Tet-On and Tet-Off systems compared to tetracycline (B611298) (Tc), doxycycline (B596269) (Dox), and minocycline (B592863) (Mino).
Tetracycline-inducible systems are powerful tools for the temporal and dose-dependent control of gene expression. The specificity and efficiency of these systems are critically dependent on the affinity of the inducer molecule for the Tet repressor protein (TetR) or its reverse mutant (rtTA). This compound, a derivative of tetracycline, is a widely used effector molecule due to its high affinity for TetR and low antibiotic activity. This guide explores the nuances of ATc's interaction with these systems and provides a quantitative comparison with other commonly used tetracycline analogs.
Comparative Analysis of Tetracycline Analogs
The efficacy of an inducer in a tetracycline-responsive system is primarily determined by its binding affinity to the TetR protein and its ability to modulate TetR's DNA binding activity. This compound consistently demonstrates a superior binding affinity for TetR compared to tetracycline. This higher affinity translates to a lower effective concentration required for induction in Tet-On systems and more potent repression in Tet-Off systems.
| Inducer | Target Protein | Binding Affinity (Kd) | EC50 (Tet-On) | IC50 (Tet-Off) | Key Characteristics |
| This compound (ATc) | TetR / rtTA | ~0.2 - 1 nM | Low ng/mL range | Low ng/mL range | High affinity, high induction, low toxicity, minimal antibiotic activity. |
| Doxycycline (Dox) | TetR / rtTA | ~2 - 5 nM | ng/mL range | ng/mL range | High affinity, potent inducer, longer half-life, commonly used in vivo. |
| Tetracycline (Tc) | TetR / rtTA | ~7 - 20 nM | Higher ng/mL to µg/mL range | Higher ng/mL to µg/mL range | Lower affinity compared to ATc and Dox, standard inducer. |
| Minocycline (Mino) | TetR / rtTA | ~3 - 10 nM | ng/mL range | ng/mL range | High affinity, good tissue penetration. |
Note: The exact Kd, EC50, and IC50 values can vary depending on the specific cell line, the variant of the TetR/rtTA protein used, and the experimental conditions. The values presented are approximate ranges based on available literature.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided in DOT language.
Caption: Mechanism of Tet-Off and Tet-On gene expression systems.
Caption: Workflow for comparing tetracycline analog performance.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for key experiments cited in this guide.
Protocol 1: Determination of Binding Affinity (Kd) by Fluorescence Titration
This protocol outlines the measurement of the dissociation constant (Kd) of tetracycline analogs to the Tet repressor protein (TetR). The intrinsic fluorescence of tetracyclines is often quenched upon binding to TetR, and this change can be used to determine the binding affinity.
Materials:
-
Purified TetR protein
-
This compound, Doxycycline, Tetracycline, Minocycline stock solutions
-
Binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2)
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the tetracycline analog in the binding buffer.
-
Add a fixed concentration of purified TetR protein to each dilution. A typical concentration is in the low nanomolar range, depending on the expected Kd.
-
Incubate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence intensity of each sample. The excitation and emission wavelengths will depend on the specific tetracycline analog (e.g., for tetracycline, excitation ~390 nm, emission ~520 nm).
-
Plot the change in fluorescence as a function of the tetracycline analog concentration.
-
Fit the data to a one-site binding model to calculate the dissociation constant (Kd).
Protocol 2: Determination of EC50 (Tet-On) and IC50 (Tet-Off) using a Luciferase Reporter Assay
This protocol describes a cell-based assay to determine the effective concentration (EC50) for gene induction in a Tet-On system or the inhibitory concentration (IC50) for gene repression in a Tet-Off system.
Materials:
-
Mammalian cell line stably expressing the Tet-On or Tet-Off system components and a luciferase reporter gene under the control of a tetracycline-responsive element (TRE).
-
This compound, Doxycycline, Tetracycline, Minocycline stock solutions.
-
Cell culture medium and reagents.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the tetracycline analogs. Include a vehicle-only control (no inducer) and a positive control (saturating concentration of a known potent inducer).
-
For Tet-On systems, the reporter gene expression will be induced. For Tet-Off systems, the basal expression of the reporter gene will be repressed.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-expressed control reporter or a separate viability assay) if necessary.
-
Plot the normalized luciferase activity (as a percentage of maximal induction for Tet-On, or percentage of inhibition for Tet-Off) against the logarithm of the inducer concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 or IC50 value.
Conclusion
This compound stands out as a highly effective effector for tetracycline-responsive systems due to its superior binding affinity for the TetR protein. This translates to potent gene induction at low concentrations in Tet-On systems and robust repression in Tet-Off systems, often with lower cellular toxicity compared to tetracycline. While doxycycline also offers high potency and is widely used, particularly in vivo, this compound's minimal antibiotic activity makes it an excellent choice for in vitro studies where off-target effects on cellular metabolism are a concern. The selection of the optimal inducer will ultimately depend on the specific requirements of the experimental system, including the desired level and kinetics of gene expression, the cell type, and whether the experiment is conducted in vitro or in vivo.
A Comparative Analysis of Anhydrotetracycline and Doxycycline Stability in Cell Culture for Inducible Gene Expression
For researchers utilizing tetracycline-inducible (Tet-inducible) gene expression systems, the choice of the inducing agent is critical for achieving reliable and reproducible results. Anhydrotetracycline (ATc) and doxycycline (B596269) (Dox), both derivatives of tetracycline (B611298), are the most common effectors for these systems. Their stability in cell culture conditions directly impacts the consistency of gene induction over time. This guide provides an objective comparison of the stability of ATc and Dox in culture, supported by experimental data and protocols, to aid researchers in selecting the optimal inducer for their experimental needs.
Data Presentation: Quantitative Stability Comparison
The stability of an inducer in culture media at 37°C determines its effective concentration and the required frequency of media changes. While direct comparative studies are limited, data from individual assessments provide a basis for comparison.
| Parameter | This compound (ATc) | Doxycycline (Dox) | Key Considerations |
| Average Half-Life (in culture media) | ~20 hours[1] | ~24 hours[2] | Temperature is a major factor influencing the decay rate for ATc.[1] Doxycycline's half-life necessitates media changes for prolonged experiments. |
| Recommended Media Refresh Frequency | Daily to every 48 hours | Every 24 to 48 hours[2][3][4] | Frequent media changes ensure a consistent inducer concentration, which is crucial for maintaining stable gene expression. |
| Key Stability Factors | Temperature: Major factor affecting decay.[1]Light: Photosensitive.[5] | pH: Stability is greatly improved by acidification.[6][7]Light: Considered light-sensitive, though some studies suggest it is stable for days in clear bottles.[6][7][8] | Both compounds should be stored protected from light. Stock solutions are typically prepared in DMSO or ethanol (B145695) and stored at -20°C.[9][10] |
| Binding Affinity to TetR | Higher than tetracycline (~35-fold greater).[11][12] | Similar to tetracycline.[2] | ATc's higher affinity allows for complete induction at lower concentrations (e.g., as low as 3 ng/mL).[11][12] |
Experimental Protocols: Assessing Inducer Stability in Culture Media
To empirically determine the stability of ATc or Dox under specific experimental conditions, a standardized protocol using High-Performance Liquid Chromatography (HPLC) is recommended. This allows for the precise quantification of the active compound over time.
Objective: To determine the degradation rate and half-life of this compound or Doxycycline in a specific cell culture medium at 37°C.
Materials:
-
This compound (ATc) or Doxycycline (Dox) standard powder
-
Cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes (50 mL)
-
Calibrated incubator set to 37°C and 5% CO₂
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Appropriate mobile phase (e.g., acetonitrile/water gradient with acid)
-
Sterile syringe filters (0.2 µm)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the inducer in a suitable solvent like DMSO or 50% ethanol.
-
Preparation of Working Solution: Spike the pre-warmed (37°C) cell culture medium with the inducer stock solution to achieve the desired final concentration (e.g., 100 ng/mL for ATc, 1 µg/mL for Dox). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile conical tubes, one for each time point, and place them in the 37°C incubator.
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours). The T=0 sample should be taken immediately after preparation.
-
Sample Processing:
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the concentration of the inducer remaining at each time point using the standard curve.
-
Plot the percentage of the remaining inducer against time.
-
Calculate the half-life (t½) of the compound by fitting the data to a first-order decay model. A solution is typically considered stable if the concentration remains above 90% of the initial value.[15]
-
Mandatory Visualization
Mechanism of the Tet-On Inducible System
The most commonly used tetracycline-inducible system is the "Tet-On" system. Its mechanism relies on a reverse tetracycline transactivator (rtTA) that binds to the Tetracycline Response Element (TRE) in the promoter of the target gene only in the presence of an inducer like doxycycline or this compound, thereby activating transcription.
Experimental Workflow for Stability Testing
The workflow for determining the stability of an inducer in cell culture media involves sample preparation, incubation, time-point collection, and analytical quantification.
Conclusion
Both this compound and doxycycline are highly effective inducers for Tet-inducible systems. Doxycycline exhibits a slightly longer half-life in culture media (~24 hours) compared to this compound (~20 hours).[1][2] However, ATc's higher binding affinity for the Tet repressor allows it to be used at very low concentrations.[11][12]
For most applications, the stability of both compounds is sufficient to achieve robust gene induction, provided that the culture medium is refreshed every 24 to 48 hours. This practice mitigates the impact of degradation and ensures a stable concentration of the inducer, leading to more consistent and reproducible experimental outcomes. For long-term experiments or when using cell lines sensitive to media changes, doxycycline's marginally higher stability might offer a slight advantage. Ultimately, the choice between ATc and Dox can be guided by the specific requirements of the experiment, including desired induction levels, cell type sensitivity, and cost.
References
- 1. Half-life measurements of chemical inducers for recombinant gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Doxycycline in Feed and Water and Minimal Effective Doses in Tetracycline-Inducible Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. research.wur.nl [research.wur.nl]
- 14. researchgate.net [researchgate.net]
- 15. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of anhydrotetracycline and 4-epidoxycycline as inducers
In the realm of inducible gene expression, the tetracycline (B611298) (Tet) system stands as a cornerstone for researchers, offering precise control over gene activity. The choice of the inducer molecule is critical for the system's performance, with anhydrotetracycline (aTc) and 4-epidoxycycline (B601463) (4-ED) emerging as two powerful alternatives to the traditional tetracycline and doxycycline. This guide provides a comprehensive side-by-side comparison of aTc and 4-ED, supported by experimental data, to aid researchers in selecting the optimal inducer for their specific experimental needs.
Mechanism of Action: A Shared Pathway
Both this compound and 4-epidoxycycline function by modulating the binding of the Tet Repressor protein (TetR) to the tetracycline operator (tetO) sequences within the promoter of a target gene. In the commonly used Tet-Off system, the binding of the inducer to the Tet-controlled transactivator (tTA), a fusion of TetR and a viral activation domain, prevents tTA from binding to tetO, thereby turning off gene expression. Conversely, in the Tet-On system, the inducer facilitates the binding of the reverse tTA (rtTA) to tetO, switching on gene expression.
A Comparative Guide to Anhydrotetracycline and its Alternatives for Long-Term Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
In the realm of inducible gene expression, the tetracycline (B611298) (Tet)-inducible system stands as a cornerstone for its precise control over transgene activation and suppression. The choice of the inducing agent is critical for the success of long-term cell culture experiments, directly impacting induction efficiency, cellular health, and the reproducibility of results. This guide provides a comprehensive comparison of anhydrotetracycline (aTc) with its common alternatives, doxycycline (B596269) (Dox) and tetracycline (Tet), focusing on their performance and stability in long-term culture settings.
Performance Comparison of Inducers
This compound is a potent effector in tetracycline-controlled gene expression systems.[1] It exhibits a significantly higher affinity for the Tet repressor (TetR) protein compared to tetracycline, making it effective at lower concentrations.[2][3][4] Doxycycline, a semi-synthetic tetracycline analog, is also widely used and is generally more stable than the parent tetracycline molecule.[2]
| Parameter | This compound (aTc) | Doxycycline (Dox) | Tetracycline (Tet) |
| Relative Potency | High (Effective at low ng/mL concentrations) | High (Effective at ng/mL to low µg/mL concentrations) | Moderate (Requires higher concentrations than aTc and Dox) |
| Binding Affinity to TetR | Very High | High | Moderate |
| Recommended Concentration | 10 - 100 ng/mL | 100 ng/mL - 2 µg/mL | 0.5 - 5 µg/mL |
| Reported Half-life in Culture | ~20 hours (in bacterial culture) | ~24 hours (in mammalian cell culture) | Less stable than aTc and Dox |
| Frequency of Replenishment | Every 1-2 days recommended for long-term culture | Every 1-3 days recommended for long-term culture | Frequent replenishment recommended |
Long-Term Stability and Efficacy
The stability of the inducing agent in culture medium is paramount for maintaining consistent gene expression over extended periods. Studies have shown that temperature is a major factor affecting the degradation of aTc.[5] While specific long-term stability data in mammalian cell culture is limited for aTc, its high functional stability has been noted.[4] Doxycycline is reported to have a half-life of approximately 24 hours in cell culture medium, and for long-term experiments, it is often recommended to replenish the medium with fresh doxycycline every 1 to 3 days to ensure sustained induction. Tetracycline is known to be the least stable of the three, with stock solutions being stable for only about four days at 37°C.
Comparative Cytotoxicity in Long-Term Culture
The potential for off-target effects and cytotoxicity is a critical consideration when choosing an inducer for long-term studies. This compound is suggested to be less toxic than tetracycline at its effective concentrations.[2] One study indicated that the concentration at which the prolonged presence of aTc begins to affect the growth rate of HeLa cells is more than a thousand-fold above its effective concentration.[4] However, another study using chick embryos reported high toxicity for anhydro-derivatives of tetracycline.
Doxycycline has been shown to impact cellular metabolism and proliferation at concentrations commonly used for gene induction.[6] A study on HL-60 cells reported an IC50 value for doxycycline of 9.2 µg/mL after 24 hours of exposure.[7][8][9]
| Inducer | Cell Line | Duration | IC50 / Cytotoxicity Data |
| Doxycycline | HL-60 | 24 hours | IC50: 9.2 µg/mL |
| Doxycycline | Various | 96 hours | Can impair proliferation and alter metabolism at 1 µg/mL |
| This compound | HeLa | 4 days | Cytotoxic effects observed at > 3 µg/mL |
| Tetracycline | Chang (human liver) | Not specified | Showed greater sensitivity compared to kidney cell lines |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the performance of these inducers in long-term culture.
Protocol 1: Long-Term Inducer Stability and Induction Efficiency Assay
Objective: To compare the stability and induction efficiency of aTc, Dox, and Tet over a 14-day period.
Materials:
-
Mammalian cell line stably expressing a Tet-On inducible reporter gene (e.g., GFP or Luciferase).
-
Complete cell culture medium.
-
This compound (aTc), Doxycycline (Dox), and Tetracycline (Tet) stock solutions.
-
96-well plates.
-
Plate reader for fluorescence or luminescence.
Procedure:
-
Seed the stable cell line in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare fresh culture medium containing the following concentrations of inducers:
-
aTc: 10 ng/mL, 50 ng/mL, 100 ng/mL
-
Dox: 100 ng/mL, 500 ng/mL, 1 µg/mL
-
Tet: 0.5 µg/mL, 1 µg/mL, 5 µg/mL
-
Include a no-inducer control.
-
-
Replace the medium in the wells with the inducer-containing medium.
-
Group 1 (No Replenishment): Culture the cells for 14 days without changing the medium.
-
Group 2 (Replenishment every 2 days): Replace the medium with fresh inducer-containing medium every 48 hours for 14 days.
-
Group 3 (Replenishment every 4 days): Replace the medium with fresh inducer-containing medium every 96 hours for 14 days.
-
At days 1, 3, 5, 7, 10, and 14, measure the reporter gene expression (e.g., GFP fluorescence or luciferase activity) using a plate reader.
-
Normalize the reporter signal to cell viability (see Protocol 2).
Protocol 2: Long-Term Cytotoxicity Assay
Objective: To assess and compare the long-term cytotoxicity of aTc, Dox, and Tet.
Materials:
-
Parental mammalian cell line (not expressing the Tet-inducible system).
-
Complete cell culture medium.
-
This compound (aTc), Doxycycline (Dox), and Tetracycline (Tet) stock solutions.
-
96-well plates.
-
Cell viability reagent (e.g., resazurin-based assay like alamarBlue™ or a tetrazolium-based assay like MTT).
-
Plate reader for absorbance or fluorescence.
Procedure:
-
Seed the parental cell line in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of each inducer in complete culture medium, with concentrations ranging from 0.01 µg/mL to 50 µg/mL. Include a no-inducer control.
-
Replace the medium in the wells with the inducer-containing medium.
-
Culture the cells for 7 days, replacing the medium with fresh inducer-containing medium every 48 hours.
-
At days 1, 3, 5, and 7, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the no-inducer control for each concentration and time point.
-
Determine the IC50 value for each inducer at each time point.
Visualizations
Signaling Pathway of the Tet-On/Tet-Off System
The tetracycline-inducible system operates through two main configurations: Tet-Off and Tet-On. In the Tet-Off system, the tetracycline-controlled transactivator (tTA), a fusion of the TetR and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of the target gene, activating transcription. The presence of an inducer (like aTc, Dox, or Tet) causes tTA to dissociate from the TRE, turning off gene expression. Conversely, in the Tet-On system, a reverse tTA (rtTA) is used, which only binds to the TRE and activates transcription in the presence of the inducer.
Caption: Mechanism of Tet-Off and Tet-On inducible gene expression systems.
Experimental Workflow for Long-Term Inducer Comparison
A typical workflow for comparing the performance of different inducers in a long-term cell culture experiment involves several key stages, from cell line preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Half-life measurements of chemical inducers for recombinant gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 7. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Anhydrotetracycline: A Guide for Laboratory Professionals
Anhydrotetracycline, a crucial effector in tetracycline-controlled gene expression systems, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] Adherence to proper disposal protocols is essential for minimizing risks associated with its hazardous properties, which include serious eye irritation and suspected risk of damaging an unborn child.[2][3][4][5] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). The following table summarizes key hazard and safety information for this compound hydrochloride.
| Hazard Information & Handling Recommendations | Reference |
| Appearance | Yellow powder[2] |
| Primary Hazards | Causes serious eye irritation.[2][3][4][5] Suspected of damaging fertility or the unborn child.[3][4][5] May cause skin and respiratory irritation.[5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[2][4][6] For dust, use a NIOSH-approved N95 or EN 143 P1 dust mask.[2] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4] |
| First Aid: Skin | Wash off immediately with plenty of soap and water.[2][6] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[3][6] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7] |
| Spill Cleanup | For small spills, sweep up the solid material into a suitable container for disposal.[3][7] For solutions, absorb with an inert material (e.g., diatomite) and place in a container for disposal.[4] Ensure adequate ventilation.[4][6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place, protected from light and moisture.[3][7] Recommended storage temperature is often -20°C.[2] |
Step-by-Step Disposal Procedure
Disposal of this compound must comply with local, regional, and national hazardous waste regulations.[3][7][8] The following steps provide a general framework for proper disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, lab coats), and weighing papers in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, labeled hazardous waste container. Do not empty this compound solutions into drains.[2][3][5]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) should be placed in the solid hazardous waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) three times, with the rinsate collected as hazardous liquid waste, before washing.
2. Waste Collection and Labeling:
-
Use only approved, chemically resistant, and sealable containers for waste collection.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Eye Irritant," "Reproductive Hazard").
3. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be cool, dry, and well-ventilated.
4. Final Disposal:
-
The ultimate disposal method is subject to institutional and regional regulations.[2] Common recommended methods include:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal method is compliant with all relevant regulations.
Experimental Protocols Cited
The provided search results did not contain specific experimental protocols for the disposal or degradation of this compound. The disposal recommendations are based on general chemical waste management principles outlined in the Safety Data Sheets. It is known that this compound can form as a degradation product of tetracycline (B611298), especially under heat treatment, but this information does not pertain to its disposal.[9] Additionally, the natural photosensitivity of this compound can be exploited for its degradation, but standardized protocols for using this property for waste disposal are not established.[10]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iba-lifesciences.com [iba-lifesciences.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. takarabio.com [takarabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploiting natural chemical photosensitivity of this compound and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Anhydrotetracycline
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Anhydrotetracycline. This guide provides immediate, actionable information to ensure the safe handling, storage, and disposal of this compound, fostering a secure and efficient laboratory environment.
This compound hydrochloride is a potent effector in tetracycline-inducible gene expression systems.[1] While a valuable tool in research, it is classified as a hazardous chemical, causing serious eye irritation and suspected of damaging an unborn child.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses or Goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] Safety glasses with side shields are the minimum requirement. Chemical safety goggles are recommended when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | No specific breakthrough time data is available for this compound itself. Therefore, glove selection should be based on the solvents used for its dissolution (e.g., DMSO, Ethanol (B145695), DMF). Always inspect gloves for any signs of degradation or puncture before use. |
| Nitrile Gloves | Suitable for short-term splash protection against Ethanol. Breakthrough may occur in under 15 minutes for a 5-mil or greater thickness glove.[3] For DMSO, breakthrough times can range from 1.5 to 2 hours. | |
| Neoprene Gloves | Offers good resistance to Ethanol and has a breakthrough time of over 8 hours for DMSO.[1] | |
| Butyl Rubber Gloves | Provides excellent protection against a wide variety of chemicals, including many solvents.[4] | |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact. |
| Protective Clothing | For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary to prevent skin exposure.[1][5] | |
| Respiratory Protection | Dust Respirator or NIOSH/MSHA Approved Respirator | A respirator should be worn if handling the solid form of this compound, especially when there is a risk of generating dust.[5][6] Ensure the respirator is approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key stages, from receiving the compound to its final disposal.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for safely preparing a stock solution of this compound.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), Ethanol, or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Work in a designated area: All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Don PPE: Before handling the compound, put on a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Weigh the compound: Carefully weigh the desired amount of this compound hydrochloride powder. Avoid creating dust.
-
Dissolve in solvent: Add the appropriate volume of solvent (DMSO, Ethanol, or DMF) to the powder. This compound is soluble in DMSO and DMF at approximately 10 mg/ml and in ethanol at approximately 2 mg/ml.[1]
-
Mix thoroughly: Vortex the solution until the this compound is completely dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller, clearly labeled, light-resistant containers. Store at -20°C for long-term stability.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
-
Clean up: Decontaminate the work area and any equipment used. Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused stock solutions, experimental media) | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag and dispose of according to your institution's guidelines. |
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
For a small spill of solid this compound:
-
Evacuate and secure the area: Alert others in the vicinity and restrict access to the spill area.
-
Don appropriate PPE: This should include a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Clean up: Carefully sweep or vacuum the spilled material and place it in a labeled, sealed container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
For a spill of this compound solution:
-
Evacuate and secure the area.
-
Don appropriate PPE.
-
Contain the spill: Use absorbent pads or other inert material to absorb the liquid.
-
Clean up: Collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.
By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while prioritizing personal and environmental safety.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
